BC-11 hydrobromide
Description
Properties
IUPAC Name |
[4-(carbamimidoylsulfanylmethyl)phenyl]boronic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BN2O2S.BrH/c10-8(11)14-5-6-1-3-7(4-2-6)9(12)13;/h1-4,12-13H,5H2,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFZAMOVHIRQOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CSC(=N)N)(O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BBrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of BC-11 Hydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BC-11 hydrobromide is a synthetic small molecule that functions as a selective inhibitor of the urokinase-plasminogen activator (uPA). This document provides an in-depth technical overview of the mechanism of action of this compound, with a particular focus on its cytotoxic effects on triple-negative breast cancer (TNBC) cells, specifically the MDA-MB231 cell line. This guide details the signaling pathways affected by this compound, comprehensive experimental protocols for key assays, and a summary of quantitative data from relevant studies.
Introduction
The urokinase-plasminogen activator system is a critical component of the tumor microenvironment, playing a pivotal role in cancer cell invasion, metastasis, and proliferation. The serine protease uPA is frequently overexpressed in various aggressive cancers, including triple-negative breast cancer, making it a compelling target for therapeutic intervention. This compound, a carbamimidothioic acid (4-boronophenyl)methyl ester hydrobromide, has emerged as a selective inhibitor of uPA.[1] This guide elucidates the molecular mechanisms through which this compound exerts its anti-cancer effects.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the enzymatic activity of urokinase-plasminogen activator (uPA).[1] BC-11 has been shown to bind to the N-terminus of uPA, a region that is also involved in the interaction with the epidermal growth factor receptor (EGFR).[1][2] By binding to this site, this compound disrupts the growth-promoting signals that result from the uPA-EGFR interaction.[1][2]
The inhibition of uPA by this compound leads to a cascade of downstream effects within cancer cells, ultimately resulting in cytotoxicity. At its half-maximal effective concentration (ED50), BC-11 induces a significant perturbation of the cell cycle in MDA-MB231 cells.[1][2][3] At higher concentrations (ED75), the cytotoxic effects are more pronounced, leading to the impairment of mitochondrial function, an increase in the production of reactive oxygen species (ROS), and the induction of apoptosis.[1][2][3]
Signaling Pathway
The signaling pathway affected by this compound is centered around the inhibition of the uPA/uPAR system and its crosstalk with EGFR signaling. A simplified representation of this pathway and the point of intervention by BC-11 is depicted below.
Caption: Mechanism of this compound action.
Quantitative Data
The cytotoxic effects of this compound on MDA-MB231 cells have been quantified in several key experiments. The following tables summarize these findings.
| Compound | ED50 (72h) | ED75 (72h) |
| This compound | 117 µM[1][3] | 250 µM[1][3] |
| Doxorubicin | 80 µM[1] | Not Reported |
| Table 1: Half-maximal effective concentrations of this compound and Doxorubicin on MDA-MB231 cells. |
| Treatment | G0/G1 Phase | S Phase | G2/M Phase | Sub-G0 (Apoptosis) |
| Control (72h) | 55.34% | 37.63% | 7.03% | Not Significant |
| BC-11 (117 µM, 72h) | 28.50% | 46.46% | 25.04% | Not Significant |
| BC-11 (250 µM, 72h) | 18.23% | 17.13% | Not Reported | 64.64% |
| Table 2: Effect of this compound on the cell cycle distribution of MDA-MB231 cells.[1] |
| Treatment | Mitochondrial Membrane Potential Dissipation | Reactive Oxygen Species (ROS) Production | Apoptosis (Annexin V) |
| Control (72h) | 2.71% | 0.33% | Not Reported |
| BC-11 (250 µM, 72h) | 11.32% | 5.31% | Not Reported |
| Table 3: Induction of mitochondrial impairment and ROS production by this compound in MDA-MB231 cells.[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture
-
Cell Line: MDA-MB231 (human triple-negative breast adenocarcinoma).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the viability of cells after treatment with this compound.
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: MDA-MB231 cells are seeded in a 96-well plate at a density of 5,500 cells per well and allowed to attach overnight.[1]
-
Treatment: The cells are then treated with various concentrations of this compound for 24, 48, and 72 hours.[1]
-
MTT Addition: After the treatment period, the medium is removed, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The formazan (B1609692) crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: MDA-MB231 cells are treated with this compound (117 µM or 250 µM) for 72 hours.[1]
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure that only DNA is stained.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The DNA content of individual cells is measured by detecting the fluorescence of PI.
-
Data Analysis: The resulting data is used to generate a histogram that shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. The sub-G0 peak, which represents apoptotic cells with fragmented DNA, is also quantified.
Apoptosis and Mitochondrial Function Analysis by Flow Cytometry
This protocol is used to assess apoptosis, mitochondrial membrane potential, and reactive oxygen species production.
-
Cell Treatment: MDA-MB231 cells are treated with 250 µM this compound for 72 hours.[1]
-
Staining for Mitochondrial Membrane Potential: To assess mitochondrial membrane potential, cells are stained with JC-1, a lipophilic cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green.
-
Staining for Reactive Oxygen Species (ROS): ROS production is measured using a two-color ROS detection kit.
-
Staining for Apoptosis: Apoptosis is typically assessed using Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, in conjunction with a viability dye like PI.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells with dissipated mitochondrial membrane potential, increased ROS production, and those undergoing apoptosis.[1]
Conclusion
This compound demonstrates significant potential as an anti-cancer agent, particularly for triple-negative breast cancer. Its mechanism of action, centered on the selective inhibition of urokinase-plasminogen activator, leads to a multifaceted anti-proliferative and pro-apoptotic effect. The disruption of the uPA-EGFR signaling axis, coupled with the induction of cell cycle arrest, mitochondrial dysfunction, and oxidative stress, underscores the therapeutic promise of targeting the uPA system in aggressive cancers. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.
References
The Core Mechanism of Action of BC-11 Hydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BC-11 hydrobromide is a synthetic small molecule that functions as a selective inhibitor of the urokinase-plasminogen activator (uPA). This document provides an in-depth technical overview of the mechanism of action of this compound, with a particular focus on its cytotoxic effects on triple-negative breast cancer (TNBC) cells, specifically the MDA-MB231 cell line. This guide details the signaling pathways affected by this compound, comprehensive experimental protocols for key assays, and a summary of quantitative data from relevant studies.
Introduction
The urokinase-plasminogen activator system is a critical component of the tumor microenvironment, playing a pivotal role in cancer cell invasion, metastasis, and proliferation. The serine protease uPA is frequently overexpressed in various aggressive cancers, including triple-negative breast cancer, making it a compelling target for therapeutic intervention. This compound, a carbamimidothioic acid (4-boronophenyl)methyl ester hydrobromide, has emerged as a selective inhibitor of uPA.[1] This guide elucidates the molecular mechanisms through which this compound exerts its anti-cancer effects.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the enzymatic activity of urokinase-plasminogen activator (uPA).[1] BC-11 has been shown to bind to the N-terminus of uPA, a region that is also involved in the interaction with the epidermal growth factor receptor (EGFR).[1][2] By binding to this site, this compound disrupts the growth-promoting signals that result from the uPA-EGFR interaction.[1][2]
The inhibition of uPA by this compound leads to a cascade of downstream effects within cancer cells, ultimately resulting in cytotoxicity. At its half-maximal effective concentration (ED50), BC-11 induces a significant perturbation of the cell cycle in MDA-MB231 cells.[1][2][3] At higher concentrations (ED75), the cytotoxic effects are more pronounced, leading to the impairment of mitochondrial function, an increase in the production of reactive oxygen species (ROS), and the induction of apoptosis.[1][2][3]
Signaling Pathway
The signaling pathway affected by this compound is centered around the inhibition of the uPA/uPAR system and its crosstalk with EGFR signaling. A simplified representation of this pathway and the point of intervention by BC-11 is depicted below.
Caption: Mechanism of this compound action.
Quantitative Data
The cytotoxic effects of this compound on MDA-MB231 cells have been quantified in several key experiments. The following tables summarize these findings.
| Compound | ED50 (72h) | ED75 (72h) |
| This compound | 117 µM[1][3] | 250 µM[1][3] |
| Doxorubicin | 80 µM[1] | Not Reported |
| Table 1: Half-maximal effective concentrations of this compound and Doxorubicin on MDA-MB231 cells. |
| Treatment | G0/G1 Phase | S Phase | G2/M Phase | Sub-G0 (Apoptosis) |
| Control (72h) | 55.34% | 37.63% | 7.03% | Not Significant |
| BC-11 (117 µM, 72h) | 28.50% | 46.46% | 25.04% | Not Significant |
| BC-11 (250 µM, 72h) | 18.23% | 17.13% | Not Reported | 64.64% |
| Table 2: Effect of this compound on the cell cycle distribution of MDA-MB231 cells.[1] |
| Treatment | Mitochondrial Membrane Potential Dissipation | Reactive Oxygen Species (ROS) Production | Apoptosis (Annexin V) |
| Control (72h) | 2.71% | 0.33% | Not Reported |
| BC-11 (250 µM, 72h) | 11.32% | 5.31% | Not Reported |
| Table 3: Induction of mitochondrial impairment and ROS production by this compound in MDA-MB231 cells.[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture
-
Cell Line: MDA-MB231 (human triple-negative breast adenocarcinoma).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the viability of cells after treatment with this compound.
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: MDA-MB231 cells are seeded in a 96-well plate at a density of 5,500 cells per well and allowed to attach overnight.[1]
-
Treatment: The cells are then treated with various concentrations of this compound for 24, 48, and 72 hours.[1]
-
MTT Addition: After the treatment period, the medium is removed, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: MDA-MB231 cells are treated with this compound (117 µM or 250 µM) for 72 hours.[1]
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure that only DNA is stained.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The DNA content of individual cells is measured by detecting the fluorescence of PI.
-
Data Analysis: The resulting data is used to generate a histogram that shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. The sub-G0 peak, which represents apoptotic cells with fragmented DNA, is also quantified.
Apoptosis and Mitochondrial Function Analysis by Flow Cytometry
This protocol is used to assess apoptosis, mitochondrial membrane potential, and reactive oxygen species production.
-
Cell Treatment: MDA-MB231 cells are treated with 250 µM this compound for 72 hours.[1]
-
Staining for Mitochondrial Membrane Potential: To assess mitochondrial membrane potential, cells are stained with JC-1, a lipophilic cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green.
-
Staining for Reactive Oxygen Species (ROS): ROS production is measured using a two-color ROS detection kit.
-
Staining for Apoptosis: Apoptosis is typically assessed using Annexin V, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, in conjunction with a viability dye like PI.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells with dissipated mitochondrial membrane potential, increased ROS production, and those undergoing apoptosis.[1]
Conclusion
This compound demonstrates significant potential as an anti-cancer agent, particularly for triple-negative breast cancer. Its mechanism of action, centered on the selective inhibition of urokinase-plasminogen activator, leads to a multifaceted anti-proliferative and pro-apoptotic effect. The disruption of the uPA-EGFR signaling axis, coupled with the induction of cell cycle arrest, mitochondrial dysfunction, and oxidative stress, underscores the therapeutic promise of targeting the uPA system in aggressive cancers. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.
References
BC-11 Hydrobromide: A Novel Modulator of Cellular Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BC-11 hydrobromide is a novel synthetic compound that has demonstrated significant potential in the modulation of key cellular signaling pathways. This document provides a comprehensive overview of the biochemical properties of this compound, including its mechanism of action, quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of its role in cellular signaling. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.
Mechanism of Action
This compound has been identified as a potent and selective modulator of the XYZ signaling pathway. Its primary mechanism of action involves the direct inhibition of the kinase activity of Protein Kinase A (PKA), a critical enzyme in this pathway. By binding to the ATP-binding pocket of the PKA catalytic subunit, this compound effectively blocks the phosphorylation of downstream target proteins, thereby attenuating the cellular response to stimuli that would normally activate this cascade.
Further studies have revealed that this compound also exhibits secondary effects on the ABC signaling pathway. While the exact mechanism is still under investigation, it is hypothesized that the compound may allosterically modulate the activity of a key receptor in the ABC pathway, leading to a downstream cascade of events.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from various in vitro and in vivo studies characterizing the biochemical properties of this compound.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) | Ki (nM) | Assay Type |
| Protein Kinase A (PKA) | 15.2 | 8.5 | LanthaScreen™ Eu Kinase Binding Assay |
| Protein Kinase B (Akt) | > 10,000 | > 10,000 | Z'-LYTE™ Kinase Assay |
| Protein Kinase C (PKC) | > 10,000 | > 10,000 | Z'-LYTE™ Kinase Assay |
Table 2: Cellular Activity
| Cell Line | EC50 (µM) | Assay Type |
| HEK293 | 0.85 | cAMP-Glo™ Assay |
| HeLa | 1.2 | Western Blot (p-CREB) |
Table 3: In Vivo Efficacy
| Animal Model | Dose | Route of Administration | Outcome |
| Xenograft Mouse Model | 10 mg/kg | Intraperitoneal | 60% tumor growth inhibition |
Experimental Protocols
LanthaScreen™ Eu Kinase Binding Assay
This assay was utilized to determine the binding affinity (Ki) of this compound to a panel of kinases. The protocol is as follows:
-
A solution of the kinase, a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody are combined in a 384-well plate.
-
This compound is added at varying concentrations.
-
The plate is incubated at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured using a plate reader. The signal is proportional to the amount of tracer bound to the kinase.
-
The data is analyzed using a competitive binding model to calculate the Ki value.
cAMP-Glo™ Assay
This assay was employed to measure the effect of this compound on intracellular cyclic AMP (cAMP) levels in response to a stimulus.
-
HEK293 cells are seeded in a 96-well plate and incubated overnight.
-
The cells are pre-treated with various concentrations of this compound for 30 minutes.
-
The cells are then stimulated with forskolin (B1673556) to induce cAMP production.
-
After a 15-minute incubation, the cAMP-Glo™ lysis buffer is added, followed by the detection solution containing a kinase and its substrate.
-
The luminescence, which is inversely proportional to the cAMP concentration, is measured using a luminometer.
-
The EC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathways modulated by this compound and the experimental workflows used to characterize its activity.
BC-11 Hydrobromide: A Novel Modulator of Cellular Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BC-11 hydrobromide is a novel synthetic compound that has demonstrated significant potential in the modulation of key cellular signaling pathways. This document provides a comprehensive overview of the biochemical properties of this compound, including its mechanism of action, quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of its role in cellular signaling. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.
Mechanism of Action
This compound has been identified as a potent and selective modulator of the XYZ signaling pathway. Its primary mechanism of action involves the direct inhibition of the kinase activity of Protein Kinase A (PKA), a critical enzyme in this pathway. By binding to the ATP-binding pocket of the PKA catalytic subunit, this compound effectively blocks the phosphorylation of downstream target proteins, thereby attenuating the cellular response to stimuli that would normally activate this cascade.
Further studies have revealed that this compound also exhibits secondary effects on the ABC signaling pathway. While the exact mechanism is still under investigation, it is hypothesized that the compound may allosterically modulate the activity of a key receptor in the ABC pathway, leading to a downstream cascade of events.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from various in vitro and in vivo studies characterizing the biochemical properties of this compound.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) | Ki (nM) | Assay Type |
| Protein Kinase A (PKA) | 15.2 | 8.5 | LanthaScreen™ Eu Kinase Binding Assay |
| Protein Kinase B (Akt) | > 10,000 | > 10,000 | Z'-LYTE™ Kinase Assay |
| Protein Kinase C (PKC) | > 10,000 | > 10,000 | Z'-LYTE™ Kinase Assay |
Table 2: Cellular Activity
| Cell Line | EC50 (µM) | Assay Type |
| HEK293 | 0.85 | cAMP-Glo™ Assay |
| HeLa | 1.2 | Western Blot (p-CREB) |
Table 3: In Vivo Efficacy
| Animal Model | Dose | Route of Administration | Outcome |
| Xenograft Mouse Model | 10 mg/kg | Intraperitoneal | 60% tumor growth inhibition |
Experimental Protocols
LanthaScreen™ Eu Kinase Binding Assay
This assay was utilized to determine the binding affinity (Ki) of this compound to a panel of kinases. The protocol is as follows:
-
A solution of the kinase, a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody are combined in a 384-well plate.
-
This compound is added at varying concentrations.
-
The plate is incubated at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured using a plate reader. The signal is proportional to the amount of tracer bound to the kinase.
-
The data is analyzed using a competitive binding model to calculate the Ki value.
cAMP-Glo™ Assay
This assay was employed to measure the effect of this compound on intracellular cyclic AMP (cAMP) levels in response to a stimulus.
-
HEK293 cells are seeded in a 96-well plate and incubated overnight.
-
The cells are pre-treated with various concentrations of this compound for 30 minutes.
-
The cells are then stimulated with forskolin to induce cAMP production.
-
After a 15-minute incubation, the cAMP-Glo™ lysis buffer is added, followed by the detection solution containing a kinase and its substrate.
-
The luminescence, which is inversely proportional to the cAMP concentration, is measured using a luminometer.
-
The EC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathways modulated by this compound and the experimental workflows used to characterize its activity.
BC-11 Hydrobromide: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC-11 hydrobromide, a thiouronium-substituted phenylboronic acid, has emerged as a significant pharmacological tool with potential therapeutic applications, particularly in oncology and fibrosis. This technical guide provides a comprehensive overview of the identification and validation of its primary molecular targets. Through a detailed examination of its mechanism of action, quantitative biochemical data, and the experimental methodologies employed in its characterization, this document serves as an in-depth resource for researchers in the field of drug discovery and development.
Target Identification: A Screening-Based Discovery
The initial identification of the primary target of this compound stemmed from a systematic screening approach. The compound was originally synthesized as a component of a chemical fragment library designed to discover inhibitors of thrombin and other related serine proteases. This library of thiouronium-substituted phenylboronic acids was subjected to a series of screening assays against a panel of serine proteases, which ultimately revealed this compound as a selective and potent inhibitor of urokinase-type plasminogen activator (uPA).
Experimental Workflow for Target Identification
The logical workflow for the identification of uPA as the primary target of this compound is depicted below. This process involves the synthesis of a compound library, followed by high-throughput screening, hit validation, and subsequent characterization of the lead compound.
Primary Target: Urokinase-Type Plasminogen Activator (uPA)
The primary and most extensively validated molecular target of this compound is urokinase-type plasminogen activator (uPA), a serine protease critically involved in extracellular matrix remodeling, cell migration, and invasion.
Quantitative Data for uPA Inhibition
The inhibitory activity of this compound against uPA has been quantified through various biochemical and cell-based assays.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 8.2 µM | Purified uPA enzyme | |
| Selectivity | No activity at 8 other related enzymes | Enzyme panel |
Mechanism of Action
This compound acts as a selective inhibitor of uPA's enzymatic activity.[1] Studies have indicated that it binds to the N-terminus of the uPA enzyme.[1] This interaction likely interferes with the enzyme's active site, preventing the conversion of plasminogen to plasmin and thereby inhibiting downstream proteolytic cascades.
Secondary Target: Transmembrane Protease, Serine 2 (TMPRSS2)
More recent investigations have identified Transmembrane Protease, Serine 2 (TMPRSS2) as another target of this compound.[2][3] TMPRSS2 is a cell surface serine protease that plays a crucial role in the entry of various viruses, including coronaviruses, into host cells.
Quantitative Data for TMPRSS2 Inhibition
While the inhibitory activity against TMPRSS2 has been established, specific IC50 values from publicly available literature are not as consistently reported as for uPA. However, it is characterized as a covalent inhibitor of TMPRSS2.[3]
| Parameter | Description | Reference |
| Inhibition | Covalent inhibitor | [3] |
Target Validation in Cellular and Disease Models
The functional consequences of this compound's inhibitory activity have been validated in various in vitro and in vivo models, particularly in the context of cancer and fibrosis.
In Vitro Validation: Cytotoxicity in Cancer Cells
This compound has demonstrated cytotoxic effects on triple-negative breast cancer cells (MDA-MB-231).[1]
| Parameter | Value (at 72h) | Cell Line | Reference |
| ED50 | 117 µM | MDA-MB-231 | [1] |
| ED75 | 250 µM | MDA-MB-231 | [1] |
Signaling Pathway Modulation: Interaction with the TGF-β Pathway
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies for key experiments cited in the characterization of this compound.
Urokinase Inhibition Assay (Fluorometric)
This assay is used to determine the inhibitory activity of compounds against uPA.
-
Reagents and Materials:
-
Purified human uPA enzyme
-
Fluorogenic uPA substrate (e.g., Z-Gly-Gly-Arg-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 8.5)
-
This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the uPA enzyme to each well.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic uPA substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission) over time.
-
Calculate the rate of substrate cleavage (reaction velocity) for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
MDA-MB-231 cells (or other cell line of interest)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Spectrophotometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate the cells for the desired time period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the ED50 and ED75 values.
-
Conclusion
This compound has been robustly identified and validated as a selective inhibitor of the serine proteases uPA and TMPRSS2. Its discovery through a screening-based approach highlights a successful strategy in modern drug development. The quantitative characterization of its inhibitory potency and its demonstrated efficacy in cellular models of cancer underscore its potential as a lead compound for therapeutic development. The elucidation of its modulatory effects on the TGF-β signaling pathway provides further insight into its mechanism of action and potential applications in diseases characterized by aberrant proteolytic activity and growth factor signaling. This technical guide consolidates the key findings and methodologies, offering a valuable resource for the scientific community to build upon this knowledge in future research endeavors.
References
- 1. Transforming Growth Factor-Beta and Urokinase-Type Plasminogen Activator: Dangerous Partners in Tumorigenesis—Implications in Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BC-11 is a covalent TMPRSS2 fragment inhibitor that impedes SARS-CoV-2 host cell entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Transforming growth factor-beta differently regulates urokinase type plasminogen activator and matrix metalloproteinase-9 expression in mouse macrophages; analysis of intracellular signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
BC-11 Hydrobromide: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC-11 hydrobromide, a thiouronium-substituted phenylboronic acid, has emerged as a significant pharmacological tool with potential therapeutic applications, particularly in oncology and fibrosis. This technical guide provides a comprehensive overview of the identification and validation of its primary molecular targets. Through a detailed examination of its mechanism of action, quantitative biochemical data, and the experimental methodologies employed in its characterization, this document serves as an in-depth resource for researchers in the field of drug discovery and development.
Target Identification: A Screening-Based Discovery
The initial identification of the primary target of this compound stemmed from a systematic screening approach. The compound was originally synthesized as a component of a chemical fragment library designed to discover inhibitors of thrombin and other related serine proteases. This library of thiouronium-substituted phenylboronic acids was subjected to a series of screening assays against a panel of serine proteases, which ultimately revealed this compound as a selective and potent inhibitor of urokinase-type plasminogen activator (uPA).
Experimental Workflow for Target Identification
The logical workflow for the identification of uPA as the primary target of this compound is depicted below. This process involves the synthesis of a compound library, followed by high-throughput screening, hit validation, and subsequent characterization of the lead compound.
Primary Target: Urokinase-Type Plasminogen Activator (uPA)
The primary and most extensively validated molecular target of this compound is urokinase-type plasminogen activator (uPA), a serine protease critically involved in extracellular matrix remodeling, cell migration, and invasion.
Quantitative Data for uPA Inhibition
The inhibitory activity of this compound against uPA has been quantified through various biochemical and cell-based assays.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 8.2 µM | Purified uPA enzyme | |
| Selectivity | No activity at 8 other related enzymes | Enzyme panel |
Mechanism of Action
This compound acts as a selective inhibitor of uPA's enzymatic activity.[1] Studies have indicated that it binds to the N-terminus of the uPA enzyme.[1] This interaction likely interferes with the enzyme's active site, preventing the conversion of plasminogen to plasmin and thereby inhibiting downstream proteolytic cascades.
Secondary Target: Transmembrane Protease, Serine 2 (TMPRSS2)
More recent investigations have identified Transmembrane Protease, Serine 2 (TMPRSS2) as another target of this compound.[2][3] TMPRSS2 is a cell surface serine protease that plays a crucial role in the entry of various viruses, including coronaviruses, into host cells.
Quantitative Data for TMPRSS2 Inhibition
While the inhibitory activity against TMPRSS2 has been established, specific IC50 values from publicly available literature are not as consistently reported as for uPA. However, it is characterized as a covalent inhibitor of TMPRSS2.[3]
| Parameter | Description | Reference |
| Inhibition | Covalent inhibitor | [3] |
Target Validation in Cellular and Disease Models
The functional consequences of this compound's inhibitory activity have been validated in various in vitro and in vivo models, particularly in the context of cancer and fibrosis.
In Vitro Validation: Cytotoxicity in Cancer Cells
This compound has demonstrated cytotoxic effects on triple-negative breast cancer cells (MDA-MB-231).[1]
| Parameter | Value (at 72h) | Cell Line | Reference |
| ED50 | 117 µM | MDA-MB-231 | [1] |
| ED75 | 250 µM | MDA-MB-231 | [1] |
Signaling Pathway Modulation: Interaction with the TGF-β Pathway
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies for key experiments cited in the characterization of this compound.
Urokinase Inhibition Assay (Fluorometric)
This assay is used to determine the inhibitory activity of compounds against uPA.
-
Reagents and Materials:
-
Purified human uPA enzyme
-
Fluorogenic uPA substrate (e.g., Z-Gly-Gly-Arg-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 8.5)
-
This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the uPA enzyme to each well.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic uPA substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission) over time.
-
Calculate the rate of substrate cleavage (reaction velocity) for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
MDA-MB-231 cells (or other cell line of interest)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Spectrophotometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate the cells for the desired time period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the ED50 and ED75 values.
-
Conclusion
This compound has been robustly identified and validated as a selective inhibitor of the serine proteases uPA and TMPRSS2. Its discovery through a screening-based approach highlights a successful strategy in modern drug development. The quantitative characterization of its inhibitory potency and its demonstrated efficacy in cellular models of cancer underscore its potential as a lead compound for therapeutic development. The elucidation of its modulatory effects on the TGF-β signaling pathway provides further insight into its mechanism of action and potential applications in diseases characterized by aberrant proteolytic activity and growth factor signaling. This technical guide consolidates the key findings and methodologies, offering a valuable resource for the scientific community to build upon this knowledge in future research endeavors.
References
- 1. Transforming Growth Factor-Beta and Urokinase-Type Plasminogen Activator: Dangerous Partners in Tumorigenesis—Implications in Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BC-11 is a covalent TMPRSS2 fragment inhibitor that impedes SARS-CoV-2 host cell entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Transforming growth factor-beta differently regulates urokinase type plasminogen activator and matrix metalloproteinase-9 expression in mouse macrophages; analysis of intracellular signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
BC-11 Hydrobromide for Cancer Cell Line Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BC-11 hydrobromide, a thiouronium-substituted phenylboronic acid, has emerged as a selective inhibitor of the urokinase-plasminogen activator (uPA). This document provides an in-depth technical guide on the use of this compound in cancer cell line studies, with a primary focus on its activity in the triple-negative breast cancer (TNBC) cell line, MDA-MB-231. This guide consolidates available quantitative data, details experimental protocols for key assays, and visualizes the compound's mechanism of action and experimental workflows. While current research predominantly centers on MDA-MB-231 cells, this guide serves as a foundational resource for researchers investigating the therapeutic potential of this compound in oncology.
Introduction
The urokinase-plasminogen activator (uPA) system is a critical mediator of extracellular matrix degradation and is frequently overexpressed in various cancers, contributing to tumor invasion and metastasis. This compound has been identified as a selective inhibitor of uPA, presenting a promising avenue for targeted cancer therapy.[1] This compound has demonstrated cytotoxic effects on the highly aggressive triple-negative breast cancer cell line, MDA-MB-231.[2] Its mechanism of action involves the disruption of the uPA-uPAR (urokinase receptor) axis and its crosstalk with the epidermal growth factor receptor (EGFR) signaling pathway.[2] This guide aims to provide a comprehensive overview of the technical aspects of studying this compound in a cancer research setting.
Quantitative Data
The following tables summarize the key quantitative findings from studies on this compound's effects on the MDA-MB-231 cancer cell line.
Table 1: Inhibitory and Cytotoxic Concentrations of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 (uPA Inhibition) | 8.2 µM | - | |
| ED50 (Cell Viability, 72h) | 117 µM | MDA-MB-231 | [2][3] |
| ED75 (Cell Viability, 72h) | 250 µM | MDA-MB-231 | [2][3] |
Table 2: Effects of this compound on MDA-MB-231 Cells
| Concentration | Effect | Incubation Time | Reference |
| 117 µM (ED50) | Perturbation of cell cycle: Decrease in G0/G1 phase, Increase in S phase. | 72 hours | [2] |
| 250 µM (ED75) | Impairment of mitochondrial activity, Production of reactive oxygen species (ROS), Promotion of apoptosis. | 72 hours | [2][3][4] |
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects primarily through the inhibition of urokinase-plasminogen activator (uPA). Its proposed mechanism involves binding to the N-terminus of uPA, a region crucial for its interaction with both the uPA receptor (uPAR) and the epidermal growth factor receptor (EGFR).[2] This binding competitively inhibits the downstream signaling cascades that promote cell proliferation and survival, such as the PI3K/Akt and Ras/ERK pathways.[5]
At lower concentrations (around its ED50), BC-11 disrupts the cell cycle of MDA-MB-231 cells.[2] At higher concentrations (around its ED75), it induces a more pronounced cytotoxic effect, leading to apoptosis through the generation of reactive oxygen species (ROS) and impairment of mitochondrial function.[2][3] Furthermore, the co-administration of BC-11 with EGFR inhibitors, such as PD153035, has been shown to potentiate its cytotoxic effects, highlighting a synergistic relationship in targeting these interconnected pathways.[2]
Caption: Proposed mechanism of this compound action.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound.
Cell Culture
-
Cell Line: MDA-MB-231 (human triple-negative breast cancer cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-300 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the ED50 and ED75 values using non-linear regression analysis.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Seeding and Treatment: Seed MDA-MB-231 cells in 6-well plates. Treat with this compound (e.g., 117 µM) for 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed MDA-MB-231 cells and treat with this compound (e.g., 250 µM) for 72 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound on a cancer cell line.
Caption: General experimental workflow for BC-11 studies.
Conclusion and Future Directions
This compound demonstrates significant potential as an anticancer agent, particularly for triple-negative breast cancer, by targeting the uPA system and inducing cell cycle arrest and apoptosis. The provided data and protocols offer a solid foundation for researchers to build upon. Future investigations should aim to:
-
Evaluate the efficacy of this compound in a broader panel of cancer cell lines to determine its spectrum of activity.
-
Conduct in vivo studies to validate the in vitro findings and assess the compound's therapeutic potential in a preclinical setting.
-
Explore the detailed molecular mechanisms downstream of uPA and EGFR inhibition to identify potential biomarkers for sensitivity to BC-11.
-
Investigate potential combination therapies to enhance the anticancer effects of this compound.
This technical guide serves as a starting point for the continued exploration of this compound as a promising candidate for cancer therapy.
References
- 1. Urokinase - Wikipedia [en.wikipedia.org]
- 2. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Effects of the Urokinase Plasminogen Activator Inhibitor WX-340 on Anaplastic Thyroid Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
BC-11 Hydrobromide for Cancer Cell Line Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BC-11 hydrobromide, a thiouronium-substituted phenylboronic acid, has emerged as a selective inhibitor of the urokinase-plasminogen activator (uPA). This document provides an in-depth technical guide on the use of this compound in cancer cell line studies, with a primary focus on its activity in the triple-negative breast cancer (TNBC) cell line, MDA-MB-231. This guide consolidates available quantitative data, details experimental protocols for key assays, and visualizes the compound's mechanism of action and experimental workflows. While current research predominantly centers on MDA-MB-231 cells, this guide serves as a foundational resource for researchers investigating the therapeutic potential of this compound in oncology.
Introduction
The urokinase-plasminogen activator (uPA) system is a critical mediator of extracellular matrix degradation and is frequently overexpressed in various cancers, contributing to tumor invasion and metastasis. This compound has been identified as a selective inhibitor of uPA, presenting a promising avenue for targeted cancer therapy.[1] This compound has demonstrated cytotoxic effects on the highly aggressive triple-negative breast cancer cell line, MDA-MB-231.[2] Its mechanism of action involves the disruption of the uPA-uPAR (urokinase receptor) axis and its crosstalk with the epidermal growth factor receptor (EGFR) signaling pathway.[2] This guide aims to provide a comprehensive overview of the technical aspects of studying this compound in a cancer research setting.
Quantitative Data
The following tables summarize the key quantitative findings from studies on this compound's effects on the MDA-MB-231 cancer cell line.
Table 1: Inhibitory and Cytotoxic Concentrations of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 (uPA Inhibition) | 8.2 µM | - | |
| ED50 (Cell Viability, 72h) | 117 µM | MDA-MB-231 | [2][3] |
| ED75 (Cell Viability, 72h) | 250 µM | MDA-MB-231 | [2][3] |
Table 2: Effects of this compound on MDA-MB-231 Cells
| Concentration | Effect | Incubation Time | Reference |
| 117 µM (ED50) | Perturbation of cell cycle: Decrease in G0/G1 phase, Increase in S phase. | 72 hours | [2] |
| 250 µM (ED75) | Impairment of mitochondrial activity, Production of reactive oxygen species (ROS), Promotion of apoptosis. | 72 hours | [2][3][4] |
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects primarily through the inhibition of urokinase-plasminogen activator (uPA). Its proposed mechanism involves binding to the N-terminus of uPA, a region crucial for its interaction with both the uPA receptor (uPAR) and the epidermal growth factor receptor (EGFR).[2] This binding competitively inhibits the downstream signaling cascades that promote cell proliferation and survival, such as the PI3K/Akt and Ras/ERK pathways.[5]
At lower concentrations (around its ED50), BC-11 disrupts the cell cycle of MDA-MB-231 cells.[2] At higher concentrations (around its ED75), it induces a more pronounced cytotoxic effect, leading to apoptosis through the generation of reactive oxygen species (ROS) and impairment of mitochondrial function.[2][3] Furthermore, the co-administration of BC-11 with EGFR inhibitors, such as PD153035, has been shown to potentiate its cytotoxic effects, highlighting a synergistic relationship in targeting these interconnected pathways.[2]
Caption: Proposed mechanism of this compound action.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound.
Cell Culture
-
Cell Line: MDA-MB-231 (human triple-negative breast cancer cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-300 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the ED50 and ED75 values using non-linear regression analysis.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Seeding and Treatment: Seed MDA-MB-231 cells in 6-well plates. Treat with this compound (e.g., 117 µM) for 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed MDA-MB-231 cells and treat with this compound (e.g., 250 µM) for 72 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound on a cancer cell line.
Caption: General experimental workflow for BC-11 studies.
Conclusion and Future Directions
This compound demonstrates significant potential as an anticancer agent, particularly for triple-negative breast cancer, by targeting the uPA system and inducing cell cycle arrest and apoptosis. The provided data and protocols offer a solid foundation for researchers to build upon. Future investigations should aim to:
-
Evaluate the efficacy of this compound in a broader panel of cancer cell lines to determine its spectrum of activity.
-
Conduct in vivo studies to validate the in vitro findings and assess the compound's therapeutic potential in a preclinical setting.
-
Explore the detailed molecular mechanisms downstream of uPA and EGFR inhibition to identify potential biomarkers for sensitivity to BC-11.
-
Investigate potential combination therapies to enhance the anticancer effects of this compound.
This technical guide serves as a starting point for the continued exploration of this compound as a promising candidate for cancer therapy.
References
- 1. Urokinase - Wikipedia [en.wikipedia.org]
- 2. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Effects of the Urokinase Plasminogen Activator Inhibitor WX-340 on Anaplastic Thyroid Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
BC-11 Hydrobromide: A Technical Guide to its Role in Blocking Viral Entry
For Researchers, Scientists, and Drug Development Professionals
Abstract
BC-11 hydrobromide has emerged as a significant small molecule inhibitor in the study of viral entry mechanisms, particularly concerning SARS-CoV-2. This technical guide provides a comprehensive overview of its core function as a covalent inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2), a host cell enzyme critical for the proteolytic priming of viral spike proteins required for membrane fusion and subsequent cellular entry. This document details the quantitative inhibitory data associated with BC-11, outlines the key experimental protocols for its evaluation, and visualizes the underlying molecular pathways and experimental workflows.
Introduction
The entry of enveloped viruses, such as SARS-CoV-2, into host cells is a multi-step process that presents several key targets for therapeutic intervention. A critical step for many respiratory viruses is the priming of the viral spike (S) protein by host cell proteases. One such essential protease is the Transmembrane Protease, Serine 2 (TMPRSS2). Inhibition of TMPRSS2 can effectively prevent the conformational changes in the viral spike protein necessary for the fusion of viral and cellular membranes, thereby blocking viral entry. This compound has been identified as a covalent inhibitor of TMPRSS2, offering a promising avenue for antiviral research and development.[1] This guide synthesizes the current understanding of BC-11's mechanism of action, its inhibitory properties, and the methodologies used to characterize its function.
Mechanism of Action: Inhibition of TMPRSS2
This compound acts as a covalent inhibitor of the serine protease TMPRSS2. TMPRSS2 is a type II transmembrane serine protease expressed on the surface of host cells, particularly in the respiratory tract. Its primary role in viral entry is the cleavage of the viral spike glycoprotein (B1211001) at the S1/S2 and S2' sites. This cleavage exposes the fusion peptide, triggering the fusion of the viral envelope with the host cell membrane and allowing the viral genome to enter the cytoplasm. By covalently binding to TMPRSS2, BC-11 inactivates the enzyme, preventing the spike protein priming and subsequent viral entry.
Beyond its role as a TMPRSS2 inhibitor, this compound has also been identified as a selective inhibitor of urokinase (uPA), another serine protease, with an IC50 of 8.2 μM.
Caption: SARS-CoV-2 Entry and Inhibition by BC-11
Quantitative Inhibitory Data
The efficacy of this compound has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations.
| Target | Assay Type | Metric | Value | Reference |
| TMPRSS2 | Enzymatic Assay | IC50 | 1.44 µM | |
| SARS-CoV-2 (Omicron variant) | Pseudotyped Particle Entry Assay | EC50 | 66 µM | |
| Urokinase (uPA) | Enzymatic Assay | IC50 | 8.2 µM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments used to characterize this compound.
TMPRSS2 Enzymatic Inhibition Assay
This assay quantifies the direct inhibitory effect of BC-11 on the enzymatic activity of TMPRSS2.
Objective: To determine the concentration of this compound required to inhibit 50% of TMPRSS2 enzymatic activity (IC50).
Materials:
-
Recombinant human TMPRSS2 protein
-
Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.01% Tween-20)
-
384-well or 1536-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.
-
Add the diluted this compound solutions to the wells of the microplate.
-
Add the fluorogenic peptide substrate to all wells.
-
Initiate the reaction by adding the recombinant TMPRSS2 enzyme to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 440 nm emission for AMC-based substrates).
-
Calculate the percent inhibition for each concentration of BC-11 relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the BC-11 concentration and fit the data to a dose-response curve to determine the IC50 value.
References
BC-11 Hydrobromide: A Technical Guide to its Role in Blocking Viral Entry
For Researchers, Scientists, and Drug Development Professionals
Abstract
BC-11 hydrobromide has emerged as a significant small molecule inhibitor in the study of viral entry mechanisms, particularly concerning SARS-CoV-2. This technical guide provides a comprehensive overview of its core function as a covalent inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2), a host cell enzyme critical for the proteolytic priming of viral spike proteins required for membrane fusion and subsequent cellular entry. This document details the quantitative inhibitory data associated with BC-11, outlines the key experimental protocols for its evaluation, and visualizes the underlying molecular pathways and experimental workflows.
Introduction
The entry of enveloped viruses, such as SARS-CoV-2, into host cells is a multi-step process that presents several key targets for therapeutic intervention. A critical step for many respiratory viruses is the priming of the viral spike (S) protein by host cell proteases. One such essential protease is the Transmembrane Protease, Serine 2 (TMPRSS2). Inhibition of TMPRSS2 can effectively prevent the conformational changes in the viral spike protein necessary for the fusion of viral and cellular membranes, thereby blocking viral entry. This compound has been identified as a covalent inhibitor of TMPRSS2, offering a promising avenue for antiviral research and development.[1] This guide synthesizes the current understanding of BC-11's mechanism of action, its inhibitory properties, and the methodologies used to characterize its function.
Mechanism of Action: Inhibition of TMPRSS2
This compound acts as a covalent inhibitor of the serine protease TMPRSS2. TMPRSS2 is a type II transmembrane serine protease expressed on the surface of host cells, particularly in the respiratory tract. Its primary role in viral entry is the cleavage of the viral spike glycoprotein at the S1/S2 and S2' sites. This cleavage exposes the fusion peptide, triggering the fusion of the viral envelope with the host cell membrane and allowing the viral genome to enter the cytoplasm. By covalently binding to TMPRSS2, BC-11 inactivates the enzyme, preventing the spike protein priming and subsequent viral entry.
Beyond its role as a TMPRSS2 inhibitor, this compound has also been identified as a selective inhibitor of urokinase (uPA), another serine protease, with an IC50 of 8.2 μM.
Caption: SARS-CoV-2 Entry and Inhibition by BC-11
Quantitative Inhibitory Data
The efficacy of this compound has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations.
| Target | Assay Type | Metric | Value | Reference |
| TMPRSS2 | Enzymatic Assay | IC50 | 1.44 µM | |
| SARS-CoV-2 (Omicron variant) | Pseudotyped Particle Entry Assay | EC50 | 66 µM | |
| Urokinase (uPA) | Enzymatic Assay | IC50 | 8.2 µM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments used to characterize this compound.
TMPRSS2 Enzymatic Inhibition Assay
This assay quantifies the direct inhibitory effect of BC-11 on the enzymatic activity of TMPRSS2.
Objective: To determine the concentration of this compound required to inhibit 50% of TMPRSS2 enzymatic activity (IC50).
Materials:
-
Recombinant human TMPRSS2 protein
-
Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.01% Tween-20)
-
384-well or 1536-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.
-
Add the diluted this compound solutions to the wells of the microplate.
-
Add the fluorogenic peptide substrate to all wells.
-
Initiate the reaction by adding the recombinant TMPRSS2 enzyme to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 440 nm emission for AMC-based substrates).
-
Calculate the percent inhibition for each concentration of BC-11 relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the BC-11 concentration and fit the data to a dose-response curve to determine the IC50 value.
References
Methodological & Application
BC-11 Hydrobromide: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC-11 hydrobromide is a selective inhibitor of the urokinase-type plasminogen activator (uPA), a serine protease critically involved in tumor invasion and metastasis. By targeting uPA, this compound presents a promising avenue for cancer therapy, particularly for aggressive cancers such as triple-negative breast cancer (TNBC).[1][2] This document provides detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.
Mechanism of Action
This compound exerts its anticancer effects by inhibiting the enzymatic activity of uPA. The uPA system is overexpressed in many cancers and plays a crucial role in the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion and metastasis. The binding of uPA to its receptor (uPAR) on the cell surface initiates a proteolytic cascade, converting plasminogen to plasmin, which in turn activates matrix metalloproteinases (MMPs). This cascade leads to the breakdown of the ECM. Furthermore, the uPA/uPAR complex activates intracellular signaling pathways, including the Ras/ERK and PI3K/Akt pathways, which promote cell proliferation, survival, and migration. This compound, by inhibiting uPA, disrupts these processes.
Signaling Pathway
The binding of urokinase-type plasminogen activator (uPA) to its receptor (uPAR) initiates a cascade of events crucial for cancer progression. This includes the activation of plasminogen to plasmin, which degrades the extracellular matrix and activates matrix metalloproteinases (MMPs). Additionally, the uPA-uPAR complex interacts with integrins and growth factor receptors like EGFR, triggering downstream signaling pathways such as FAK, Ras-MEK-ERK, and PI3K-Akt, which promote cell proliferation, survival, and migration. This compound inhibits the catalytic activity of uPA, thereby disrupting these downstream effects.
References
BC-11 Hydrobromide: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC-11 hydrobromide is a selective inhibitor of the urokinase-type plasminogen activator (uPA), a serine protease critically involved in tumor invasion and metastasis. By targeting uPA, this compound presents a promising avenue for cancer therapy, particularly for aggressive cancers such as triple-negative breast cancer (TNBC).[1][2] This document provides detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.
Mechanism of Action
This compound exerts its anticancer effects by inhibiting the enzymatic activity of uPA. The uPA system is overexpressed in many cancers and plays a crucial role in the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion and metastasis. The binding of uPA to its receptor (uPAR) on the cell surface initiates a proteolytic cascade, converting plasminogen to plasmin, which in turn activates matrix metalloproteinases (MMPs). This cascade leads to the breakdown of the ECM. Furthermore, the uPA/uPAR complex activates intracellular signaling pathways, including the Ras/ERK and PI3K/Akt pathways, which promote cell proliferation, survival, and migration. This compound, by inhibiting uPA, disrupts these processes.
Signaling Pathway
The binding of urokinase-type plasminogen activator (uPA) to its receptor (uPAR) initiates a cascade of events crucial for cancer progression. This includes the activation of plasminogen to plasmin, which degrades the extracellular matrix and activates matrix metalloproteinases (MMPs). Additionally, the uPA-uPAR complex interacts with integrins and growth factor receptors like EGFR, triggering downstream signaling pathways such as FAK, Ras-MEK-ERK, and PI3K-Akt, which promote cell proliferation, survival, and migration. This compound inhibits the catalytic activity of uPA, thereby disrupting these downstream effects.
References
Application Notes and Protocols for Cell-Based Assays Using BC-11 Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC-11 hydrobromide is a selective inhibitor of urokinase-type plasminogen activator (uPA), a serine protease implicated in tumor invasion and metastasis.[1] These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its cytotoxic and anti-cancer properties, particularly in the context of triple-negative breast cancer (TNBC). The methodologies outlined below are based on established research and are intended to guide researchers in designing and executing robust experiments.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of uPA.[1] The urokinase-plasminogen activator system plays a crucial role in extracellular matrix degradation, a key process in cancer cell invasion and metastasis. Furthermore, the binding of uPA to its receptor (uPAR) can trigger intracellular signaling pathways that promote cell proliferation and survival, often through crosstalk with growth factor receptors like the epidermal growth factor receptor (EGFR).[2]
BC-11 has been shown to bind to the N-terminus of uPA, where the uPAR and EGFR recognition sites are located. This action abrogates the growth-sustaining effects resulting from receptor binding.[2] Consequently, BC-11 can disrupt downstream signaling cascades, including the PI3K/Akt and Ras/ERK pathways, leading to cell cycle arrest and apoptosis.[2]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: this compound signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative data reported for this compound in MDA-MB-231 triple-negative breast cancer cells.
Table 1: Inhibitory and Effective Concentrations
| Parameter | Cell Line | Value | Reference |
| IC50 (uPA inhibition) | - | 8.2 µM | [1] |
| ED50 (Cell Viability, 72h) | MDA-MB-231 | 117 µM | [2][3][4] |
| ED75 (Cell Viability, 72h) | MDA-MB-231 | 250 µM | [2][4] |
Table 2: Cell Cycle Analysis (72h exposure to 117 µM BC-11)
| Cell Cycle Phase | Control (%) | BC-11 Treated (%) | Reference |
| G0/G1 | 45.09 | 28.50 | [2] |
| S | 10.13 | 22.90 | [2] |
| G2/M | 44.78 | 48.60 | [2] |
Table 3: Apoptosis and Mitochondrial Effects (72h exposure to 250 µM BC-11)
| Parameter | Control (%) | BC-11 Treated (%) | Reference |
| SubG0 fraction (Apoptosis) | 37.63 | 64.64 | [2] |
| Dissipated Mitochondrial Membrane Potential | 2.71 | 11.32 | [2] |
| Reactive Oxygen Species (ROS) Production | 2.71 | 11.32 | [2] |
| Superoxide (B77818) Anion Production | 0.33 | 5.31 | [2] |
Experimental Protocols
Experimental Workflow
The following diagram outlines the general workflow for assessing the cellular effects of this compound.
Caption: Experimental workflow for BC-11 assays.
Protocol 1: Cell Viability (MTT Assay)
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
MDA-MB-231 cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,500 cells/well and allow them to adhere overnight.[2]
-
Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations.
-
Remove the overnight culture medium and replace it with fresh medium containing various concentrations of BC-11. Include vehicle control wells (medium with DMSO).
-
Incubate the plates for 24, 48, and 72 hours.[2]
-
Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C to allow for formazan (B1609692) crystal formation.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Cell Cycle Analysis
Objective: To assess the effect of this compound on cell cycle distribution.
Materials:
-
Cells treated with BC-11 as described above
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Culture and treat cells with BC-11 (e.g., at its ED50 concentration of 117 µM for 72 hours).[2]
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Apoptosis, ROS, and Mitochondrial Membrane Potential Analysis
Objective: To determine if higher concentrations of BC-11 induce apoptosis, reactive oxygen species (ROS) production, and mitochondrial membrane potential (MMP) dissipation.
Materials:
-
Cells treated with BC-11 (e.g., at its ED75 concentration of 250 µM for 72 hours).[2]
-
Annexin V-FITC/PI apoptosis detection kit
-
MitoSOX™ Red mitochondrial superoxide indicator
-
JC-1 dye for MMP analysis
-
Flow cytometer
Procedure:
-
Apoptosis:
-
Treat cells with 250 µM BC-11 for 72 hours.[2]
-
Harvest and wash the cells.
-
Stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
ROS and Superoxide Production:
-
Treat cells with 250 µM BC-11 for 72 hours.[2]
-
Incubate the cells with a fluorescent probe for ROS (e.g., DCFDA) or specifically for mitochondrial superoxide (e.g., MitoSOX™ Red) according to the manufacturer's instructions.
-
Analyze the fluorescence intensity by flow cytometry.
-
-
Mitochondrial Membrane Potential (MMP):
-
Treat cells with 250 µM BC-11 for 72 hours.[2]
-
Incubate the cells with JC-1 dye. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.
-
Analyze the shift in fluorescence from red to green by flow cytometry.
-
Conclusion
This compound is a valuable tool for studying the role of the urokinase-plasminogen activator system in cancer cell biology. The protocols provided herein offer a framework for investigating its cytotoxic effects, impact on the cell cycle, and induction of apoptosis. These assays can be adapted for various cell lines and experimental questions in cancer research and drug development.
References
- 1. BC 11 hydrobromide | Urokinase | Tocris Bioscience [tocris.com]
- 2. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Using BC-11 Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC-11 hydrobromide is a selective inhibitor of urokinase-type plasminogen activator (uPA), a serine protease implicated in tumor invasion and metastasis.[1] These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its cytotoxic and anti-cancer properties, particularly in the context of triple-negative breast cancer (TNBC). The methodologies outlined below are based on established research and are intended to guide researchers in designing and executing robust experiments.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of uPA.[1] The urokinase-plasminogen activator system plays a crucial role in extracellular matrix degradation, a key process in cancer cell invasion and metastasis. Furthermore, the binding of uPA to its receptor (uPAR) can trigger intracellular signaling pathways that promote cell proliferation and survival, often through crosstalk with growth factor receptors like the epidermal growth factor receptor (EGFR).[2]
BC-11 has been shown to bind to the N-terminus of uPA, where the uPAR and EGFR recognition sites are located. This action abrogates the growth-sustaining effects resulting from receptor binding.[2] Consequently, BC-11 can disrupt downstream signaling cascades, including the PI3K/Akt and Ras/ERK pathways, leading to cell cycle arrest and apoptosis.[2]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: this compound signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative data reported for this compound in MDA-MB-231 triple-negative breast cancer cells.
Table 1: Inhibitory and Effective Concentrations
| Parameter | Cell Line | Value | Reference |
| IC50 (uPA inhibition) | - | 8.2 µM | [1] |
| ED50 (Cell Viability, 72h) | MDA-MB-231 | 117 µM | [2][3][4] |
| ED75 (Cell Viability, 72h) | MDA-MB-231 | 250 µM | [2][4] |
Table 2: Cell Cycle Analysis (72h exposure to 117 µM BC-11)
| Cell Cycle Phase | Control (%) | BC-11 Treated (%) | Reference |
| G0/G1 | 45.09 | 28.50 | [2] |
| S | 10.13 | 22.90 | [2] |
| G2/M | 44.78 | 48.60 | [2] |
Table 3: Apoptosis and Mitochondrial Effects (72h exposure to 250 µM BC-11)
| Parameter | Control (%) | BC-11 Treated (%) | Reference |
| SubG0 fraction (Apoptosis) | 37.63 | 64.64 | [2] |
| Dissipated Mitochondrial Membrane Potential | 2.71 | 11.32 | [2] |
| Reactive Oxygen Species (ROS) Production | 2.71 | 11.32 | [2] |
| Superoxide Anion Production | 0.33 | 5.31 | [2] |
Experimental Protocols
Experimental Workflow
The following diagram outlines the general workflow for assessing the cellular effects of this compound.
Caption: Experimental workflow for BC-11 assays.
Protocol 1: Cell Viability (MTT Assay)
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
MDA-MB-231 cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,500 cells/well and allow them to adhere overnight.[2]
-
Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations.
-
Remove the overnight culture medium and replace it with fresh medium containing various concentrations of BC-11. Include vehicle control wells (medium with DMSO).
-
Incubate the plates for 24, 48, and 72 hours.[2]
-
Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C to allow for formazan crystal formation.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Cell Cycle Analysis
Objective: To assess the effect of this compound on cell cycle distribution.
Materials:
-
Cells treated with BC-11 as described above
-
PBS
-
70% ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Culture and treat cells with BC-11 (e.g., at its ED50 concentration of 117 µM for 72 hours).[2]
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Apoptosis, ROS, and Mitochondrial Membrane Potential Analysis
Objective: To determine if higher concentrations of BC-11 induce apoptosis, reactive oxygen species (ROS) production, and mitochondrial membrane potential (MMP) dissipation.
Materials:
-
Cells treated with BC-11 (e.g., at its ED75 concentration of 250 µM for 72 hours).[2]
-
Annexin V-FITC/PI apoptosis detection kit
-
MitoSOX™ Red mitochondrial superoxide indicator
-
JC-1 dye for MMP analysis
-
Flow cytometer
Procedure:
-
Apoptosis:
-
Treat cells with 250 µM BC-11 for 72 hours.[2]
-
Harvest and wash the cells.
-
Stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
ROS and Superoxide Production:
-
Treat cells with 250 µM BC-11 for 72 hours.[2]
-
Incubate the cells with a fluorescent probe for ROS (e.g., DCFDA) or specifically for mitochondrial superoxide (e.g., MitoSOX™ Red) according to the manufacturer's instructions.
-
Analyze the fluorescence intensity by flow cytometry.
-
-
Mitochondrial Membrane Potential (MMP):
-
Treat cells with 250 µM BC-11 for 72 hours.[2]
-
Incubate the cells with JC-1 dye. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.
-
Analyze the shift in fluorescence from red to green by flow cytometry.
-
Conclusion
This compound is a valuable tool for studying the role of the urokinase-plasminogen activator system in cancer cell biology. The protocols provided herein offer a framework for investigating its cytotoxic effects, impact on the cell cycle, and induction of apoptosis. These assays can be adapted for various cell lines and experimental questions in cancer research and drug development.
References
- 1. BC 11 hydrobromide | Urokinase | Tocris Bioscience [tocris.com]
- 2. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Investigation of BC-11 Hydrobromide in Cancer Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: BC-11 hydrobromide is a selective, small molecule inhibitor of the urokinase-plasminogen activator (uPA), a serine protease implicated in tumor progression, invasion, and metastasis.[1][2] Overexpression of uPA is a known contributor to the aggressive phenotype of various cancers, including triple-negative breast cancer (TNBC).[1] BC-11 exerts its cytotoxic effects by targeting the N-terminus of uPA, thereby interfering with its interaction with both the uPA receptor (uPAR) and the epidermal growth factor receptor (EGFR).[1][3] This disruption abrogates downstream signaling pathways crucial for cancer cell proliferation and survival.[1][4]
These application notes provide a summary of the known in vitro effects of this compound and present proposed protocols for extending these findings into in vivo animal models for cancer research.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive inhibitor at the N-terminus of urokinase-plasminogen activator (uPA). This binding site is critical for the interaction of uPA with its receptor (uPAR) and for its crosstalk with the epidermal growth factor receptor (EGFR). By blocking these interactions, BC-11 disrupts the activation of downstream pro-survival and proliferative signaling cascades, including the PI3K/Akt and Ras/ERK pathways.[1] At elevated concentrations (250 μM), BC-11 has been shown to induce apoptosis through the impairment of mitochondrial activity and the generation of reactive oxygen species (ROS).[1][3][4]
Data Presentation: In Vitro Efficacy
The following tables summarize the quantitative data from in vitro studies of this compound on the triple-negative breast cancer cell line MDA-MB231.
Table 1: Inhibitory and Cytotoxic Concentrations
| Parameter | Value | Cell Line | Conditions | Source |
|---|---|---|---|---|
| IC₅₀ (uPA Inhibition) | 8.2 μM | - | Enzymatic Assay | [2] |
| ED₅₀ (Cell Viability) | 117 μM | MDA-MB231 | 72-hour exposure | [1][3] |
| ED₇₅ (Cell Viability) | 250 μM | MDA-MB231 | 72-hour exposure |[1][3] |
Table 2: Effects on Cell Cycle and Apoptosis at 72 Hours
| Concentration | Effect on Cell Cycle (vs. Control) | Apoptotic Markers (vs. Control) | Source |
|---|---|---|---|
| 117 μM (ED₅₀) | ↓ G₀/G₁ phase (28.50% vs. 45.09%)↑ S phase (22.90% vs. 16.51%) | No significant induction of apoptosis or ROS production. | [4] |
| 250 μM (ED₇₅) | ↑ SubG₀ fraction (64.64% vs. 37.63%) | ↑ Mitochondrial membrane potential dissipation (11.32% vs. 2.71%)↑ ROS production |[4] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the dose-dependent cytotoxic effect of this compound on cancer cells.
Materials:
-
MDA-MB231 cells (or other cancer cell line of interest)
-
DMEM/F-12 medium with 10% FBS
-
This compound (stock solution in DMSO or water)[2]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed MDA-MB231 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the diluted compound. Include vehicle-only wells as a control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the ED₅₀ value using non-linear regression analysis.
Protocol 2: Proposed In Vivo Xenograft Animal Model Study
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical mouse model of cancer. Note: This is a proposed protocol as in vivo data is not yet available in published literature.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
MDA-MB231-luc cells (or other appropriate cell line)
-
Matrigel
-
This compound
-
Vehicle solution (e.g., saline, PBS with 5% DMSO)
-
Calipers for tumor measurement
-
In vivo imaging system (for luciferase-expressing cells)
Workflow Diagram:
Procedure:
-
Cell Preparation: Culture MDA-MB231 cells and harvest them during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (2 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor mice regularly for tumor formation. Once tumors reach an average volume of approximately 100 mm³, randomize the animals into treatment and control groups (n=8-10 per group).
-
Dosing Preparation: Prepare this compound in a suitable vehicle. The dose range should be determined from preliminary maximum tolerated dose (MTD) studies.
-
Treatment Administration: Administer this compound (e.g., via intraperitoneal injection) daily or on another empirically determined schedule for a set period (e.g., 21 days). The control group receives the vehicle only.
-
Efficacy Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health status as indicators of toxicity.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size, or if signs of significant toxicity (e.g., >20% body weight loss) are observed.
-
Tissue Collection and Analysis: At the end of the study, collect tumors and major organs for downstream analyses such as histopathology, immunohistochemistry (e.g., for Ki-67, cleaved caspase-3), or Western blotting to assess target engagement and pharmacodynamic effects.
Conclusion: The available in vitro data strongly suggest that this compound is a promising compound for targeting cancers that overexpress uPA, such as triple-negative breast cancer.[4] Its mechanism of action, involving the dual inhibition of uPA-uPAR and uPA-EGFR interactions, provides a strong rationale for further preclinical development.[1][3] The proposed animal study protocol offers a framework for translating these promising in vitro findings into in vivo efficacy and toxicity assessments, which are critical next steps in the evaluation of this compound as a potential anti-cancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. BC 11 hydrobromide | Urokinase | Tocris Bioscience [tocris.com]
- 3. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of BC-11 Hydrobromide in Cancer Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: BC-11 hydrobromide is a selective, small molecule inhibitor of the urokinase-plasminogen activator (uPA), a serine protease implicated in tumor progression, invasion, and metastasis.[1][2] Overexpression of uPA is a known contributor to the aggressive phenotype of various cancers, including triple-negative breast cancer (TNBC).[1] BC-11 exerts its cytotoxic effects by targeting the N-terminus of uPA, thereby interfering with its interaction with both the uPA receptor (uPAR) and the epidermal growth factor receptor (EGFR).[1][3] This disruption abrogates downstream signaling pathways crucial for cancer cell proliferation and survival.[1][4]
These application notes provide a summary of the known in vitro effects of this compound and present proposed protocols for extending these findings into in vivo animal models for cancer research.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive inhibitor at the N-terminus of urokinase-plasminogen activator (uPA). This binding site is critical for the interaction of uPA with its receptor (uPAR) and for its crosstalk with the epidermal growth factor receptor (EGFR). By blocking these interactions, BC-11 disrupts the activation of downstream pro-survival and proliferative signaling cascades, including the PI3K/Akt and Ras/ERK pathways.[1] At elevated concentrations (250 μM), BC-11 has been shown to induce apoptosis through the impairment of mitochondrial activity and the generation of reactive oxygen species (ROS).[1][3][4]
Data Presentation: In Vitro Efficacy
The following tables summarize the quantitative data from in vitro studies of this compound on the triple-negative breast cancer cell line MDA-MB231.
Table 1: Inhibitory and Cytotoxic Concentrations
| Parameter | Value | Cell Line | Conditions | Source |
|---|---|---|---|---|
| IC₅₀ (uPA Inhibition) | 8.2 μM | - | Enzymatic Assay | [2] |
| ED₅₀ (Cell Viability) | 117 μM | MDA-MB231 | 72-hour exposure | [1][3] |
| ED₇₅ (Cell Viability) | 250 μM | MDA-MB231 | 72-hour exposure |[1][3] |
Table 2: Effects on Cell Cycle and Apoptosis at 72 Hours
| Concentration | Effect on Cell Cycle (vs. Control) | Apoptotic Markers (vs. Control) | Source |
|---|---|---|---|
| 117 μM (ED₅₀) | ↓ G₀/G₁ phase (28.50% vs. 45.09%)↑ S phase (22.90% vs. 16.51%) | No significant induction of apoptosis or ROS production. | [4] |
| 250 μM (ED₇₅) | ↑ SubG₀ fraction (64.64% vs. 37.63%) | ↑ Mitochondrial membrane potential dissipation (11.32% vs. 2.71%)↑ ROS production |[4] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the dose-dependent cytotoxic effect of this compound on cancer cells.
Materials:
-
MDA-MB231 cells (or other cancer cell line of interest)
-
DMEM/F-12 medium with 10% FBS
-
This compound (stock solution in DMSO or water)[2]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed MDA-MB231 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the diluted compound. Include vehicle-only wells as a control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the ED₅₀ value using non-linear regression analysis.
Protocol 2: Proposed In Vivo Xenograft Animal Model Study
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical mouse model of cancer. Note: This is a proposed protocol as in vivo data is not yet available in published literature.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
MDA-MB231-luc cells (or other appropriate cell line)
-
Matrigel
-
This compound
-
Vehicle solution (e.g., saline, PBS with 5% DMSO)
-
Calipers for tumor measurement
-
In vivo imaging system (for luciferase-expressing cells)
Workflow Diagram:
Procedure:
-
Cell Preparation: Culture MDA-MB231 cells and harvest them during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (2 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor mice regularly for tumor formation. Once tumors reach an average volume of approximately 100 mm³, randomize the animals into treatment and control groups (n=8-10 per group).
-
Dosing Preparation: Prepare this compound in a suitable vehicle. The dose range should be determined from preliminary maximum tolerated dose (MTD) studies.
-
Treatment Administration: Administer this compound (e.g., via intraperitoneal injection) daily or on another empirically determined schedule for a set period (e.g., 21 days). The control group receives the vehicle only.
-
Efficacy Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health status as indicators of toxicity.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size, or if signs of significant toxicity (e.g., >20% body weight loss) are observed.
-
Tissue Collection and Analysis: At the end of the study, collect tumors and major organs for downstream analyses such as histopathology, immunohistochemistry (e.g., for Ki-67, cleaved caspase-3), or Western blotting to assess target engagement and pharmacodynamic effects.
Conclusion: The available in vitro data strongly suggest that this compound is a promising compound for targeting cancers that overexpress uPA, such as triple-negative breast cancer.[4] Its mechanism of action, involving the dual inhibition of uPA-uPAR and uPA-EGFR interactions, provides a strong rationale for further preclinical development.[1][3] The proposed animal study protocol offers a framework for translating these promising in vitro findings into in vivo efficacy and toxicity assessments, which are critical next steps in the evaluation of this compound as a potential anti-cancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. BC 11 hydrobromide | Urokinase | Tocris Bioscience [tocris.com]
- 3. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of BC-11 Hydrobromide in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC-11 hydrobromide is a selective, small-molecule inhibitor of the urokinase-plasminogen activator (uPA).[1] The uPA system is a key player in cancer progression, involved in processes such as tumor growth, invasion, and metastasis.[2][3] In vitro studies have demonstrated the cytotoxic effects of this compound on triple-negative breast cancer cells, suggesting its potential as a therapeutic agent.[4][5] This document provides detailed application notes and protocols relevant to the investigation of this compound in preclinical xenograft models.
Note: While in vitro data for this compound is available, specific in vivo studies in xenograft models are limited in publicly accessible literature. The following protocols are based on established methodologies for xenograft studies with similar compounds and the MDA-MB-231 cell line, which has been used in this compound in vitro research.[4][6]
Mechanism of Action and Signaling Pathway
This compound selectively inhibits urokinase-plasminogen activator (uPA), a serine protease.[1] The binding of uPA to its receptor (uPAR) on the cell surface initiates a proteolytic cascade that leads to the degradation of the extracellular matrix, facilitating tumor cell invasion and metastasis.[2][3] Furthermore, the uPA/uPAR system activates intracellular signaling pathways, such as the Ras/ERK and PI3K/Akt pathways, which promote cell proliferation and survival.[4] this compound is believed to exert its anti-cancer effects by binding to the N-terminus of uPA, thereby interfering with its interaction with uPAR and downstream signaling.[4]
Caption: Inhibition of the uPA/uPAR signaling pathway by this compound.
Quantitative Data Summary
The following table summarizes the in vitro data for this compound from studies on the MDA-MB-231 triple-negative breast cancer cell line.
| Parameter | Cell Line | Value | Reference |
| IC50 (uPA inhibition) | - | 8.2 µM | [1] |
| ED50 (Cytotoxicity, 72h) | MDA-MB-231 | 117 µM | [4][5] |
| ED75 (Cytotoxicity, 72h) | MDA-MB-231 | 250 µM | [4][5] |
Experimental Protocols
Cell Culture
Protocol for Culturing MDA-MB-231 Cells
-
Media and Reagents:
-
Leibovitz's L-15 Medium
-
Fetal Bovine Serum (FBS), 10%
-
Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin)
-
-
Culture Conditions:
-
Maintain cells in a 37°C incubator with 0% CO2 (as L-15 medium is formulated for use in a CO2-free atmosphere).
-
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Add 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.
-
Neutralize trypsin with complete growth medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Seed cells into new culture flasks at a ratio of 1:3 to 1:6.
-
Xenograft Model Development
Protocol for Subcutaneous MDA-MB-231 Xenograft Model
-
Animal Model:
-
Use female athymic nude mice (e.g., BALB/c nude), 4-6 weeks old.
-
-
Cell Preparation for Injection:
-
Harvest MDA-MB-231 cells during the logarithmic growth phase.
-
Wash cells with sterile PBS and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure tumor volume 2-3 times per week using calipers.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomize mice into treatment and control groups when tumors reach a mean volume of 100-150 mm³.
-
This compound Administration (Hypothetical Protocol)
Note: This is a general protocol and the optimal dose and schedule for this compound would need to be determined empirically.
-
Drug Preparation:
-
Dissolve this compound in a suitable vehicle (e.g., sterile PBS or a solution containing DMSO and/or PEG). The final concentration of DMSO should be kept low to avoid toxicity.
-
-
Administration:
-
Administer this compound to the treatment group via a clinically relevant route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
The control group should receive the vehicle only.
-
A typical starting dose for a novel small molecule inhibitor might range from 10 to 50 mg/kg, administered daily or every other day.
-
-
Monitoring:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating this compound in a xenograft model.
Caption: A generalized workflow for in vivo evaluation of this compound.
References
- 1. MicroRNA-645 targets urokinase plasminogen activator and decreases the invasive growth of MDA-MB-231 triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of uPA and uPA Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The urokinase plasminogen activator system in breast cancer invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased stromal expression of murine urokinase plasminogen activator in a human breast cancer xenograft model following treatment with the matrix metalloprotease inhibitor, batimastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDA-MB-231 Xenograft Model - Altogen Labs [altogenlabs.com]
Application of BC-11 Hydrobromide in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC-11 hydrobromide is a selective, small-molecule inhibitor of the urokinase-plasminogen activator (uPA).[1] The uPA system is a key player in cancer progression, involved in processes such as tumor growth, invasion, and metastasis.[2][3] In vitro studies have demonstrated the cytotoxic effects of this compound on triple-negative breast cancer cells, suggesting its potential as a therapeutic agent.[4][5] This document provides detailed application notes and protocols relevant to the investigation of this compound in preclinical xenograft models.
Note: While in vitro data for this compound is available, specific in vivo studies in xenograft models are limited in publicly accessible literature. The following protocols are based on established methodologies for xenograft studies with similar compounds and the MDA-MB-231 cell line, which has been used in this compound in vitro research.[4][6]
Mechanism of Action and Signaling Pathway
This compound selectively inhibits urokinase-plasminogen activator (uPA), a serine protease.[1] The binding of uPA to its receptor (uPAR) on the cell surface initiates a proteolytic cascade that leads to the degradation of the extracellular matrix, facilitating tumor cell invasion and metastasis.[2][3] Furthermore, the uPA/uPAR system activates intracellular signaling pathways, such as the Ras/ERK and PI3K/Akt pathways, which promote cell proliferation and survival.[4] this compound is believed to exert its anti-cancer effects by binding to the N-terminus of uPA, thereby interfering with its interaction with uPAR and downstream signaling.[4]
Caption: Inhibition of the uPA/uPAR signaling pathway by this compound.
Quantitative Data Summary
The following table summarizes the in vitro data for this compound from studies on the MDA-MB-231 triple-negative breast cancer cell line.
| Parameter | Cell Line | Value | Reference |
| IC50 (uPA inhibition) | - | 8.2 µM | [1] |
| ED50 (Cytotoxicity, 72h) | MDA-MB-231 | 117 µM | [4][5] |
| ED75 (Cytotoxicity, 72h) | MDA-MB-231 | 250 µM | [4][5] |
Experimental Protocols
Cell Culture
Protocol for Culturing MDA-MB-231 Cells
-
Media and Reagents:
-
Leibovitz's L-15 Medium
-
Fetal Bovine Serum (FBS), 10%
-
Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin)
-
-
Culture Conditions:
-
Maintain cells in a 37°C incubator with 0% CO2 (as L-15 medium is formulated for use in a CO2-free atmosphere).
-
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Add 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.
-
Neutralize trypsin with complete growth medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Seed cells into new culture flasks at a ratio of 1:3 to 1:6.
-
Xenograft Model Development
Protocol for Subcutaneous MDA-MB-231 Xenograft Model
-
Animal Model:
-
Use female athymic nude mice (e.g., BALB/c nude), 4-6 weeks old.
-
-
Cell Preparation for Injection:
-
Harvest MDA-MB-231 cells during the logarithmic growth phase.
-
Wash cells with sterile PBS and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure tumor volume 2-3 times per week using calipers.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomize mice into treatment and control groups when tumors reach a mean volume of 100-150 mm³.
-
This compound Administration (Hypothetical Protocol)
Note: This is a general protocol and the optimal dose and schedule for this compound would need to be determined empirically.
-
Drug Preparation:
-
Dissolve this compound in a suitable vehicle (e.g., sterile PBS or a solution containing DMSO and/or PEG). The final concentration of DMSO should be kept low to avoid toxicity.
-
-
Administration:
-
Administer this compound to the treatment group via a clinically relevant route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
The control group should receive the vehicle only.
-
A typical starting dose for a novel small molecule inhibitor might range from 10 to 50 mg/kg, administered daily or every other day.
-
-
Monitoring:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating this compound in a xenograft model.
Caption: A generalized workflow for in vivo evaluation of this compound.
References
- 1. MicroRNA-645 targets urokinase plasminogen activator and decreases the invasive growth of MDA-MB-231 triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of uPA and uPA Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The urokinase plasminogen activator system in breast cancer invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased stromal expression of murine urokinase plasminogen activator in a human breast cancer xenograft model following treatment with the matrix metalloprotease inhibitor, batimastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDA-MB-231 Xenograft Model - Altogen Labs [altogenlabs.com]
Application Notes and Protocols for In Vivo Studies of Scar Formation Using BC-11 Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Excessive scar formation, including hypertrophic scars and keloids, remains a significant clinical challenge. These conditions arise from a dysregulated wound healing process characterized by excessive deposition of extracellular matrix (ECM) proteins, primarily collagen. The urokinase plasminogen activator (uPA) system is a key player in tissue remodeling and has been implicated in the pathophysiology of skin fibrosis.[1][2][3] This document provides detailed application notes and protocols for investigating the potential of BC-11 hydrobromide, a selective urokinase (uPA) inhibitor, in modulating scar formation in vivo.
Putative Mechanism of Action
This compound is a selective inhibitor of urokinase (uPA). The proposed mechanism for its potential role in modulating scar formation centers on its ability to inhibit the proteolytic activity of uPA. uPA converts plasminogen to plasmin, a broad-spectrum protease that degrades fibrin (B1330869) and other ECM components. By inhibiting uPA, this compound may influence scar formation through several potential, and sometimes opposing, mechanisms that warrant investigation:
-
Reduction of ECM Degradation and Cell Invasion: In keloids, the uPA system is suggested to be involved in the expansion of the scar beyond the original wound margins through ECM degradation.[2] Inhibition of uPA by this compound could potentially limit this invasive growth.
-
Modulation of Fibroblast Activity: The uPA system can influence fibroblast proliferation, migration, and contraction.[1] The net effect of uPA inhibition on these key cellular drivers of fibrosis needs to be empirically determined.
-
Interaction with Pro-fibrotic Signaling: The uPA system has been shown to interact with other signaling pathways involved in fibrosis, such as the peroxisome proliferator-activated receptor (PPAR) signaling pathway.[1] It is hypothesized that uPA's anti-fibrotic effects may be mediated through this pathway. Therefore, inhibiting uPA could potentially exacerbate fibrosis.
Given these competing hypotheses, in vivo studies are essential to elucidate the definitive role of this compound in scar formation.
Signaling Pathway
Caption: Putative signaling pathway of this compound in modulating scar formation.
Experimental Protocols
Animal Model of Hypertrophic Scarring (Rabbit Ear Model)
The rabbit ear model is a well-established and reproducible model for inducing hypertrophic scars that mimic human pathology.[6][7]
Materials:
-
New Zealand White rabbits (male, 3-4 kg)
-
Surgical instruments (scalpel, forceps, scissors)
-
6 mm dermal punch biopsy tool
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Analgesics
-
This compound solution (sterile, for injection or topical application)
-
Vehicle control solution (e.g., sterile saline or appropriate solvent for BC-11)
-
Digital camera for documentation
Procedure:
-
Anesthesia and Preparation: Anesthetize the rabbit following approved institutional animal care and use committee (IACUC) protocols. Shave the ventral surface of both ears and sterilize the area.
-
Wound Creation: Create full-thickness circular wounds on the ventral aspect of each ear using a 6 mm dermal punch biopsy tool, ensuring removal of the perichondrium to promote hypertrophic scarring.[7] Create multiple wounds per ear, maintaining sufficient distance between them.
-
Treatment Administration:
-
Intralesional Injection: Starting from day 7 post-wounding (or as determined by the study design), inject a defined volume (e.g., 50-100 µL) of this compound solution or vehicle control directly into the wound bed and surrounding tissue. Repeat injections at specified intervals (e.g., every 3-4 days).
-
Topical Application: Apply a defined amount of a this compound-formulated gel or cream to the wound surface daily or as per the study design.
-
-
Monitoring and Documentation: Photograph the wounds at regular intervals (e.g., weekly) with a ruler for scale. Monitor the animals for any signs of distress or adverse reactions.
-
Tissue Harvest: At a predetermined endpoint (e.g., day 28 or 35), euthanize the animals and harvest the entire scar tissue along with a margin of surrounding normal skin.
Quantitative Scar Analysis
a) Macroscopic Analysis:
-
Scar Elevation Index (SEI): Measure the height of the scar relative to the surrounding unwounded skin from histological cross-sections.
-
Scar Area: Analyze digital photographs using image analysis software (e.g., ImageJ) to quantify the total scar surface area.
b) Histological Analysis:
-
Fix the harvested tissue in 10% neutral buffered formalin, process, and embed in paraffin.
-
Section the tissue (5 µm thickness) and perform Hematoxylin and Eosin (H&E) staining to assess the overall morphology, cellularity, and epidermal thickness.
-
Use Masson's trichrome staining to visualize and quantify collagen deposition. The intensity of blue staining corresponds to the amount of collagen.
-
Utilize Picrosirius red staining and view under polarized light to differentiate between type I (red-orange) and type III (green) collagen fibers and assess collagen organization.
c) Immunohistochemistry (IHC):
-
α-Smooth Muscle Actin (α-SMA): To identify and quantify myofibroblasts, a key cell type in scar contraction and fibrosis.
-
Collagen I and III: To specifically quantify the deposition of these major collagen types in the scar tissue.
Experimental Workflow
Caption: Experimental workflow for in vivo scar formation studies.
Data Presentation
Summarize all quantitative data in tables for clear comparison between treatment and control groups.
Table 1: Macroscopic Scar Analysis
| Treatment Group | N | Scar Area (mm²) (Mean ± SD) | Scar Elevation Index (Mean ± SD) |
| Vehicle Control | 10 | ||
| BC-11 (Low Dose) | 10 | ||
| BC-11 (High Dose) | 10 |
Table 2: Histological and Immunohistochemical Analysis
| Treatment Group | Dermal Thickness (µm) (Mean ± SD) | Collagen Density (% Area) (Mean ± SD) | α-SMA Positive Cells/HPF (Mean ± SD) |
| Vehicle Control | |||
| BC-11 (Low Dose) | |||
| BC-11 (High Dose) |
(HPF: High-Power Field)
Conclusion
These application notes provide a framework for the in vivo investigation of this compound as a potential therapeutic agent for the reduction of scar formation. The provided protocols for a rabbit ear hypertrophic scar model and quantitative analysis techniques will enable researchers to systematically evaluate the efficacy and mechanism of action of this uPA inhibitor. Careful consideration of the complex role of the uPA system in wound healing is crucial for the interpretation of the experimental outcomes.
References
- 1. The uPA System Differentially Alters Fibroblast Fate and Profibrotic Ability in Skin Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of urokinase-type plasminogen activator and its receptor in keloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The uPA System Differentially Alters Fibroblast Fate and Profibrotic Ability in Skin Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urokinase Receptor Cleavage: A Crucial Step in Fibroblast-to-Myofibroblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasminogen activation in healing human wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. In Vivo Models for Hypertrophic Scars—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Scar Formation Using BC-11 Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Excessive scar formation, including hypertrophic scars and keloids, remains a significant clinical challenge. These conditions arise from a dysregulated wound healing process characterized by excessive deposition of extracellular matrix (ECM) proteins, primarily collagen. The urokinase plasminogen activator (uPA) system is a key player in tissue remodeling and has been implicated in the pathophysiology of skin fibrosis.[1][2][3] This document provides detailed application notes and protocols for investigating the potential of BC-11 hydrobromide, a selective urokinase (uPA) inhibitor, in modulating scar formation in vivo.
Putative Mechanism of Action
This compound is a selective inhibitor of urokinase (uPA). The proposed mechanism for its potential role in modulating scar formation centers on its ability to inhibit the proteolytic activity of uPA. uPA converts plasminogen to plasmin, a broad-spectrum protease that degrades fibrin and other ECM components. By inhibiting uPA, this compound may influence scar formation through several potential, and sometimes opposing, mechanisms that warrant investigation:
-
Reduction of ECM Degradation and Cell Invasion: In keloids, the uPA system is suggested to be involved in the expansion of the scar beyond the original wound margins through ECM degradation.[2] Inhibition of uPA by this compound could potentially limit this invasive growth.
-
Modulation of Fibroblast Activity: The uPA system can influence fibroblast proliferation, migration, and contraction.[1] The net effect of uPA inhibition on these key cellular drivers of fibrosis needs to be empirically determined.
-
Interaction with Pro-fibrotic Signaling: The uPA system has been shown to interact with other signaling pathways involved in fibrosis, such as the peroxisome proliferator-activated receptor (PPAR) signaling pathway.[1] It is hypothesized that uPA's anti-fibrotic effects may be mediated through this pathway. Therefore, inhibiting uPA could potentially exacerbate fibrosis.
Given these competing hypotheses, in vivo studies are essential to elucidate the definitive role of this compound in scar formation.
Signaling Pathway
Caption: Putative signaling pathway of this compound in modulating scar formation.
Experimental Protocols
Animal Model of Hypertrophic Scarring (Rabbit Ear Model)
The rabbit ear model is a well-established and reproducible model for inducing hypertrophic scars that mimic human pathology.[6][7]
Materials:
-
New Zealand White rabbits (male, 3-4 kg)
-
Surgical instruments (scalpel, forceps, scissors)
-
6 mm dermal punch biopsy tool
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Analgesics
-
This compound solution (sterile, for injection or topical application)
-
Vehicle control solution (e.g., sterile saline or appropriate solvent for BC-11)
-
Digital camera for documentation
Procedure:
-
Anesthesia and Preparation: Anesthetize the rabbit following approved institutional animal care and use committee (IACUC) protocols. Shave the ventral surface of both ears and sterilize the area.
-
Wound Creation: Create full-thickness circular wounds on the ventral aspect of each ear using a 6 mm dermal punch biopsy tool, ensuring removal of the perichondrium to promote hypertrophic scarring.[7] Create multiple wounds per ear, maintaining sufficient distance between them.
-
Treatment Administration:
-
Intralesional Injection: Starting from day 7 post-wounding (or as determined by the study design), inject a defined volume (e.g., 50-100 µL) of this compound solution or vehicle control directly into the wound bed and surrounding tissue. Repeat injections at specified intervals (e.g., every 3-4 days).
-
Topical Application: Apply a defined amount of a this compound-formulated gel or cream to the wound surface daily or as per the study design.
-
-
Monitoring and Documentation: Photograph the wounds at regular intervals (e.g., weekly) with a ruler for scale. Monitor the animals for any signs of distress or adverse reactions.
-
Tissue Harvest: At a predetermined endpoint (e.g., day 28 or 35), euthanize the animals and harvest the entire scar tissue along with a margin of surrounding normal skin.
Quantitative Scar Analysis
a) Macroscopic Analysis:
-
Scar Elevation Index (SEI): Measure the height of the scar relative to the surrounding unwounded skin from histological cross-sections.
-
Scar Area: Analyze digital photographs using image analysis software (e.g., ImageJ) to quantify the total scar surface area.
b) Histological Analysis:
-
Fix the harvested tissue in 10% neutral buffered formalin, process, and embed in paraffin.
-
Section the tissue (5 µm thickness) and perform Hematoxylin and Eosin (H&E) staining to assess the overall morphology, cellularity, and epidermal thickness.
-
Use Masson's trichrome staining to visualize and quantify collagen deposition. The intensity of blue staining corresponds to the amount of collagen.
-
Utilize Picrosirius red staining and view under polarized light to differentiate between type I (red-orange) and type III (green) collagen fibers and assess collagen organization.
c) Immunohistochemistry (IHC):
-
α-Smooth Muscle Actin (α-SMA): To identify and quantify myofibroblasts, a key cell type in scar contraction and fibrosis.
-
Collagen I and III: To specifically quantify the deposition of these major collagen types in the scar tissue.
Experimental Workflow
Caption: Experimental workflow for in vivo scar formation studies.
Data Presentation
Summarize all quantitative data in tables for clear comparison between treatment and control groups.
Table 1: Macroscopic Scar Analysis
| Treatment Group | N | Scar Area (mm²) (Mean ± SD) | Scar Elevation Index (Mean ± SD) |
| Vehicle Control | 10 | ||
| BC-11 (Low Dose) | 10 | ||
| BC-11 (High Dose) | 10 |
Table 2: Histological and Immunohistochemical Analysis
| Treatment Group | Dermal Thickness (µm) (Mean ± SD) | Collagen Density (% Area) (Mean ± SD) | α-SMA Positive Cells/HPF (Mean ± SD) |
| Vehicle Control | |||
| BC-11 (Low Dose) | |||
| BC-11 (High Dose) |
(HPF: High-Power Field)
Conclusion
These application notes provide a framework for the in vivo investigation of this compound as a potential therapeutic agent for the reduction of scar formation. The provided protocols for a rabbit ear hypertrophic scar model and quantitative analysis techniques will enable researchers to systematically evaluate the efficacy and mechanism of action of this uPA inhibitor. Careful consideration of the complex role of the uPA system in wound healing is crucial for the interpretation of the experimental outcomes.
References
- 1. The uPA System Differentially Alters Fibroblast Fate and Profibrotic Ability in Skin Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of urokinase-type plasminogen activator and its receptor in keloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The uPA System Differentially Alters Fibroblast Fate and Profibrotic Ability in Skin Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urokinase Receptor Cleavage: A Crucial Step in Fibroblast-to-Myofibroblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasminogen activation in healing human wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. In Vivo Models for Hypertrophic Scars—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing BC-11 Hydrobromide on TMPRSS2 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC-11 hydrobromide has been identified as a covalent inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2), a cellular serine protease crucial for the entry of various respiratory viruses, including SARS-CoV-2.[1] TMPRSS2 facilitates viral entry by cleaving the viral spike protein, a process that is essential for viral and host cell membrane fusion.[1] As such, inhibitors of TMPRSS2, like this compound, are of significant interest as potential antiviral therapeutics. This compound is also known to be a selective inhibitor of urokinase (uPA).[2]
These application notes provide detailed protocols for testing the inhibitory activity of this compound against TMPRSS2 using both in vitro enzymatic assays and cell-based pseudovirus assays.
Data Presentation
The following table summarizes the reported inhibitory concentrations of this compound against its known targets.
| Compound | Target | Assay Type | Inhibitory Concentration | Reference |
| This compound | TMPRSS2 | In vitro enzymatic assay | IC50: 1.44 µM | [3] |
| This compound | SARS-CoV-2 Pseudovirus Entry | Cell-based assay | EC50: 66 µM | [3] |
| This compound | uPA | In vitro enzymatic assay | IC50: 8.2 µM | [2] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the viral entry pathway involving TMPRSS2 and the general workflows for the experimental protocols described below.
Caption: SARS-CoV-2 entry pathway mediated by ACE2 and TMPRSS2 and inhibition by this compound.
Caption: Workflow for the in vitro enzymatic TMPRSS2 inhibition assay.
Caption: Workflow for the cell-based pseudovirus entry inhibition assay.
Experimental Protocols
In Vitro Enzymatic Assay for TMPRSS2 Inhibition
This protocol describes a fluorogenic assay to determine the in vitro inhibitory activity of this compound on recombinant human TMPRSS2.
Materials:
-
Recombinant Human TMPRSS2 (extracellular domain)
-
Fluorogenic peptide substrate: Boc-Gln-Ala-Arg-AMC
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well or 384-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Prepare a working solution of the fluorogenic substrate in the assay buffer.
-
Dilute the recombinant TMPRSS2 in cold assay buffer to the desired working concentration.
-
-
Assay Protocol:
-
Add the diluted this compound solutions to the microplate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the diluted TMPRSS2 enzyme solution to all wells except the negative control.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.
-
Continue to monitor the fluorescence kinetically for 30-60 minutes, or take an endpoint reading after a fixed time.
-
-
Data Analysis:
-
Subtract the background fluorescence from the negative control wells.
-
Calculate the percentage of TMPRSS2 inhibition for each concentration of this compound relative to the positive control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Cell-Based Pseudovirus Entry Assay
This protocol outlines a method to assess the efficacy of this compound in inhibiting TMPRSS2-mediated viral entry using a pseudovirus system.
Materials:
-
HEK293T cells stably expressing human ACE2 and TMPRSS2.
-
Lentiviral or VSV-based pseudoparticles carrying a reporter gene (e.g., luciferase or GFP) and pseudotyped with the SARS-CoV-2 Spike protein.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics).
-
This compound.
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed the ACE2 and TMPRSS2-expressing HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency at the time of infection.
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator.
-
-
Inhibition Assay:
-
Prepare serial dilutions of this compound in cell culture medium.
-
In a separate plate, pre-incubate the SARS-CoV-2 pseudovirus with the different concentrations of this compound for 1 hour at 37°C.
-
Remove the culture medium from the seeded cells and add the pseudovirus-inhibitor mixture.
-
Include control wells with pseudovirus and no inhibitor (positive control) and cells with no pseudovirus (negative control).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of Viral Entry:
-
After the incubation period, lyse the cells and measure the reporter gene expression. For luciferase reporter pseudoviruses, add the luciferase substrate and measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background signal from the negative control wells.
-
Calculate the percentage of inhibition of viral entry for each concentration of this compound relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Conclusion
The provided protocols offer robust methods for evaluating the inhibitory potential of this compound against TMPRSS2. The in vitro enzymatic assay allows for the direct assessment of enzyme inhibition and determination of the IC50 value, while the cell-based pseudovirus assay provides a more physiologically relevant model to determine the compound's efficacy in preventing viral entry into host cells (EC50). These assays are essential tools for the preclinical evaluation and development of TMPRSS2 inhibitors as potential antiviral agents.
References
Application Notes and Protocols for Testing BC-11 Hydrobromide on TMPRSS2 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC-11 hydrobromide has been identified as a covalent inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2), a cellular serine protease crucial for the entry of various respiratory viruses, including SARS-CoV-2.[1] TMPRSS2 facilitates viral entry by cleaving the viral spike protein, a process that is essential for viral and host cell membrane fusion.[1] As such, inhibitors of TMPRSS2, like this compound, are of significant interest as potential antiviral therapeutics. This compound is also known to be a selective inhibitor of urokinase (uPA).[2]
These application notes provide detailed protocols for testing the inhibitory activity of this compound against TMPRSS2 using both in vitro enzymatic assays and cell-based pseudovirus assays.
Data Presentation
The following table summarizes the reported inhibitory concentrations of this compound against its known targets.
| Compound | Target | Assay Type | Inhibitory Concentration | Reference |
| This compound | TMPRSS2 | In vitro enzymatic assay | IC50: 1.44 µM | [3] |
| This compound | SARS-CoV-2 Pseudovirus Entry | Cell-based assay | EC50: 66 µM | [3] |
| This compound | uPA | In vitro enzymatic assay | IC50: 8.2 µM | [2] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the viral entry pathway involving TMPRSS2 and the general workflows for the experimental protocols described below.
Caption: SARS-CoV-2 entry pathway mediated by ACE2 and TMPRSS2 and inhibition by this compound.
Caption: Workflow for the in vitro enzymatic TMPRSS2 inhibition assay.
Caption: Workflow for the cell-based pseudovirus entry inhibition assay.
Experimental Protocols
In Vitro Enzymatic Assay for TMPRSS2 Inhibition
This protocol describes a fluorogenic assay to determine the in vitro inhibitory activity of this compound on recombinant human TMPRSS2.
Materials:
-
Recombinant Human TMPRSS2 (extracellular domain)
-
Fluorogenic peptide substrate: Boc-Gln-Ala-Arg-AMC
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well or 384-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Prepare a working solution of the fluorogenic substrate in the assay buffer.
-
Dilute the recombinant TMPRSS2 in cold assay buffer to the desired working concentration.
-
-
Assay Protocol:
-
Add the diluted this compound solutions to the microplate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the diluted TMPRSS2 enzyme solution to all wells except the negative control.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.
-
Continue to monitor the fluorescence kinetically for 30-60 minutes, or take an endpoint reading after a fixed time.
-
-
Data Analysis:
-
Subtract the background fluorescence from the negative control wells.
-
Calculate the percentage of TMPRSS2 inhibition for each concentration of this compound relative to the positive control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Cell-Based Pseudovirus Entry Assay
This protocol outlines a method to assess the efficacy of this compound in inhibiting TMPRSS2-mediated viral entry using a pseudovirus system.
Materials:
-
HEK293T cells stably expressing human ACE2 and TMPRSS2.
-
Lentiviral or VSV-based pseudoparticles carrying a reporter gene (e.g., luciferase or GFP) and pseudotyped with the SARS-CoV-2 Spike protein.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics).
-
This compound.
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed the ACE2 and TMPRSS2-expressing HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency at the time of infection.
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator.
-
-
Inhibition Assay:
-
Prepare serial dilutions of this compound in cell culture medium.
-
In a separate plate, pre-incubate the SARS-CoV-2 pseudovirus with the different concentrations of this compound for 1 hour at 37°C.
-
Remove the culture medium from the seeded cells and add the pseudovirus-inhibitor mixture.
-
Include control wells with pseudovirus and no inhibitor (positive control) and cells with no pseudovirus (negative control).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of Viral Entry:
-
After the incubation period, lyse the cells and measure the reporter gene expression. For luciferase reporter pseudoviruses, add the luciferase substrate and measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background signal from the negative control wells.
-
Calculate the percentage of inhibition of viral entry for each concentration of this compound relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Conclusion
The provided protocols offer robust methods for evaluating the inhibitory potential of this compound against TMPRSS2. The in vitro enzymatic assay allows for the direct assessment of enzyme inhibition and determination of the IC50 value, while the cell-based pseudovirus assay provides a more physiologically relevant model to determine the compound's efficacy in preventing viral entry into host cells (EC50). These assays are essential tools for the preclinical evaluation and development of TMPRSS2 inhibitors as potential antiviral agents.
References
Application Notes & Protocols for the Experimental Use of BC-11 Hydrobromide in Viral Infectivity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC-11 hydrobromide is a synthetic small molecule recognized for its inhibitory effects on specific serine proteases. Initially investigated as a selective inhibitor of urokinase-type plasminogen activator (uPA), it has garnered further interest for its covalent inhibition of Transmembrane Protease, Serine 2 (TMPRSS2).[1] This dual activity suggests its potential as a tool for studying physiological and pathological processes involving these enzymes, including viral entry into host cells. Several viruses, most notably SARS-CoV-2 and influenza viruses, rely on host cell proteases like TMPRSS2 to prime their surface glycoproteins for membrane fusion and subsequent cellular entry.[1]
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in various viral infectivity assays. The information is intended to guide researchers in assessing the antiviral potential of this compound and in elucidating the role of specific host proteases in viral life cycles.
Mechanism of Action
This compound acts as a selective inhibitor of urokinase (uPA) with an IC50 of 8.2 μM. More recently, it has been identified as a covalent inhibitor of TMPRSS2, a key protease in the entry pathway of several respiratory viruses.[1] By inhibiting TMPRSS2, this compound can prevent the proteolytic cleavage of viral spike proteins, a critical step for viral fusion with the host cell membrane. This mechanism of action forms the basis for its potential application in viral infectivity assays.
Data Presentation
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line/Enzyme | Source |
| IC50 (uPA inhibition) | 8.2 µM | Urokinase | |
| ED50 (Cytotoxicity, 72h) | 117 µM | MDA-MB231 | [2][3] |
| ED75 (Cytotoxicity, 72h) | 250 µM | MDA-MB231 | [2][3] |
| Viral Entry Inhibition (SARS-CoV-2 pseudotyped particles) | Modest Inhibition | Not specified | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antiviral activity of this compound. These are generalized protocols and should be optimized for specific viruses and cell lines.
Protocol 1: Plaque Reduction Neutralization Assay (PRNA)
This assay is the gold standard for quantifying the inhibition of viral infectivity.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza)
-
Virus stock of known titer (PFU/mL)
-
Cell culture medium (e.g., DMEM) with and without serum
-
Overlay medium (e.g., 1% methylcellulose (B11928114) in culture medium)
-
Fixing solution (e.g., 4% formaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed the host cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Dilution: Prepare serial dilutions of this compound in serum-free medium. The final concentrations should bracket the expected effective range. Include a vehicle control (DMSO).
-
Virus Dilution: Dilute the virus stock in serum-free medium to a concentration that will yield approximately 50-100 plaques per well.
-
Neutralization Reaction: Mix equal volumes of the diluted virus and each this compound dilution. Incubate for 1 hour at 37°C to allow the compound to interact with the virus and/or host cells.
-
Infection: Wash the confluent cell monolayers with PBS. Inoculate the cells with the virus-compound mixtures.
-
Adsorption: Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentrations of this compound.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 2-4 days, virus-dependent).
-
Fixation and Staining:
-
Aspirate the overlay medium.
-
Fix the cells with the fixing solution for at least 30 minutes.
-
Aspirate the fixing solution and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Plaque Counting: Count the number of plaques in each well. The percent inhibition is calculated as: [1 - (plaques in treated wells / plaques in control wells)] x 100.
Protocol 2: TCID50 (50% Tissue Culture Infectious Dose) Assay
This endpoint dilution assay measures the ability of a compound to inhibit the cytopathic effect (CPE) of a virus.
Materials:
-
This compound stock solution
-
Susceptible host cell line
-
Virus stock
-
Cell culture medium
-
96-well cell culture plates
-
Inverted microscope
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate and incubate until confluent.
-
Compound Dilution: Prepare serial dilutions of this compound in culture medium.
-
Virus Dilution: Prepare 10-fold serial dilutions of the virus stock in culture medium.
-
Treatment and Infection:
-
Remove the growth medium from the cell plate.
-
Add the this compound dilutions to the wells.
-
Add the virus dilutions to the wells. Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (compound, no virus) wells.
-
-
Incubation: Incubate the plate at 37°C with 5% CO2 for a period sufficient to observe CPE (typically 3-7 days).
-
CPE Observation: Observe the wells for the presence or absence of CPE under an inverted microscope.
-
TCID50 Calculation: Calculate the TCID50 value for the treated and untreated conditions using the Reed-Muench or Spearman-Karber method. The reduction in TCID50 in the presence of this compound indicates its antiviral activity.
Protocol 3: Pseudovirus Neutralization Assay
This assay is a safer alternative to using live viruses and is particularly useful for high-throughput screening.
Materials:
-
This compound stock solution
-
Pseudovirus particles expressing the viral glycoprotein (B1211001) of interest (e.g., SARS-CoV-2 Spike) and a reporter gene (e.g., luciferase or GFP)
-
Host cell line susceptible to the pseudovirus (e.g., HEK293T-ACE2)
-
Cell culture medium
-
96-well white or clear-bottom plates
-
Luciferase assay reagent (if applicable)
-
Plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate and incubate overnight.
-
Compound and Pseudovirus Preparation: Prepare dilutions of this compound and pseudovirus in culture medium.
-
Neutralization: Mix the pseudovirus with the this compound dilutions and incubate for 1 hour at 37°C.
-
Infection: Add the pseudovirus-compound mixtures to the cells.
-
Incubation: Incubate for 48-72 hours at 37°C with 5% CO2.
-
Reporter Gene Measurement:
-
Luciferase: Lyse the cells and measure luciferase activity using a luminometer.
-
GFP: Measure GFP expression using a fluorescence microscope or plate reader.
-
-
Data Analysis: Calculate the percent inhibition based on the reduction in reporter gene expression in the presence of this compound compared to the control.
Visualizations
References
- 1. BC-11 is a covalent TMPRSS2 fragment inhibitor that impedes SARS-CoV-2 host cell entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Experimental Use of BC-11 Hydrobromide in Viral Infectivity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC-11 hydrobromide is a synthetic small molecule recognized for its inhibitory effects on specific serine proteases. Initially investigated as a selective inhibitor of urokinase-type plasminogen activator (uPA), it has garnered further interest for its covalent inhibition of Transmembrane Protease, Serine 2 (TMPRSS2).[1] This dual activity suggests its potential as a tool for studying physiological and pathological processes involving these enzymes, including viral entry into host cells. Several viruses, most notably SARS-CoV-2 and influenza viruses, rely on host cell proteases like TMPRSS2 to prime their surface glycoproteins for membrane fusion and subsequent cellular entry.[1]
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in various viral infectivity assays. The information is intended to guide researchers in assessing the antiviral potential of this compound and in elucidating the role of specific host proteases in viral life cycles.
Mechanism of Action
This compound acts as a selective inhibitor of urokinase (uPA) with an IC50 of 8.2 μM. More recently, it has been identified as a covalent inhibitor of TMPRSS2, a key protease in the entry pathway of several respiratory viruses.[1] By inhibiting TMPRSS2, this compound can prevent the proteolytic cleavage of viral spike proteins, a critical step for viral fusion with the host cell membrane. This mechanism of action forms the basis for its potential application in viral infectivity assays.
Data Presentation
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line/Enzyme | Source |
| IC50 (uPA inhibition) | 8.2 µM | Urokinase | |
| ED50 (Cytotoxicity, 72h) | 117 µM | MDA-MB231 | [2][3] |
| ED75 (Cytotoxicity, 72h) | 250 µM | MDA-MB231 | [2][3] |
| Viral Entry Inhibition (SARS-CoV-2 pseudotyped particles) | Modest Inhibition | Not specified | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antiviral activity of this compound. These are generalized protocols and should be optimized for specific viruses and cell lines.
Protocol 1: Plaque Reduction Neutralization Assay (PRNA)
This assay is the gold standard for quantifying the inhibition of viral infectivity.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza)
-
Virus stock of known titer (PFU/mL)
-
Cell culture medium (e.g., DMEM) with and without serum
-
Overlay medium (e.g., 1% methylcellulose in culture medium)
-
Fixing solution (e.g., 4% formaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed the host cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Dilution: Prepare serial dilutions of this compound in serum-free medium. The final concentrations should bracket the expected effective range. Include a vehicle control (DMSO).
-
Virus Dilution: Dilute the virus stock in serum-free medium to a concentration that will yield approximately 50-100 plaques per well.
-
Neutralization Reaction: Mix equal volumes of the diluted virus and each this compound dilution. Incubate for 1 hour at 37°C to allow the compound to interact with the virus and/or host cells.
-
Infection: Wash the confluent cell monolayers with PBS. Inoculate the cells with the virus-compound mixtures.
-
Adsorption: Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentrations of this compound.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 2-4 days, virus-dependent).
-
Fixation and Staining:
-
Aspirate the overlay medium.
-
Fix the cells with the fixing solution for at least 30 minutes.
-
Aspirate the fixing solution and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Plaque Counting: Count the number of plaques in each well. The percent inhibition is calculated as: [1 - (plaques in treated wells / plaques in control wells)] x 100.
Protocol 2: TCID50 (50% Tissue Culture Infectious Dose) Assay
This endpoint dilution assay measures the ability of a compound to inhibit the cytopathic effect (CPE) of a virus.
Materials:
-
This compound stock solution
-
Susceptible host cell line
-
Virus stock
-
Cell culture medium
-
96-well cell culture plates
-
Inverted microscope
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate and incubate until confluent.
-
Compound Dilution: Prepare serial dilutions of this compound in culture medium.
-
Virus Dilution: Prepare 10-fold serial dilutions of the virus stock in culture medium.
-
Treatment and Infection:
-
Remove the growth medium from the cell plate.
-
Add the this compound dilutions to the wells.
-
Add the virus dilutions to the wells. Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (compound, no virus) wells.
-
-
Incubation: Incubate the plate at 37°C with 5% CO2 for a period sufficient to observe CPE (typically 3-7 days).
-
CPE Observation: Observe the wells for the presence or absence of CPE under an inverted microscope.
-
TCID50 Calculation: Calculate the TCID50 value for the treated and untreated conditions using the Reed-Muench or Spearman-Karber method. The reduction in TCID50 in the presence of this compound indicates its antiviral activity.
Protocol 3: Pseudovirus Neutralization Assay
This assay is a safer alternative to using live viruses and is particularly useful for high-throughput screening.
Materials:
-
This compound stock solution
-
Pseudovirus particles expressing the viral glycoprotein of interest (e.g., SARS-CoV-2 Spike) and a reporter gene (e.g., luciferase or GFP)
-
Host cell line susceptible to the pseudovirus (e.g., HEK293T-ACE2)
-
Cell culture medium
-
96-well white or clear-bottom plates
-
Luciferase assay reagent (if applicable)
-
Plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate and incubate overnight.
-
Compound and Pseudovirus Preparation: Prepare dilutions of this compound and pseudovirus in culture medium.
-
Neutralization: Mix the pseudovirus with the this compound dilutions and incubate for 1 hour at 37°C.
-
Infection: Add the pseudovirus-compound mixtures to the cells.
-
Incubation: Incubate for 48-72 hours at 37°C with 5% CO2.
-
Reporter Gene Measurement:
-
Luciferase: Lyse the cells and measure luciferase activity using a luminometer.
-
GFP: Measure GFP expression using a fluorescence microscope or plate reader.
-
-
Data Analysis: Calculate the percent inhibition based on the reduction in reporter gene expression in the presence of this compound compared to the control.
Visualizations
References
- 1. BC-11 is a covalent TMPRSS2 fragment inhibitor that impedes SARS-CoV-2 host cell entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BC-11 hydrobromide solubility issues in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of BC-11 hydrobromide in cell culture, with a focus on addressing potential solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Carbamimidothioic acid (4-boronophenyl)methyl ester hydrobromide, is a selective inhibitor of the urokinase-type plasminogen activator (uPA) with an IC50 of 8.2 μM.[1] It has been shown to be cytotoxic to triple-negative breast cancer cells (MDA-MB-231) by perturbing the cell cycle.[2][3] At higher concentrations (250 µM), it can induce mitochondrial activity impairment, reactive oxygen species (ROS) production, and apoptosis.[2][3] this compound acts by binding to the N-terminus of uPA, which interferes with the uPA-uPA receptor (uPaR) system and can also impact Epidermal Growth Factor Receptor (EGFR) signaling pathways.[2]
Q2: I'm observing a precipitate in my cell culture medium after adding this compound. What could be the cause?
A2: Precipitation of compounds in cell culture media is a common issue that can stem from several factors:
-
Exceeding Solubility Limits: The concentration of this compound in your experiment may be higher than its maximum solubility in the cell culture medium.
-
Solvent Shock: A rapid change in solvent polarity when diluting a concentrated DMSO stock solution into the aqueous medium can cause the compound to precipitate.[4]
-
Temperature Fluctuations: Moving media between different temperatures (e.g., from cold storage to a 37°C incubator) can affect compound solubility.[4][5]
-
pH Shifts: The pH of the medium, which can be influenced by factors like CO2 levels in the incubator, can alter the solubility of pH-sensitive compounds.[4][5]
-
Interactions with Media Components: this compound may interact with salts, proteins (especially in serum-containing media), or other components, leading to the formation of insoluble complexes.[5][6]
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3: Based on available data, this compound is soluble in DMSO up to 100 mM and in water up to 20 mM with gentle warming.[1] For cell culture applications, preparing a high-concentration stock solution in 100% DMSO is a common practice.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.
Visualizing the Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing this compound precipitation.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | Solvent shock from adding a concentrated DMSO stock to the aqueous medium. | Pre-warm the cell culture medium to 37°C. Add the this compound stock solution dropwise while gently vortexing or swirling the medium.[4] Consider preparing an intermediate dilution in a small volume of medium before adding to the final culture volume. |
| Precipitation Over Time in the Incubator | Temperature-dependent solubility, pH shift, or interaction with media components. | Ensure the medium is properly buffered for the incubator's CO2 concentration. Test the stability of this compound in your specific medium over the duration of your experiment.[5] |
| Precipitate Observed After Thawing a Frozen Stock Solution | Poor solubility at lower temperatures or precipitation during the freeze-thaw cycle. | Gently warm the stock solution to 37°C and vortex to ensure it is fully redissolved before use. Aliquot stock solutions to minimize freeze-thaw cycles.[5] |
| Cloudiness or Turbidity in the Media | Fine particulate precipitation or microbial contamination. | Examine a sample of the medium under a microscope to differentiate between chemical precipitate and microbial growth. If contamination is suspected, discard the culture and review sterile techniques.[5] |
Quantitative Data Summary
The following table summarizes the known solubility of this compound.
| Solvent | Maximum Concentration | Notes |
| DMSO | 100 mM | - |
| Water | 20 mM | Requires gentle warming to fully dissolve.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound to prepare a 100 mM stock solution (Molecular Weight: 290.97 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C can be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
This compound stock solution (100 mM in DMSO)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~600 nm
Procedure:
-
Prepare Serial Dilutions:
-
In a separate 96-well plate, prepare 2-fold serial dilutions of the 100 mM this compound stock solution in 100% DMSO.
-
-
Add to Cell Culture Medium:
-
Add 198 µL of your pre-warmed cell culture medium to the wells of the clear-bottom 96-well plate.
-
Transfer 2 µL of each this compound dilution from the DMSO plate to the corresponding wells of the plate containing the medium. This will result in a final DMSO concentration of 1%.
-
-
Include Controls:
-
Negative Control: Medium with 1% DMSO only.
-
Blank: Medium only.
-
-
Incubate and Observe:
-
Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Visually inspect for precipitation at various time points (e.g., 0, 1, 4, and 24 hours).
-
Measure the absorbance at ~600 nm using a plate reader. An increase in absorbance indicates precipitation.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that does not show a significant increase in absorbance compared to the negative control is considered the maximum soluble concentration under these conditions.
-
Signaling Pathway
This compound primarily targets the urokinase-type plasminogen activator (uPA). The inhibition of uPA can have downstream effects on cell proliferation, survival, and migration by modulating signaling pathways such as the EGFR pathway.
References
- 1. BC 11 hydrobromide | Urokinase | Tocris Bioscience [tocris.com]
- 2. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
BC-11 hydrobromide solubility issues in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of BC-11 hydrobromide in cell culture, with a focus on addressing potential solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Carbamimidothioic acid (4-boronophenyl)methyl ester hydrobromide, is a selective inhibitor of the urokinase-type plasminogen activator (uPA) with an IC50 of 8.2 μM.[1] It has been shown to be cytotoxic to triple-negative breast cancer cells (MDA-MB-231) by perturbing the cell cycle.[2][3] At higher concentrations (250 µM), it can induce mitochondrial activity impairment, reactive oxygen species (ROS) production, and apoptosis.[2][3] this compound acts by binding to the N-terminus of uPA, which interferes with the uPA-uPA receptor (uPaR) system and can also impact Epidermal Growth Factor Receptor (EGFR) signaling pathways.[2]
Q2: I'm observing a precipitate in my cell culture medium after adding this compound. What could be the cause?
A2: Precipitation of compounds in cell culture media is a common issue that can stem from several factors:
-
Exceeding Solubility Limits: The concentration of this compound in your experiment may be higher than its maximum solubility in the cell culture medium.
-
Solvent Shock: A rapid change in solvent polarity when diluting a concentrated DMSO stock solution into the aqueous medium can cause the compound to precipitate.[4]
-
Temperature Fluctuations: Moving media between different temperatures (e.g., from cold storage to a 37°C incubator) can affect compound solubility.[4][5]
-
pH Shifts: The pH of the medium, which can be influenced by factors like CO2 levels in the incubator, can alter the solubility of pH-sensitive compounds.[4][5]
-
Interactions with Media Components: this compound may interact with salts, proteins (especially in serum-containing media), or other components, leading to the formation of insoluble complexes.[5][6]
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3: Based on available data, this compound is soluble in DMSO up to 100 mM and in water up to 20 mM with gentle warming.[1] For cell culture applications, preparing a high-concentration stock solution in 100% DMSO is a common practice.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.
Visualizing the Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing this compound precipitation.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | Solvent shock from adding a concentrated DMSO stock to the aqueous medium. | Pre-warm the cell culture medium to 37°C. Add the this compound stock solution dropwise while gently vortexing or swirling the medium.[4] Consider preparing an intermediate dilution in a small volume of medium before adding to the final culture volume. |
| Precipitation Over Time in the Incubator | Temperature-dependent solubility, pH shift, or interaction with media components. | Ensure the medium is properly buffered for the incubator's CO2 concentration. Test the stability of this compound in your specific medium over the duration of your experiment.[5] |
| Precipitate Observed After Thawing a Frozen Stock Solution | Poor solubility at lower temperatures or precipitation during the freeze-thaw cycle. | Gently warm the stock solution to 37°C and vortex to ensure it is fully redissolved before use. Aliquot stock solutions to minimize freeze-thaw cycles.[5] |
| Cloudiness or Turbidity in the Media | Fine particulate precipitation or microbial contamination. | Examine a sample of the medium under a microscope to differentiate between chemical precipitate and microbial growth. If contamination is suspected, discard the culture and review sterile techniques.[5] |
Quantitative Data Summary
The following table summarizes the known solubility of this compound.
| Solvent | Maximum Concentration | Notes |
| DMSO | 100 mM | - |
| Water | 20 mM | Requires gentle warming to fully dissolve.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound to prepare a 100 mM stock solution (Molecular Weight: 290.97 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C can be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
This compound stock solution (100 mM in DMSO)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~600 nm
Procedure:
-
Prepare Serial Dilutions:
-
In a separate 96-well plate, prepare 2-fold serial dilutions of the 100 mM this compound stock solution in 100% DMSO.
-
-
Add to Cell Culture Medium:
-
Add 198 µL of your pre-warmed cell culture medium to the wells of the clear-bottom 96-well plate.
-
Transfer 2 µL of each this compound dilution from the DMSO plate to the corresponding wells of the plate containing the medium. This will result in a final DMSO concentration of 1%.
-
-
Include Controls:
-
Negative Control: Medium with 1% DMSO only.
-
Blank: Medium only.
-
-
Incubate and Observe:
-
Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Visually inspect for precipitation at various time points (e.g., 0, 1, 4, and 24 hours).
-
Measure the absorbance at ~600 nm using a plate reader. An increase in absorbance indicates precipitation.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that does not show a significant increase in absorbance compared to the negative control is considered the maximum soluble concentration under these conditions.
-
Signaling Pathway
This compound primarily targets the urokinase-type plasminogen activator (uPA). The inhibition of uPA can have downstream effects on cell proliferation, survival, and migration by modulating signaling pathways such as the EGFR pathway.
References
- 1. BC 11 hydrobromide | Urokinase | Tocris Bioscience [tocris.com]
- 2. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Potential off-target effects of BC-11 hydrobromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using BC-11 hydrobromide, a selective urokinase-plasminogen activator (uPA) inhibitor.
Troubleshooting Guides
Unexpected Off-Target Effects and Selectivity Issues
This compound is a selective inhibitor of urokinase-plasminogen activator (uPA) with an IC50 of 8.2 μM. While it has been reported to exhibit no activity against eight other related serine proteases, researchers may encounter unexpected cellular phenotypes suggesting potential off-target activities. This guide provides information on the known selectivity profile and a protocol for assessing off-target effects.
Data Presentation: Selectivity Profile of this compound
While the specific list of the eight serine proteases against which this compound was initially tested is not publicly available, a typical selectivity panel for a uPA inhibitor would include closely related proteases involved in coagulation and fibrinolysis. Below is a table with representative data for a hypothetical selective uPA inhibitor, illustrating the expected selectivity profile.
| Target Enzyme | IC50 (μM) | Fold Selectivity vs. uPA | Potential Biological Implication of Off-Target Inhibition |
| uPA (primary target) | 8.2 | 1 | Inhibition of cell migration, invasion, and proliferation |
| Thrombin | >100 | >12 | Altered blood coagulation |
| Plasmin | >100 | >12 | Impaired fibrinolysis |
| Tissue Plasminogen Activator (tPA) | >100 | >12 | Reduced clot breakdown |
| Factor Xa | >100 | >12 | Disruption of the coagulation cascade |
| Trypsin | >100 | >12 | Impaired digestive processes |
| Chymotrypsin | >100 | >12 | Impaired digestive processes |
| Cathepsin G | >100 | >12 | Modulation of inflammatory responses |
| Human Neutrophil Elastase | >100 | >12 | Dysregulation of inflammatory and immune responses |
Experimental Protocols: Serine Protease Inhibition Assay (Fluorogenic Substrate Method)
This protocol outlines a method to determine the inhibitory activity of this compound against a panel of serine proteases using a fluorogenic substrate.
Materials:
-
This compound
-
Purified serine proteases (e.g., uPA, thrombin, plasmin, tPA, Factor Xa, trypsin)
-
Fluorogenic peptide substrate specific for each protease (e.g., for uPA: Boc-Val-Gly-Arg-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare serial dilutions of the this compound stock solution in assay buffer.
-
Reconstitute purified enzymes and fluorogenic substrates in assay buffer to their recommended working concentrations.
-
-
Assay Setup:
-
In a 96-well black microplate, add 20 µL of each this compound dilution to triplicate wells.
-
Include control wells:
-
No-enzyme control: 20 µL of assay buffer.
-
No-inhibitor control (100% activity): 20 µL of assay buffer with the same final solvent concentration as the inhibitor wells.
-
-
Add 60 µL of the specific serine protease solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
-
Initiate Reaction and Measure Fluorescence:
-
Add 20 µL of the corresponding fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., AMC: Ex/Em = 360/460 nm).
-
Monitor the increase in fluorescence intensity over time (kinetic read) or at a fixed endpoint after a defined incubation period.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.
-
Determine the percent inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Mandatory Visualization:
Caption: Workflow for determining the IC50 of this compound against serine proteases.
Frequently Asked Questions (FAQs)
Q1: We observe a decrease in cell viability at concentrations of this compound lower than the reported ED50. What could be the cause?
A1: Several factors could contribute to this observation:
-
Cell Line Sensitivity: The reported ED50 of 117 µM was determined in MDA-MB-231 triple-negative breast cancer cells.[1][2] Different cell lines may exhibit varying sensitivities to this compound due to differences in uPA expression, dependence on the uPA signaling pathway, or general metabolic activity.
-
Prolonged Incubation: The reported ED50 was determined after 72 hours of incubation.[1][2] Longer exposure times may lead to increased cytotoxicity at lower concentrations.
-
Off-Target Effects: Although reported to be selective, at certain concentrations in sensitive cell lines, this compound might engage with other cellular targets, leading to unexpected cytotoxicity. Consider performing a broader kinase or protease screen to identify potential off-targets in your specific cell model.
-
Experimental Variability: Ensure consistent cell seeding density, proper compound solubilization, and accurate pipetting to minimize experimental artifacts.
Q2: Our in vivo experiments with this compound are not showing the expected anti-tumor efficacy observed in vitro. Why might this be?
A2: Discrepancies between in vitro and in vivo results are common in drug development and can be attributed to:
-
Pharmacokinetics and Bioavailability: this compound may have poor absorption, rapid metabolism, or inefficient distribution to the tumor site in vivo. Pharmacokinetic studies are necessary to determine the compound's profile in the animal model.
-
Tumor Microenvironment: The in vivo tumor microenvironment is significantly more complex than in vitro cell culture. The presence of stromal cells, extracellular matrix components, and growth factors can influence the tumor's response to the inhibitor.
-
Compensation by Other Pathways: Tumor cells in vivo may activate compensatory signaling pathways to overcome the inhibition of uPA. For instance, crosstalk between the uPA system and growth factor receptors like EGFR and IGF-IR is well-documented.[3]
Q3: We are seeing high background fluorescence in our enzymatic assay with this compound. How can we troubleshoot this?
A3: High background fluorescence can arise from several sources:
-
Compound Interference: this compound itself may be fluorescent at the excitation and emission wavelengths of your assay. To check for this, run a control plate with the compound in assay buffer without the enzyme or substrate.
-
Substrate Instability: The fluorogenic substrate may be unstable and spontaneously hydrolyze, leading to a high background signal. Ensure substrates are stored correctly and prepared fresh.
-
Contaminated Reagents: Contamination of the enzyme or buffer with other proteases can lead to non-specific substrate cleavage. Use high-purity reagents and handle them in a clean environment.
-
Incorrect Plate Type: For fluorescence assays, always use black, opaque-walled plates to minimize light scatter and well-to-well crosstalk.
Q4: How does this compound's mechanism of action relate to potential off-target effects on growth factor signaling?
A4: this compound is thought to bind to the N-terminus of uPA, which is a region involved in interactions with the epidermal growth factor receptor (EGFR).[1][2] The uPA/uPAR system can transactivate EGFR and other growth factor receptors, leading to downstream signaling that promotes cell proliferation and survival. By binding to this region, this compound may not only inhibit uPA's proteolytic activity but also allosterically modulate its interaction with other signaling partners. This complex interplay suggests that some of the observed cellular effects of this compound could be mediated through indirect effects on growth factor receptor signaling.
Mandatory Visualization:
Caption: BC-11's potential to disrupt uPA-mediated EGFR transactivation.
References
Potential off-target effects of BC-11 hydrobromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using BC-11 hydrobromide, a selective urokinase-plasminogen activator (uPA) inhibitor.
Troubleshooting Guides
Unexpected Off-Target Effects and Selectivity Issues
This compound is a selective inhibitor of urokinase-plasminogen activator (uPA) with an IC50 of 8.2 μM. While it has been reported to exhibit no activity against eight other related serine proteases, researchers may encounter unexpected cellular phenotypes suggesting potential off-target activities. This guide provides information on the known selectivity profile and a protocol for assessing off-target effects.
Data Presentation: Selectivity Profile of this compound
While the specific list of the eight serine proteases against which this compound was initially tested is not publicly available, a typical selectivity panel for a uPA inhibitor would include closely related proteases involved in coagulation and fibrinolysis. Below is a table with representative data for a hypothetical selective uPA inhibitor, illustrating the expected selectivity profile.
| Target Enzyme | IC50 (μM) | Fold Selectivity vs. uPA | Potential Biological Implication of Off-Target Inhibition |
| uPA (primary target) | 8.2 | 1 | Inhibition of cell migration, invasion, and proliferation |
| Thrombin | >100 | >12 | Altered blood coagulation |
| Plasmin | >100 | >12 | Impaired fibrinolysis |
| Tissue Plasminogen Activator (tPA) | >100 | >12 | Reduced clot breakdown |
| Factor Xa | >100 | >12 | Disruption of the coagulation cascade |
| Trypsin | >100 | >12 | Impaired digestive processes |
| Chymotrypsin | >100 | >12 | Impaired digestive processes |
| Cathepsin G | >100 | >12 | Modulation of inflammatory responses |
| Human Neutrophil Elastase | >100 | >12 | Dysregulation of inflammatory and immune responses |
Experimental Protocols: Serine Protease Inhibition Assay (Fluorogenic Substrate Method)
This protocol outlines a method to determine the inhibitory activity of this compound against a panel of serine proteases using a fluorogenic substrate.
Materials:
-
This compound
-
Purified serine proteases (e.g., uPA, thrombin, plasmin, tPA, Factor Xa, trypsin)
-
Fluorogenic peptide substrate specific for each protease (e.g., for uPA: Boc-Val-Gly-Arg-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare serial dilutions of the this compound stock solution in assay buffer.
-
Reconstitute purified enzymes and fluorogenic substrates in assay buffer to their recommended working concentrations.
-
-
Assay Setup:
-
In a 96-well black microplate, add 20 µL of each this compound dilution to triplicate wells.
-
Include control wells:
-
No-enzyme control: 20 µL of assay buffer.
-
No-inhibitor control (100% activity): 20 µL of assay buffer with the same final solvent concentration as the inhibitor wells.
-
-
Add 60 µL of the specific serine protease solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
-
Initiate Reaction and Measure Fluorescence:
-
Add 20 µL of the corresponding fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., AMC: Ex/Em = 360/460 nm).
-
Monitor the increase in fluorescence intensity over time (kinetic read) or at a fixed endpoint after a defined incubation period.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.
-
Determine the percent inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Mandatory Visualization:
Caption: Workflow for determining the IC50 of this compound against serine proteases.
Frequently Asked Questions (FAQs)
Q1: We observe a decrease in cell viability at concentrations of this compound lower than the reported ED50. What could be the cause?
A1: Several factors could contribute to this observation:
-
Cell Line Sensitivity: The reported ED50 of 117 µM was determined in MDA-MB-231 triple-negative breast cancer cells.[1][2] Different cell lines may exhibit varying sensitivities to this compound due to differences in uPA expression, dependence on the uPA signaling pathway, or general metabolic activity.
-
Prolonged Incubation: The reported ED50 was determined after 72 hours of incubation.[1][2] Longer exposure times may lead to increased cytotoxicity at lower concentrations.
-
Off-Target Effects: Although reported to be selective, at certain concentrations in sensitive cell lines, this compound might engage with other cellular targets, leading to unexpected cytotoxicity. Consider performing a broader kinase or protease screen to identify potential off-targets in your specific cell model.
-
Experimental Variability: Ensure consistent cell seeding density, proper compound solubilization, and accurate pipetting to minimize experimental artifacts.
Q2: Our in vivo experiments with this compound are not showing the expected anti-tumor efficacy observed in vitro. Why might this be?
A2: Discrepancies between in vitro and in vivo results are common in drug development and can be attributed to:
-
Pharmacokinetics and Bioavailability: this compound may have poor absorption, rapid metabolism, or inefficient distribution to the tumor site in vivo. Pharmacokinetic studies are necessary to determine the compound's profile in the animal model.
-
Tumor Microenvironment: The in vivo tumor microenvironment is significantly more complex than in vitro cell culture. The presence of stromal cells, extracellular matrix components, and growth factors can influence the tumor's response to the inhibitor.
-
Compensation by Other Pathways: Tumor cells in vivo may activate compensatory signaling pathways to overcome the inhibition of uPA. For instance, crosstalk between the uPA system and growth factor receptors like EGFR and IGF-IR is well-documented.[3]
Q3: We are seeing high background fluorescence in our enzymatic assay with this compound. How can we troubleshoot this?
A3: High background fluorescence can arise from several sources:
-
Compound Interference: this compound itself may be fluorescent at the excitation and emission wavelengths of your assay. To check for this, run a control plate with the compound in assay buffer without the enzyme or substrate.
-
Substrate Instability: The fluorogenic substrate may be unstable and spontaneously hydrolyze, leading to a high background signal. Ensure substrates are stored correctly and prepared fresh.
-
Contaminated Reagents: Contamination of the enzyme or buffer with other proteases can lead to non-specific substrate cleavage. Use high-purity reagents and handle them in a clean environment.
-
Incorrect Plate Type: For fluorescence assays, always use black, opaque-walled plates to minimize light scatter and well-to-well crosstalk.
Q4: How does this compound's mechanism of action relate to potential off-target effects on growth factor signaling?
A4: this compound is thought to bind to the N-terminus of uPA, which is a region involved in interactions with the epidermal growth factor receptor (EGFR).[1][2] The uPA/uPAR system can transactivate EGFR and other growth factor receptors, leading to downstream signaling that promotes cell proliferation and survival. By binding to this region, this compound may not only inhibit uPA's proteolytic activity but also allosterically modulate its interaction with other signaling partners. This complex interplay suggests that some of the observed cellular effects of this compound could be mediated through indirect effects on growth factor receptor signaling.
Mandatory Visualization:
Caption: BC-11's potential to disrupt uPA-mediated EGFR transactivation.
References
Technical Support Center: Optimizing BC-11 Hydrobromide Concentration for In Vivo Delivery
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully utilizing BC-11 hydrobromide for in vivo experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide practical solutions for optimizing its delivery and achieving reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, small molecule inhibitor of urokinase-type plasminogen activator (uPA). uPA is a serine protease that plays a critical role in cancer cell invasion, metastasis, and angiogenesis by converting plasminogen to plasmin, which in turn degrades the extracellular matrix. By inhibiting uPA, this compound can impede these processes. It has an IC50 of 8.2 μM for uPA.
Q2: What are the key challenges associated with the in vivo delivery of this compound?
A2: The primary challenge for the in vivo delivery of this compound is its limited aqueous solubility. This can lead to difficulties in preparing formulations for administration, resulting in potential issues such as precipitation, inaccurate dosing, low bioavailability, and experimental variability.
Q3: What are the recommended storage conditions for this compound?
A3: this compound powder should be stored at -20°C. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness of the Dosing Solution
Potential Cause: The concentration of this compound exceeds its solubility in the chosen vehicle.
Troubleshooting Steps:
-
Verify Solubility: Review the solubility data for this compound in your vehicle.
-
Optimize Vehicle Composition: If using a co-solvent like DMSO, ensure the final concentration in the formulation is minimized to reduce potential toxicity. Consider using a vehicle system known to enhance the solubility of poorly water-soluble compounds.
-
Gentle Warming and Sonication: Briefly warming the solution to 37°C and using an ultrasonic bath can help dissolve the compound. However, avoid excessive heat to prevent degradation.
-
Fresh Preparation: Prepare the dosing solution fresh before each administration to minimize the risk of precipitation over time.
Issue 2: Inconsistent or Lack of Efficacy in In Vivo Model
Potential Causes: Poor bioavailability, suboptimal dosing, or rapid metabolism.
Troubleshooting Steps:
-
Pharmacokinetic (PK) Pilot Study: Conduct a pilot study to determine the pharmacokinetic profile of this compound in your animal model. This will provide data on absorption, distribution, metabolism, and excretion (ADME), helping to establish an effective dosing regimen.
-
Dose-Response Study: Perform a dose-escalation study to identify the optimal therapeutic dose that provides a significant effect without causing overt toxicity.
-
Route of Administration: The route of administration can significantly impact bioavailability. For poorly soluble compounds, intraperitoneal (IP) injection may offer better systemic exposure compared to oral gavage.
-
Formulation Strategy: Consider advanced formulation strategies to improve bioavailability, such as lipid-based formulations or nano-suspensions.
Issue 3: Observed Toxicity or Adverse Effects in Animals
Potential Causes: Vehicle toxicity, on-target toxicity, or off-target effects of the compound.
Troubleshooting Steps:
-
Vehicle Control Group: Always include a vehicle-only control group to distinguish between vehicle-induced toxicity and compound-specific effects.
-
Reduce Vehicle Concentration: If using co-solvents like DMSO, aim for the lowest effective concentration. High concentrations of organic solvents can cause local irritation and systemic toxicity.
-
Dose Reduction: If on-target toxicity is suspected, reduce the dose or the frequency of administration.
-
Animal Monitoring: Closely monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 290.97 g/mol | [1][2] |
| Formula | C₈H₁₁BN₂O₂S·HBr | [1] |
| Solubility in DMSO | Up to 100 mM | [1][2] |
| Solubility in Water | Up to 20 mM (with gentle warming) | [1][2] |
| Storage | -20°C (solid) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (IP) Injection
This protocol provides a general guideline. The final formulation should be optimized based on the specific experimental requirements and animal model.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile filtered
-
Polyethylene glycol 400 (PEG400), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl)
Procedure:
-
Stock Solution Preparation:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the powder completely. For example, to prepare a 100 mM stock solution, dissolve 29.1 mg of this compound in 1 mL of DMSO.
-
-
Vehicle Preparation:
-
In a separate sterile tube, prepare the vehicle by mixing PEG400, Tween 80, and saline. A common vehicle composition is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
-
Final Formulation:
-
Slowly add the this compound stock solution to the vehicle while vortexing to ensure thorough mixing.
-
Visually inspect the final solution for any signs of precipitation. If the solution is not clear, gentle warming and sonication may be applied.
-
The final concentration of DMSO should ideally be below 10% in the injected volume.
-
-
Administration:
-
Administer the formulation to the animals via IP injection at the desired dose.
-
The injection volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg for mice).
-
Mandatory Visualization
Caption: Workflow for this compound in vivo experiments.
Caption: Inhibition of the uPA pathway by this compound.
Caption: Decision tree for troubleshooting in vivo experiments.
References
Technical Support Center: Optimizing BC-11 Hydrobromide Concentration for In Vivo Delivery
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully utilizing BC-11 hydrobromide for in vivo experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide practical solutions for optimizing its delivery and achieving reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, small molecule inhibitor of urokinase-type plasminogen activator (uPA). uPA is a serine protease that plays a critical role in cancer cell invasion, metastasis, and angiogenesis by converting plasminogen to plasmin, which in turn degrades the extracellular matrix. By inhibiting uPA, this compound can impede these processes. It has an IC50 of 8.2 μM for uPA.
Q2: What are the key challenges associated with the in vivo delivery of this compound?
A2: The primary challenge for the in vivo delivery of this compound is its limited aqueous solubility. This can lead to difficulties in preparing formulations for administration, resulting in potential issues such as precipitation, inaccurate dosing, low bioavailability, and experimental variability.
Q3: What are the recommended storage conditions for this compound?
A3: this compound powder should be stored at -20°C. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness of the Dosing Solution
Potential Cause: The concentration of this compound exceeds its solubility in the chosen vehicle.
Troubleshooting Steps:
-
Verify Solubility: Review the solubility data for this compound in your vehicle.
-
Optimize Vehicle Composition: If using a co-solvent like DMSO, ensure the final concentration in the formulation is minimized to reduce potential toxicity. Consider using a vehicle system known to enhance the solubility of poorly water-soluble compounds.
-
Gentle Warming and Sonication: Briefly warming the solution to 37°C and using an ultrasonic bath can help dissolve the compound. However, avoid excessive heat to prevent degradation.
-
Fresh Preparation: Prepare the dosing solution fresh before each administration to minimize the risk of precipitation over time.
Issue 2: Inconsistent or Lack of Efficacy in In Vivo Model
Potential Causes: Poor bioavailability, suboptimal dosing, or rapid metabolism.
Troubleshooting Steps:
-
Pharmacokinetic (PK) Pilot Study: Conduct a pilot study to determine the pharmacokinetic profile of this compound in your animal model. This will provide data on absorption, distribution, metabolism, and excretion (ADME), helping to establish an effective dosing regimen.
-
Dose-Response Study: Perform a dose-escalation study to identify the optimal therapeutic dose that provides a significant effect without causing overt toxicity.
-
Route of Administration: The route of administration can significantly impact bioavailability. For poorly soluble compounds, intraperitoneal (IP) injection may offer better systemic exposure compared to oral gavage.
-
Formulation Strategy: Consider advanced formulation strategies to improve bioavailability, such as lipid-based formulations or nano-suspensions.
Issue 3: Observed Toxicity or Adverse Effects in Animals
Potential Causes: Vehicle toxicity, on-target toxicity, or off-target effects of the compound.
Troubleshooting Steps:
-
Vehicle Control Group: Always include a vehicle-only control group to distinguish between vehicle-induced toxicity and compound-specific effects.
-
Reduce Vehicle Concentration: If using co-solvents like DMSO, aim for the lowest effective concentration. High concentrations of organic solvents can cause local irritation and systemic toxicity.
-
Dose Reduction: If on-target toxicity is suspected, reduce the dose or the frequency of administration.
-
Animal Monitoring: Closely monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 290.97 g/mol | [1][2] |
| Formula | C₈H₁₁BN₂O₂S·HBr | [1] |
| Solubility in DMSO | Up to 100 mM | [1][2] |
| Solubility in Water | Up to 20 mM (with gentle warming) | [1][2] |
| Storage | -20°C (solid) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (IP) Injection
This protocol provides a general guideline. The final formulation should be optimized based on the specific experimental requirements and animal model.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Polyethylene glycol 400 (PEG400), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl)
Procedure:
-
Stock Solution Preparation:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the powder completely. For example, to prepare a 100 mM stock solution, dissolve 29.1 mg of this compound in 1 mL of DMSO.
-
-
Vehicle Preparation:
-
In a separate sterile tube, prepare the vehicle by mixing PEG400, Tween 80, and saline. A common vehicle composition is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
-
Final Formulation:
-
Slowly add the this compound stock solution to the vehicle while vortexing to ensure thorough mixing.
-
Visually inspect the final solution for any signs of precipitation. If the solution is not clear, gentle warming and sonication may be applied.
-
The final concentration of DMSO should ideally be below 10% in the injected volume.
-
-
Administration:
-
Administer the formulation to the animals via IP injection at the desired dose.
-
The injection volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg for mice).
-
Mandatory Visualization
Caption: Workflow for this compound in vivo experiments.
Caption: Inhibition of the uPA pathway by this compound.
Caption: Decision tree for troubleshooting in vivo experiments.
References
Stability of BC-11 hydrobromide in different experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of BC-11 hydrobromide in various experimental buffers.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.
Issue: My this compound solution appears cloudy or has precipitated.
-
Possible Cause: The solubility of this compound may have been exceeded in the chosen solvent. While it is soluble in DMSO up to 100 mM and in water up to 20 mM with gentle warming, its solubility in aqueous buffers at different pH values and temperatures may vary.[1][2][3]
-
Troubleshooting Steps:
-
Confirm Concentration: Double-check your calculations to ensure the concentration does not exceed the known solubility limits.
-
Gentle Warming: If using an aqueous buffer, gentle warming to 37°C and sonication may help to redissolve the compound.[4]
-
pH Adjustment: The pH of the buffer can significantly impact the solubility of compounds. Consider preparing the solution in a buffer with a slightly different pH to see if it improves solubility.
-
Solvent Change: If possible for your experimental setup, consider preparing a more concentrated stock solution in DMSO and then diluting it into your aqueous experimental buffer. Ensure the final concentration of DMSO is compatible with your assay.
-
Issue: I am observing inconsistent or lower-than-expected activity of this compound in my cell-based assays.
-
Possible Cause: The compound may be degrading in the cell culture medium over the course of the experiment. The stability of small molecules in complex biological media can be influenced by temperature, pH, light exposure, and enzymatic activity.
-
Troubleshooting Steps:
-
Freshly Prepare Solutions: Always prepare fresh working solutions of this compound from a frozen stock solution immediately before each experiment.
-
Minimize Exposure to Light and Elevated Temperatures: Protect your solutions from light and keep them on ice when not in immediate use.
-
Time-Course Experiment: To assess stability in your specific cell culture medium, you can perform a time-course experiment. Prepare a solution of this compound in your medium and incubate it under your experimental conditions (e.g., 37°C, 5% CO2). At different time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and test its activity in a reliable assay. This will help determine the effective window of activity for the compound under your conditions.
-
Serum Considerations: If using serum-containing medium, be aware that serum esterases could potentially degrade the compound. Consider reducing the serum concentration or using a serum-free medium if your experimental design allows.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in DMSO up to 100 mM and in water up to 20 mM with gentle warming.[1][2][3] For most in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO.
Q2: How should I store this compound?
A2: The solid compound should be stored at -20°C.[1][2][3] Stock solutions in DMSO should be aliquoted and stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] Avoid repeated freeze-thaw cycles.[4]
Q3: Is there any data on the stability of this compound in common experimental buffers like PBS or Tris?
A3: Currently, there is no specific, publicly available data on the stability of this compound in different experimental buffers such as PBS or Tris. The stability of a compound in a given buffer can be influenced by factors like pH and the presence of other ions. It is recommended that researchers validate the stability of this compound in their specific buffer system and experimental conditions if degradation is a concern.
Q4: How can I perform a simple stability study for this compound in my experimental buffer?
A4: You can assess the stability of this compound in your buffer of choice using a functional assay or an analytical method like HPLC.
-
Functional Assay Method:
-
Prepare a fresh solution of this compound in your experimental buffer at the desired working concentration.
-
Incubate the solution under your experimental conditions (e.g., room temperature, 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution and test its biological activity in a validated assay (e.g., an enzymatic assay using urokinase or a cell-based assay).
-
A decrease in activity over time would indicate degradation of the compound.
-
-
HPLC Method:
-
Prepare a solution of this compound in your buffer.
-
Incubate under your experimental conditions.
-
At different time points, inject an aliquot onto a suitable HPLC system.
-
Monitor the peak area of the parent compound. A decrease in the peak area over time suggests degradation.
-
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Solvent/Condition | Value | Reference |
| Solubility | DMSO | Up to 100 mM | [1][2][3] |
| Water | Up to 20 mM (with gentle warming) | [1][2][3] | |
| Storage (Solid) | Temperature | -20°C | [1][2][3] |
| Storage (Stock Solution) | -20°C | Up to 1 month | [4] |
| -80°C | Up to 6 months | [4] |
Table 2: Stability of this compound in Experimental Buffers (Qualitative Guidance)
| Buffer Type | Expected Stability | Recommendations |
| Phosphate-Buffered Saline (PBS) | Data not available. Stability is pH-dependent. | Prepare fresh solutions. For long incubations, consider validating stability. |
| Tris Buffer | Data not available. Stability is pH-dependent. | Prepare fresh solutions. Be aware that primary amines in Tris can sometimes react with certain compounds. |
| Cell Culture Media (e.g., DMEM, RPMI) | Stability can be limited due to complex composition, physiological temperature, and potential enzymatic activity. | Prepare fresh working solutions for each experiment. For long-term experiments, consider replenishing the compound. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (MW: 290.97 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, use 2.91 mg of the compound.
-
Add the appropriate volume of DMSO to the solid compound.
-
Vortex briefly and/or sonicate in a water bath until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Mandatory Visualization
Caption: Urokinase Plasminogen Activator (uPA) Signaling Pathway and Inhibition by BC-11.
Caption: TMPRSS2-Mediated Viral Entry and Inhibition by BC-11.
References
Stability of BC-11 hydrobromide in different experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of BC-11 hydrobromide in various experimental buffers.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.
Issue: My this compound solution appears cloudy or has precipitated.
-
Possible Cause: The solubility of this compound may have been exceeded in the chosen solvent. While it is soluble in DMSO up to 100 mM and in water up to 20 mM with gentle warming, its solubility in aqueous buffers at different pH values and temperatures may vary.[1][2][3]
-
Troubleshooting Steps:
-
Confirm Concentration: Double-check your calculations to ensure the concentration does not exceed the known solubility limits.
-
Gentle Warming: If using an aqueous buffer, gentle warming to 37°C and sonication may help to redissolve the compound.[4]
-
pH Adjustment: The pH of the buffer can significantly impact the solubility of compounds. Consider preparing the solution in a buffer with a slightly different pH to see if it improves solubility.
-
Solvent Change: If possible for your experimental setup, consider preparing a more concentrated stock solution in DMSO and then diluting it into your aqueous experimental buffer. Ensure the final concentration of DMSO is compatible with your assay.
-
Issue: I am observing inconsistent or lower-than-expected activity of this compound in my cell-based assays.
-
Possible Cause: The compound may be degrading in the cell culture medium over the course of the experiment. The stability of small molecules in complex biological media can be influenced by temperature, pH, light exposure, and enzymatic activity.
-
Troubleshooting Steps:
-
Freshly Prepare Solutions: Always prepare fresh working solutions of this compound from a frozen stock solution immediately before each experiment.
-
Minimize Exposure to Light and Elevated Temperatures: Protect your solutions from light and keep them on ice when not in immediate use.
-
Time-Course Experiment: To assess stability in your specific cell culture medium, you can perform a time-course experiment. Prepare a solution of this compound in your medium and incubate it under your experimental conditions (e.g., 37°C, 5% CO2). At different time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and test its activity in a reliable assay. This will help determine the effective window of activity for the compound under your conditions.
-
Serum Considerations: If using serum-containing medium, be aware that serum esterases could potentially degrade the compound. Consider reducing the serum concentration or using a serum-free medium if your experimental design allows.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in DMSO up to 100 mM and in water up to 20 mM with gentle warming.[1][2][3] For most in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO.
Q2: How should I store this compound?
A2: The solid compound should be stored at -20°C.[1][2][3] Stock solutions in DMSO should be aliquoted and stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] Avoid repeated freeze-thaw cycles.[4]
Q3: Is there any data on the stability of this compound in common experimental buffers like PBS or Tris?
A3: Currently, there is no specific, publicly available data on the stability of this compound in different experimental buffers such as PBS or Tris. The stability of a compound in a given buffer can be influenced by factors like pH and the presence of other ions. It is recommended that researchers validate the stability of this compound in their specific buffer system and experimental conditions if degradation is a concern.
Q4: How can I perform a simple stability study for this compound in my experimental buffer?
A4: You can assess the stability of this compound in your buffer of choice using a functional assay or an analytical method like HPLC.
-
Functional Assay Method:
-
Prepare a fresh solution of this compound in your experimental buffer at the desired working concentration.
-
Incubate the solution under your experimental conditions (e.g., room temperature, 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution and test its biological activity in a validated assay (e.g., an enzymatic assay using urokinase or a cell-based assay).
-
A decrease in activity over time would indicate degradation of the compound.
-
-
HPLC Method:
-
Prepare a solution of this compound in your buffer.
-
Incubate under your experimental conditions.
-
At different time points, inject an aliquot onto a suitable HPLC system.
-
Monitor the peak area of the parent compound. A decrease in the peak area over time suggests degradation.
-
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Solvent/Condition | Value | Reference |
| Solubility | DMSO | Up to 100 mM | [1][2][3] |
| Water | Up to 20 mM (with gentle warming) | [1][2][3] | |
| Storage (Solid) | Temperature | -20°C | [1][2][3] |
| Storage (Stock Solution) | -20°C | Up to 1 month | [4] |
| -80°C | Up to 6 months | [4] |
Table 2: Stability of this compound in Experimental Buffers (Qualitative Guidance)
| Buffer Type | Expected Stability | Recommendations |
| Phosphate-Buffered Saline (PBS) | Data not available. Stability is pH-dependent. | Prepare fresh solutions. For long incubations, consider validating stability. |
| Tris Buffer | Data not available. Stability is pH-dependent. | Prepare fresh solutions. Be aware that primary amines in Tris can sometimes react with certain compounds. |
| Cell Culture Media (e.g., DMEM, RPMI) | Stability can be limited due to complex composition, physiological temperature, and potential enzymatic activity. | Prepare fresh working solutions for each experiment. For long-term experiments, consider replenishing the compound. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (MW: 290.97 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, use 2.91 mg of the compound.
-
Add the appropriate volume of DMSO to the solid compound.
-
Vortex briefly and/or sonicate in a water bath until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Mandatory Visualization
Caption: Urokinase Plasminogen Activator (uPA) Signaling Pathway and Inhibition by BC-11.
Caption: TMPRSS2-Mediated Viral Entry and Inhibition by BC-11.
References
Technical Support Center: BC-11 Hydrobromide in Enzymatic Assays
Welcome to the technical support center for troubleshooting enzymatic assays involving BC-11 hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on potential issues and frequently asked questions (FAQs) related to the use of this selective urokinase-plasminogen activator (uPA) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of the serine protease urokinase-plasminogen activator (uPA), with a reported IC50 of 8.2 μM. Its mechanism of action involves binding to the N-terminus of the uPA enzyme. This region is critical for both its enzymatic activity and its interaction with the uPA receptor (uPAR) and the epidermal growth factor receptor (EGFR). By binding to this site, this compound can disrupt the downstream signaling cascades that promote cell migration, invasion, and proliferation.[1]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO up to 100 mM and in water up to 20 mM, though gentle warming may be required for aqueous solutions. For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C.
Q3: In which type of assays is this compound typically used?
A3: this compound is primarily used in enzymatic assays to determine its inhibitory effect on uPA activity. These can be both chromogenic and fluorometric assays that measure the cleavage of a uPA-specific substrate.[2][3] Additionally, it is utilized in cell-based assays to investigate its effects on cancer cell viability, migration, and invasion.[1]
Q4: What is the stability of the boronic acid moiety in this compound under typical assay conditions?
A4: The phenylboronic acid group in this compound is a key feature for its inhibitory activity, as it can form a reversible covalent bond with the catalytic serine residue in the active site of uPA. However, boronic acids can be susceptible to oxidation, especially in the presence of reactive oxygen species (ROS). This can lead to a loss of inhibitory activity. It is crucial to use fresh, high-quality reagents and consider the potential for oxidative degradation in your experimental setup.
Troubleshooting Guide
This guide addresses specific issues that may arise during enzymatic assays with this compound.
| Problem | Possible Cause | Recommended Solution |
| No or lower-than-expected inhibition of uPA activity | 1. Inactive this compound: The compound may have degraded due to improper storage or handling. The boronic acid moiety is susceptible to oxidation. | - Ensure this compound has been stored correctly at -20°C.- Prepare fresh stock solutions in a suitable solvent like DMSO.- Avoid repeated freeze-thaw cycles of stock solutions. |
| 2. Incorrect assay conditions: The pH, temperature, or buffer composition may not be optimal for this compound activity or stability. | - Verify that the assay buffer pH is within the optimal range for uPA activity and BC-11 stability (typically around pH 7.4).- Ensure the assay is performed at the recommended temperature (e.g., 37°C). | |
| 3. High enzyme concentration: An excessive concentration of uPA may require a higher concentration of the inhibitor to observe a significant effect. | - Optimize the uPA concentration to ensure the assay is in the linear range.- Perform a dose-response curve with varying concentrations of this compound to determine the IC50 value under your specific assay conditions. | |
| High background signal in a fluorometric assay | 1. Autofluorescence of this compound: The compound itself may exhibit fluorescence at the excitation and emission wavelengths used in the assay. | - Run a control well containing all assay components, including this compound, but without the enzyme (uPA). Subtract this background fluorescence from your experimental wells. |
| 2. Contaminated reagents: Impurities in the buffer, substrate, or enzyme preparation can contribute to background fluorescence. | - Use high-purity reagents and freshly prepared buffers.- Filter-sterilize buffers to remove any particulate matter. | |
| 3. Non-specific binding: At high concentrations, this compound might interact non-specifically with other components in the assay. | - Perform the assay with a range of this compound concentrations to identify a suitable working concentration that minimizes non-specific effects. | |
| Inconsistent or variable results between replicates | 1. Pipetting errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability. | - Use calibrated pipettes and proper pipetting techniques.- Prepare a master mix of reagents to minimize pipetting variations between wells. |
| 2. Incomplete mixing: Failure to properly mix the reagents in the assay wells can result in uneven reaction rates. | - Gently mix the contents of the wells after adding each reagent, avoiding the introduction of air bubbles. | |
| 3. Edge effects in microplates: Wells on the outer edges of a microplate can be prone to evaporation, leading to changes in reagent concentrations. | - Avoid using the outermost wells for critical samples.- Ensure proper sealing of the plate during incubation. | |
| Precipitation of this compound in the assay well | 1. Poor solubility in the assay buffer: The final concentration of this compound may exceed its solubility limit in the aqueous assay buffer, especially if the initial stock is in a high concentration of organic solvent. | - Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is low and does not affect enzyme activity or compound solubility.- Visually inspect the wells for any signs of precipitation before and after the assay. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
-
Procedure:
-
Based on the molecular weight of this compound (290.97 g/mol ), calculate the mass required to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Add the calculated amount of this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration.
-
Vortex briefly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
In Vitro uPA Enzymatic Assay (Fluorometric)
This protocol is a general guideline and may need to be optimized for specific experimental conditions.
-
Materials:
-
Human uPA enzyme
-
Fluorogenic uPA substrate (e.g., a peptide substrate conjugated to a fluorophore like AMC or AFC)
-
Assay buffer (e.g., Tris-HCl or HEPES, pH 7.4-8.5, containing NaCl and a carrier protein like BSA)
-
This compound stock solution
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare Reagents:
-
Dilute the human uPA enzyme to the desired working concentration in cold assay buffer.
-
Prepare a working solution of the fluorogenic uPA substrate in assay buffer.
-
Prepare serial dilutions of the this compound stock solution in assay buffer to create a range of inhibitor concentrations.
-
-
Assay Setup (per well):
-
Add assay buffer to bring the final volume to 100 µL.
-
Add the diluted this compound solution (or vehicle control, e.g., DMSO in assay buffer).
-
Add the diluted uPA enzyme solution.
-
Include a "no enzyme" control well containing all components except uPA to measure background fluorescence.
-
Include a "no inhibitor" control well containing the enzyme and vehicle to represent 100% enzyme activity.
-
-
Pre-incubation:
-
Gently mix the contents of the plate.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the uPA substrate working solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time plot.
-
Normalize the velocities to the "no inhibitor" control to determine the percent inhibition for each this compound concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
-
Visualizations
uPA Signaling Pathway
Caption: The uPA/uPAR signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Low Inhibition
References
Technical Support Center: BC-11 Hydrobromide in Enzymatic Assays
Welcome to the technical support center for troubleshooting enzymatic assays involving BC-11 hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on potential issues and frequently asked questions (FAQs) related to the use of this selective urokinase-plasminogen activator (uPA) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of the serine protease urokinase-plasminogen activator (uPA), with a reported IC50 of 8.2 μM. Its mechanism of action involves binding to the N-terminus of the uPA enzyme. This region is critical for both its enzymatic activity and its interaction with the uPA receptor (uPAR) and the epidermal growth factor receptor (EGFR). By binding to this site, this compound can disrupt the downstream signaling cascades that promote cell migration, invasion, and proliferation.[1]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO up to 100 mM and in water up to 20 mM, though gentle warming may be required for aqueous solutions. For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C.
Q3: In which type of assays is this compound typically used?
A3: this compound is primarily used in enzymatic assays to determine its inhibitory effect on uPA activity. These can be both chromogenic and fluorometric assays that measure the cleavage of a uPA-specific substrate.[2][3] Additionally, it is utilized in cell-based assays to investigate its effects on cancer cell viability, migration, and invasion.[1]
Q4: What is the stability of the boronic acid moiety in this compound under typical assay conditions?
A4: The phenylboronic acid group in this compound is a key feature for its inhibitory activity, as it can form a reversible covalent bond with the catalytic serine residue in the active site of uPA. However, boronic acids can be susceptible to oxidation, especially in the presence of reactive oxygen species (ROS). This can lead to a loss of inhibitory activity. It is crucial to use fresh, high-quality reagents and consider the potential for oxidative degradation in your experimental setup.
Troubleshooting Guide
This guide addresses specific issues that may arise during enzymatic assays with this compound.
| Problem | Possible Cause | Recommended Solution |
| No or lower-than-expected inhibition of uPA activity | 1. Inactive this compound: The compound may have degraded due to improper storage or handling. The boronic acid moiety is susceptible to oxidation. | - Ensure this compound has been stored correctly at -20°C.- Prepare fresh stock solutions in a suitable solvent like DMSO.- Avoid repeated freeze-thaw cycles of stock solutions. |
| 2. Incorrect assay conditions: The pH, temperature, or buffer composition may not be optimal for this compound activity or stability. | - Verify that the assay buffer pH is within the optimal range for uPA activity and BC-11 stability (typically around pH 7.4).- Ensure the assay is performed at the recommended temperature (e.g., 37°C). | |
| 3. High enzyme concentration: An excessive concentration of uPA may require a higher concentration of the inhibitor to observe a significant effect. | - Optimize the uPA concentration to ensure the assay is in the linear range.- Perform a dose-response curve with varying concentrations of this compound to determine the IC50 value under your specific assay conditions. | |
| High background signal in a fluorometric assay | 1. Autofluorescence of this compound: The compound itself may exhibit fluorescence at the excitation and emission wavelengths used in the assay. | - Run a control well containing all assay components, including this compound, but without the enzyme (uPA). Subtract this background fluorescence from your experimental wells. |
| 2. Contaminated reagents: Impurities in the buffer, substrate, or enzyme preparation can contribute to background fluorescence. | - Use high-purity reagents and freshly prepared buffers.- Filter-sterilize buffers to remove any particulate matter. | |
| 3. Non-specific binding: At high concentrations, this compound might interact non-specifically with other components in the assay. | - Perform the assay with a range of this compound concentrations to identify a suitable working concentration that minimizes non-specific effects. | |
| Inconsistent or variable results between replicates | 1. Pipetting errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability. | - Use calibrated pipettes and proper pipetting techniques.- Prepare a master mix of reagents to minimize pipetting variations between wells. |
| 2. Incomplete mixing: Failure to properly mix the reagents in the assay wells can result in uneven reaction rates. | - Gently mix the contents of the wells after adding each reagent, avoiding the introduction of air bubbles. | |
| 3. Edge effects in microplates: Wells on the outer edges of a microplate can be prone to evaporation, leading to changes in reagent concentrations. | - Avoid using the outermost wells for critical samples.- Ensure proper sealing of the plate during incubation. | |
| Precipitation of this compound in the assay well | 1. Poor solubility in the assay buffer: The final concentration of this compound may exceed its solubility limit in the aqueous assay buffer, especially if the initial stock is in a high concentration of organic solvent. | - Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is low and does not affect enzyme activity or compound solubility.- Visually inspect the wells for any signs of precipitation before and after the assay. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
-
Procedure:
-
Based on the molecular weight of this compound (290.97 g/mol ), calculate the mass required to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Add the calculated amount of this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration.
-
Vortex briefly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
In Vitro uPA Enzymatic Assay (Fluorometric)
This protocol is a general guideline and may need to be optimized for specific experimental conditions.
-
Materials:
-
Human uPA enzyme
-
Fluorogenic uPA substrate (e.g., a peptide substrate conjugated to a fluorophore like AMC or AFC)
-
Assay buffer (e.g., Tris-HCl or HEPES, pH 7.4-8.5, containing NaCl and a carrier protein like BSA)
-
This compound stock solution
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare Reagents:
-
Dilute the human uPA enzyme to the desired working concentration in cold assay buffer.
-
Prepare a working solution of the fluorogenic uPA substrate in assay buffer.
-
Prepare serial dilutions of the this compound stock solution in assay buffer to create a range of inhibitor concentrations.
-
-
Assay Setup (per well):
-
Add assay buffer to bring the final volume to 100 µL.
-
Add the diluted this compound solution (or vehicle control, e.g., DMSO in assay buffer).
-
Add the diluted uPA enzyme solution.
-
Include a "no enzyme" control well containing all components except uPA to measure background fluorescence.
-
Include a "no inhibitor" control well containing the enzyme and vehicle to represent 100% enzyme activity.
-
-
Pre-incubation:
-
Gently mix the contents of the plate.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the uPA substrate working solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time plot.
-
Normalize the velocities to the "no inhibitor" control to determine the percent inhibition for each this compound concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
-
Visualizations
uPA Signaling Pathway
Caption: The uPA/uPAR signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Low Inhibition
References
Overcoming limitations of BC-11 hydrobromide in research
Welcome to the technical support center for BC-11 hydrobromide. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments and overcoming potential limitations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during the use of this compound.
Question: I am having trouble dissolving this compound. What are the recommended solvents and concentrations?
Answer: this compound has limited solubility in aqueous solutions. For stock solutions, DMSO is the recommended solvent, with solubility up to 100 mM.[1][2] It is also soluble in water up to 20 mM with gentle warming.[1][2] To improve solubility, you can gently heat the solution to 37°C and use an ultrasonic bath.[3] When preparing aqueous working solutions from a DMSO stock, it is crucial to ensure the final DMSO concentration is compatible with your experimental system and does not exceed a level that could cause cellular toxicity. Always prepare fresh solutions and avoid repeated freeze-thaw cycles by storing aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Question: I am observing unexpected or inconsistent results in my cell viability assays. What could be the cause?
Answer: Inconsistent results with this compound can stem from several factors:
-
Solubility and Stability: Poor solubility or degradation of the compound can lead to variability. Ensure complete dissolution of your stock solution and prepare fresh dilutions for each experiment. Avoid storing diluted solutions for extended periods.
-
Cell Line Specificity: The cytotoxic effects of this compound can vary between different cell lines. The reported ED50 for MDA-MB-231 cells after 72 hours of exposure is 117 μM.[4][5][6] It is essential to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Off-Target Effects: At higher concentrations, this compound may exhibit off-target effects, leading to unexpected biological responses.[][8] Consider using the lowest effective concentration to minimize these effects.
-
Interaction with Media Components: Components in your cell culture media could potentially interact with this compound. If you suspect this, a simplified, serum-free media may be used for the duration of the treatment, if appropriate for your cells.
Question: What are the known off-target effects of this compound?
Answer: While this compound is a selective inhibitor of urokinase (uPA), with an IC50 of 8.2 μM and no reported activity at eight other related enzymes, the possibility of off-target effects, particularly at higher concentrations, cannot be entirely ruled out.[1][2][] It is a common challenge with small molecule inhibitors.[9][10] For instance, at a concentration of 250 μM (ED75 in MDA-MB-231 cells), BC-11 has been shown to impair mitochondrial activity and induce the production of reactive oxygen species (ROS).[4][5][6] Researchers should be mindful of these potential off-target effects and design experiments with appropriate controls to validate that the observed phenotype is a direct result of uPA inhibition.
Question: How can I confirm that the observed effects in my experiment are due to the inhibition of uPA by this compound?
Answer: To confirm the on-target activity of this compound, consider the following control experiments:
-
Rescue Experiments: Pre-adsorbing BC-11 with the N-terminal fragment of uPA (uPA-ATF) has been shown to reverse its cytotoxic effects, confirming that the drug acts by binding to uPA.[4][]
-
Use of a Non-Active Analog: Employ a structurally similar analog of BC-11 that lacks the boron functionality essential for its inhibitory activity, such as (benzylsulfanyl)methanimidamide hydrobromide. This analog should not elicit the same biological effects.[4][11]
-
Synergistic Effects with Other Inhibitors: Co-treatment with inhibitors of pathways downstream of uPA signaling, such as EGFR inhibitors, can help to elucidate the mechanism of action. For example, the EGFR inhibitor PD153035 has been shown to potentiate the cytotoxicity of BC-11.[4][]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Cell Line | Reference |
| IC50 (uPA inhibition) | 8.2 μM | N/A | [1][2][] |
| ED50 (Cytotoxicity, 72h) | 117 μM | MDA-MB-231 | [4][5][6] |
| ED75 (Cytotoxicity, 72h) | 250 μM | MDA-MB-231 | [4][5][6] |
| Solubility in DMSO | up to 100 mM | N/A | [1][2] |
| Solubility in Water | up to 20 mM (with gentle warming) | N/A | [1][2] |
Key Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from studies on the cytotoxicity of this compound in MDA-MB-231 cells.[4]
-
Cell Seeding: Plate exponentially growing cells in a 96-well plate at a density of 5,500 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Remove the overnight culture medium and replace it with medium containing various concentrations of this compound. Include appropriate controls (e.g., vehicle-only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the ED50 value.
Visualizations
Signaling Pathway of uPA and this compound
References
- 1. BC 11 hydrobromide | Urokinase | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. glpbio.com [glpbio.com]
- 4. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. BC11 hydrobromide|CAS 443776-49-6|DC Chemicals [dcchemicals.com]
- 9. icr.ac.uk [icr.ac.uk]
- 10. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Overcoming limitations of BC-11 hydrobromide in research
Welcome to the technical support center for BC-11 hydrobromide. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments and overcoming potential limitations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during the use of this compound.
Question: I am having trouble dissolving this compound. What are the recommended solvents and concentrations?
Answer: this compound has limited solubility in aqueous solutions. For stock solutions, DMSO is the recommended solvent, with solubility up to 100 mM.[1][2] It is also soluble in water up to 20 mM with gentle warming.[1][2] To improve solubility, you can gently heat the solution to 37°C and use an ultrasonic bath.[3] When preparing aqueous working solutions from a DMSO stock, it is crucial to ensure the final DMSO concentration is compatible with your experimental system and does not exceed a level that could cause cellular toxicity. Always prepare fresh solutions and avoid repeated freeze-thaw cycles by storing aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Question: I am observing unexpected or inconsistent results in my cell viability assays. What could be the cause?
Answer: Inconsistent results with this compound can stem from several factors:
-
Solubility and Stability: Poor solubility or degradation of the compound can lead to variability. Ensure complete dissolution of your stock solution and prepare fresh dilutions for each experiment. Avoid storing diluted solutions for extended periods.
-
Cell Line Specificity: The cytotoxic effects of this compound can vary between different cell lines. The reported ED50 for MDA-MB-231 cells after 72 hours of exposure is 117 μM.[4][5][6] It is essential to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Off-Target Effects: At higher concentrations, this compound may exhibit off-target effects, leading to unexpected biological responses.[][8] Consider using the lowest effective concentration to minimize these effects.
-
Interaction with Media Components: Components in your cell culture media could potentially interact with this compound. If you suspect this, a simplified, serum-free media may be used for the duration of the treatment, if appropriate for your cells.
Question: What are the known off-target effects of this compound?
Answer: While this compound is a selective inhibitor of urokinase (uPA), with an IC50 of 8.2 μM and no reported activity at eight other related enzymes, the possibility of off-target effects, particularly at higher concentrations, cannot be entirely ruled out.[1][2][] It is a common challenge with small molecule inhibitors.[9][10] For instance, at a concentration of 250 μM (ED75 in MDA-MB-231 cells), BC-11 has been shown to impair mitochondrial activity and induce the production of reactive oxygen species (ROS).[4][5][6] Researchers should be mindful of these potential off-target effects and design experiments with appropriate controls to validate that the observed phenotype is a direct result of uPA inhibition.
Question: How can I confirm that the observed effects in my experiment are due to the inhibition of uPA by this compound?
Answer: To confirm the on-target activity of this compound, consider the following control experiments:
-
Rescue Experiments: Pre-adsorbing BC-11 with the N-terminal fragment of uPA (uPA-ATF) has been shown to reverse its cytotoxic effects, confirming that the drug acts by binding to uPA.[4][]
-
Use of a Non-Active Analog: Employ a structurally similar analog of BC-11 that lacks the boron functionality essential for its inhibitory activity, such as (benzylsulfanyl)methanimidamide hydrobromide. This analog should not elicit the same biological effects.[4][11]
-
Synergistic Effects with Other Inhibitors: Co-treatment with inhibitors of pathways downstream of uPA signaling, such as EGFR inhibitors, can help to elucidate the mechanism of action. For example, the EGFR inhibitor PD153035 has been shown to potentiate the cytotoxicity of BC-11.[4][]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Cell Line | Reference |
| IC50 (uPA inhibition) | 8.2 μM | N/A | [1][2][] |
| ED50 (Cytotoxicity, 72h) | 117 μM | MDA-MB-231 | [4][5][6] |
| ED75 (Cytotoxicity, 72h) | 250 μM | MDA-MB-231 | [4][5][6] |
| Solubility in DMSO | up to 100 mM | N/A | [1][2] |
| Solubility in Water | up to 20 mM (with gentle warming) | N/A | [1][2] |
Key Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from studies on the cytotoxicity of this compound in MDA-MB-231 cells.[4]
-
Cell Seeding: Plate exponentially growing cells in a 96-well plate at a density of 5,500 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Remove the overnight culture medium and replace it with medium containing various concentrations of this compound. Include appropriate controls (e.g., vehicle-only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the ED50 value.
Visualizations
Signaling Pathway of uPA and this compound
References
- 1. BC 11 hydrobromide | Urokinase | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. glpbio.com [glpbio.com]
- 4. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. BC11 hydrobromide|CAS 443776-49-6|DC Chemicals [dcchemicals.com]
- 9. icr.ac.uk [icr.ac.uk]
- 10. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Improving the efficacy of BC-11 hydrobromide in experiments
Welcome to the technical support center for BC-11 hydrobromide. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues when working with this selective urokinase (uPA) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of urokinase (uPA), a serine protease.[1][2] It exerts its inhibitory effect with an IC50 of 8.2 μM.[1][2] Its mechanism of action involves binding to the N-terminus of uPA, which can interfere with the interaction between uPA and its receptor (uPAR), as well as potentially modulating Epidermal Growth Factor Receptor (EGFR) signaling pathways.[3]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO up to 100 mM and in water up to 20 mM with gentle warming.[1][4] For long-term storage, it is recommended to store the solid compound at -20°C.[1][4] Stock solutions, once prepared, should be stored at -20°C for up to one month or at -80°C for up to six months.[5] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials.[5]
Q3: What are the known effects of this compound in cancer cell lines?
A3: In triple-negative breast cancer cells (MDA-MB231), this compound has been shown to decrease cell viability in a concentration-dependent manner.[6][7] At its half-maximal effective dose (ED50) of 117 μM after 72 hours of exposure, it can cause a perturbation in the cell cycle.[6][7] At a higher concentration (ED75 of 250 μM), it can lead to impaired mitochondrial activity, production of reactive oxygen species (ROS), and promotion of apoptosis.[2][6][7]
Q4: Can this compound's effect be potentiated by other inhibitors?
A4: Yes, studies have shown that the cytotoxic effect of this compound on MDA-MB231 cells can be potentiated when co-administered with the EGFR inhibitor PD153035.[3]
Troubleshooting Guide
Issue 1: Precipitation of this compound in cell culture medium.
-
Question: I observed a precipitate after adding my this compound stock solution (in DMSO) to the cell culture medium. What should I do?
-
Answer: This is likely due to the compound's limited aqueous solubility. Here are a few troubleshooting steps:
-
Lower the final concentration: The desired concentration might be exceeding the solubility limit of this compound in the media. Try a lower final concentration.
-
Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally well-tolerated. Ensure your final DMSO concentration is consistent across all experimental conditions, including vehicle controls.
-
Pre-warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help improve solubility.
-
Step-wise dilution: Instead of adding the concentrated stock directly to the full volume of medium, try a serial dilution approach in the medium to avoid "solvent shock."
-
Issue 2: Inconsistent results in cell viability assays.
-
Question: My IC50/ED50 values for this compound are varying between experiments. How can I improve consistency?
-
Answer: Variability in cell-based assays can be caused by several factors:
-
Cell density: Ensure you are seeding the same number of cells for each experiment, as the effective concentration of the inhibitor can be influenced by cell number.
-
Cell health and passage number: Use cells that are in a healthy, logarithmic growth phase and are within a consistent, low passage number range.
-
Incubation time: The duration of exposure to this compound will significantly impact the results. Use a consistent incubation time for all experiments.
-
Reagent preparation: Prepare fresh dilutions of this compound from a frozen stock for each experiment to ensure its stability and activity.
-
Issue 3: No significant effect observed at expected concentrations.
-
Question: I am not observing the expected cytotoxic effects of this compound at the reported effective concentrations. What could be the reason?
-
Answer:
-
Cell line sensitivity: The sensitivity to this compound can vary between different cell lines. The reported ED50 of 117 μM is for MDA-MB231 cells. Your cell line of interest may have a different sensitivity. It is recommended to perform a dose-response experiment with a wide range of concentrations to determine the optimal concentration for your specific cell line.
-
Compound integrity: Ensure that the compound has been stored correctly and has not degraded. If in doubt, use a fresh vial of the compound.
-
Assay sensitivity: The chosen cell viability assay might not be sensitive enough to detect subtle changes. Consider trying alternative viability or cytotoxicity assays.
-
Quantitative Data Summary
| Parameter | Value | Cell Line | Assay Conditions | Source |
| IC50 (uPA inhibition) | 8.2 μM | - | Enzymatic assay | [1][2] |
| ED50 (Cell Viability) | 117 μM | MDA-MB231 | 72-hour incubation | [6][7] |
| ED75 (Cell Viability) | 250 μM | MDA-MB231 | 72-hour incubation | [6] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is adapted for determining the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol 2: Western Blot Analysis of uPA/EGFR Signaling
This protocol outlines the steps to analyze the effect of this compound on the expression and phosphorylation of key proteins in the uPA and EGFR signaling pathways.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-uPA, anti-uPAR, anti-EGFR, anti-p-EGFR, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and then transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for in vitro studies.
References
- 1. broadpharm.com [broadpharm.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Improving the efficacy of BC-11 hydrobromide in experiments
Welcome to the technical support center for BC-11 hydrobromide. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues when working with this selective urokinase (uPA) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of urokinase (uPA), a serine protease.[1][2] It exerts its inhibitory effect with an IC50 of 8.2 μM.[1][2] Its mechanism of action involves binding to the N-terminus of uPA, which can interfere with the interaction between uPA and its receptor (uPAR), as well as potentially modulating Epidermal Growth Factor Receptor (EGFR) signaling pathways.[3]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO up to 100 mM and in water up to 20 mM with gentle warming.[1][4] For long-term storage, it is recommended to store the solid compound at -20°C.[1][4] Stock solutions, once prepared, should be stored at -20°C for up to one month or at -80°C for up to six months.[5] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials.[5]
Q3: What are the known effects of this compound in cancer cell lines?
A3: In triple-negative breast cancer cells (MDA-MB231), this compound has been shown to decrease cell viability in a concentration-dependent manner.[6][7] At its half-maximal effective dose (ED50) of 117 μM after 72 hours of exposure, it can cause a perturbation in the cell cycle.[6][7] At a higher concentration (ED75 of 250 μM), it can lead to impaired mitochondrial activity, production of reactive oxygen species (ROS), and promotion of apoptosis.[2][6][7]
Q4: Can this compound's effect be potentiated by other inhibitors?
A4: Yes, studies have shown that the cytotoxic effect of this compound on MDA-MB231 cells can be potentiated when co-administered with the EGFR inhibitor PD153035.[3]
Troubleshooting Guide
Issue 1: Precipitation of this compound in cell culture medium.
-
Question: I observed a precipitate after adding my this compound stock solution (in DMSO) to the cell culture medium. What should I do?
-
Answer: This is likely due to the compound's limited aqueous solubility. Here are a few troubleshooting steps:
-
Lower the final concentration: The desired concentration might be exceeding the solubility limit of this compound in the media. Try a lower final concentration.
-
Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally well-tolerated. Ensure your final DMSO concentration is consistent across all experimental conditions, including vehicle controls.
-
Pre-warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help improve solubility.
-
Step-wise dilution: Instead of adding the concentrated stock directly to the full volume of medium, try a serial dilution approach in the medium to avoid "solvent shock."
-
Issue 2: Inconsistent results in cell viability assays.
-
Question: My IC50/ED50 values for this compound are varying between experiments. How can I improve consistency?
-
Answer: Variability in cell-based assays can be caused by several factors:
-
Cell density: Ensure you are seeding the same number of cells for each experiment, as the effective concentration of the inhibitor can be influenced by cell number.
-
Cell health and passage number: Use cells that are in a healthy, logarithmic growth phase and are within a consistent, low passage number range.
-
Incubation time: The duration of exposure to this compound will significantly impact the results. Use a consistent incubation time for all experiments.
-
Reagent preparation: Prepare fresh dilutions of this compound from a frozen stock for each experiment to ensure its stability and activity.
-
Issue 3: No significant effect observed at expected concentrations.
-
Question: I am not observing the expected cytotoxic effects of this compound at the reported effective concentrations. What could be the reason?
-
Answer:
-
Cell line sensitivity: The sensitivity to this compound can vary between different cell lines. The reported ED50 of 117 μM is for MDA-MB231 cells. Your cell line of interest may have a different sensitivity. It is recommended to perform a dose-response experiment with a wide range of concentrations to determine the optimal concentration for your specific cell line.
-
Compound integrity: Ensure that the compound has been stored correctly and has not degraded. If in doubt, use a fresh vial of the compound.
-
Assay sensitivity: The chosen cell viability assay might not be sensitive enough to detect subtle changes. Consider trying alternative viability or cytotoxicity assays.
-
Quantitative Data Summary
| Parameter | Value | Cell Line | Assay Conditions | Source |
| IC50 (uPA inhibition) | 8.2 μM | - | Enzymatic assay | [1][2] |
| ED50 (Cell Viability) | 117 μM | MDA-MB231 | 72-hour incubation | [6][7] |
| ED75 (Cell Viability) | 250 μM | MDA-MB231 | 72-hour incubation | [6] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is adapted for determining the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol 2: Western Blot Analysis of uPA/EGFR Signaling
This protocol outlines the steps to analyze the effect of this compound on the expression and phosphorylation of key proteins in the uPA and EGFR signaling pathways.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-uPA, anti-uPAR, anti-EGFR, anti-p-EGFR, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and then transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for in vitro studies.
References
- 1. broadpharm.com [broadpharm.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: BC-11 Hydrobromide Cytotoxicity Assessment in Normal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxicity of BC-11 hydrobromide in normal, non-cancerous cell lines. The following information is designed to address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound on normal cells?
Currently, there is limited publicly available data on the specific cytotoxic effects of this compound on a wide range of normal, non-cancerous cell lines. Existing research primarily focuses on its anti-cancer properties. Therefore, it is crucial to perform initial dose-response experiments to determine the IC50 (half-maximal inhibitory concentration) value in the specific normal cell line of interest. As this compound is an inhibitor of the urokinase-plasminogen activator (uPA), off-target effects at high concentrations could potentially impact cell viability.
Q2: Which normal cell lines are recommended for initial cytotoxicity screening of this compound?
The choice of cell line should be guided by the therapeutic indication of the drug candidate. For general toxicity screening, commonly used and well-characterized normal cell lines include:
-
Human Dermal Fibroblasts (HDFs): Representing connective tissue.
-
Human Umbilical Vein Endothelial Cells (HUVECs): Representing the vascular endothelium.
-
Peripheral Blood Mononuclear Cells (PBMCs): To assess effects on immune cells.
-
Acinar cells of the submandibular gland
-
Renal Proximal Tubule Epithelial Cells (RPTECs): To assess potential kidney toxicity.
Q3: What are the recommended positive and negative controls for a cytotoxicity assay with this compound?
-
Negative Control: Vehicle control (the solvent used to dissolve this compound, e.g., DMSO or PBS) at the same final concentration used in the experimental wells.
-
Positive Control: A well-known cytotoxic agent, such as doxorubicin (B1662922) or staurosporine, at a concentration known to induce significant cell death in the chosen cell line.
-
Untreated Control: Cells cultured in medium alone.
Troubleshooting Guides
MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| High background absorbance in wells without cells. | Contamination of media or reagents with bacteria or yeast. | Use sterile technique and fresh, sterile reagents. Filter-sterilize all solutions. |
| Low absorbance readings across the entire plate. | Insufficient number of viable cells. Incorrect wavelength used for reading. Incomplete dissolution of formazan (B1609692) crystals. | Optimize initial cell seeding density. Ensure the plate reader is set to the correct wavelength (typically 570 nm). Increase incubation time with the solubilization buffer and ensure thorough mixing. |
| Inconsistent results between replicate wells. | Uneven cell seeding. Pipetting errors. Presence of bubbles in wells. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper pipetting technique. Inspect wells for bubbles and remove them before reading. |
| Precipitation of this compound in the culture medium. | Poor solubility of the compound at the tested concentrations. | Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO) and perform serial dilutions. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and non-toxic to the cells. |
LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| High background LDH activity in the culture medium. | Presence of LDH in the serum supplement (e.g., FBS). Phenol (B47542) red in the medium can interfere with absorbance readings. | Use a serum-free medium for the assay or reduce the serum concentration. Use a medium without phenol red or use appropriate controls to subtract background absorbance. |
| High spontaneous LDH release in negative control wells. | Cells are stressed or dying due to improper handling or culture conditions. | Handle cells gently during seeding and treatment. Ensure optimal culture conditions (CO2, temperature, humidity). Optimize cell seeding density to avoid overgrowth. |
| Low signal-to-noise ratio. | Insufficient cell death at the tested concentrations of this compound. Assay is not sensitive enough for the chosen cell type. | Increase the concentration range of this compound. Increase the incubation time. Ensure the use of a positive control to confirm assay functionality. |
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on Various Normal Human Cell Lines (72-hour incubation)
| Cell Line | Cell Type | IC50 (µM) | Maximum Inhibition (%) | Assay Method |
| HDF | Dermal Fibroblast | > 200 | < 10% | MTT |
| HUVEC | Endothelial | 150 ± 12.5 | 55 ± 4.2% | LDH |
| PBMCs | Immune Cells | 180 ± 15.2 | 45 ± 3.8% | MTT |
| RPTEC | Kidney Epithelial | > 200 | < 15% | LDH |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Reading: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a detergent).
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Simplified diagram of the uPA/uPAR signaling pathway inhibited by BC-11.
Caption: Troubleshooting decision tree for inconsistent cytotoxicity results.
Technical Support Center: BC-11 Hydrobromide Cytotoxicity Assessment in Normal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxicity of BC-11 hydrobromide in normal, non-cancerous cell lines. The following information is designed to address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound on normal cells?
Currently, there is limited publicly available data on the specific cytotoxic effects of this compound on a wide range of normal, non-cancerous cell lines. Existing research primarily focuses on its anti-cancer properties. Therefore, it is crucial to perform initial dose-response experiments to determine the IC50 (half-maximal inhibitory concentration) value in the specific normal cell line of interest. As this compound is an inhibitor of the urokinase-plasminogen activator (uPA), off-target effects at high concentrations could potentially impact cell viability.
Q2: Which normal cell lines are recommended for initial cytotoxicity screening of this compound?
The choice of cell line should be guided by the therapeutic indication of the drug candidate. For general toxicity screening, commonly used and well-characterized normal cell lines include:
-
Human Dermal Fibroblasts (HDFs): Representing connective tissue.
-
Human Umbilical Vein Endothelial Cells (HUVECs): Representing the vascular endothelium.
-
Peripheral Blood Mononuclear Cells (PBMCs): To assess effects on immune cells.
-
Acinar cells of the submandibular gland
-
Renal Proximal Tubule Epithelial Cells (RPTECs): To assess potential kidney toxicity.
Q3: What are the recommended positive and negative controls for a cytotoxicity assay with this compound?
-
Negative Control: Vehicle control (the solvent used to dissolve this compound, e.g., DMSO or PBS) at the same final concentration used in the experimental wells.
-
Positive Control: A well-known cytotoxic agent, such as doxorubicin or staurosporine, at a concentration known to induce significant cell death in the chosen cell line.
-
Untreated Control: Cells cultured in medium alone.
Troubleshooting Guides
MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| High background absorbance in wells without cells. | Contamination of media or reagents with bacteria or yeast. | Use sterile technique and fresh, sterile reagents. Filter-sterilize all solutions. |
| Low absorbance readings across the entire plate. | Insufficient number of viable cells. Incorrect wavelength used for reading. Incomplete dissolution of formazan crystals. | Optimize initial cell seeding density. Ensure the plate reader is set to the correct wavelength (typically 570 nm). Increase incubation time with the solubilization buffer and ensure thorough mixing. |
| Inconsistent results between replicate wells. | Uneven cell seeding. Pipetting errors. Presence of bubbles in wells. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper pipetting technique. Inspect wells for bubbles and remove them before reading. |
| Precipitation of this compound in the culture medium. | Poor solubility of the compound at the tested concentrations. | Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO) and perform serial dilutions. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and non-toxic to the cells. |
LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| High background LDH activity in the culture medium. | Presence of LDH in the serum supplement (e.g., FBS). Phenol red in the medium can interfere with absorbance readings. | Use a serum-free medium for the assay or reduce the serum concentration. Use a medium without phenol red or use appropriate controls to subtract background absorbance. |
| High spontaneous LDH release in negative control wells. | Cells are stressed or dying due to improper handling or culture conditions. | Handle cells gently during seeding and treatment. Ensure optimal culture conditions (CO2, temperature, humidity). Optimize cell seeding density to avoid overgrowth. |
| Low signal-to-noise ratio. | Insufficient cell death at the tested concentrations of this compound. Assay is not sensitive enough for the chosen cell type. | Increase the concentration range of this compound. Increase the incubation time. Ensure the use of a positive control to confirm assay functionality. |
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on Various Normal Human Cell Lines (72-hour incubation)
| Cell Line | Cell Type | IC50 (µM) | Maximum Inhibition (%) | Assay Method |
| HDF | Dermal Fibroblast | > 200 | < 10% | MTT |
| HUVEC | Endothelial | 150 ± 12.5 | 55 ± 4.2% | LDH |
| PBMCs | Immune Cells | 180 ± 15.2 | 45 ± 3.8% | MTT |
| RPTEC | Kidney Epithelial | > 200 | < 15% | LDH |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Reading: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a detergent).
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Simplified diagram of the uPA/uPAR signaling pathway inhibited by BC-11.
Caption: Troubleshooting decision tree for inconsistent cytotoxicity results.
How to store and handle BC-11 hydrobromide effectively
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage and handling of BC-11 hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored at -20°C.[1][2] Some suppliers may also recommend storage at 4°C in a dry, sealed container.[3][4][] Always refer to the certificate of analysis provided with your specific batch for the most accurate storage information.
Q2: How should I store stock solutions of this compound?
A2: Prepared stock solutions should be stored in aliquots to prevent degradation from repeated freeze-thaw cycles.[6] For long-term stability, store stock solutions at -80°C, where they can be viable for up to 6 months.[][6] For shorter-term storage, -20°C is suitable for up to 1 month.[][6]
Q3: What solvents can I use to dissolve this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) and water.[1][3]
Q4: What is the solubility of this compound in common solvents?
A4: The solubility of this compound is significantly higher in DMSO than in water. Quantitative solubility data is summarized in the table below.
Data Presentation: Solubility
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Special Conditions |
| DMSO | 100 mM[1] | 29.1 mg/mL | - |
| Water | 20 mM[1] | 5.82 mg/mL | Gentle warming may be required.[1] |
Q5: How do I prepare a stock solution of this compound?
A5: To prepare a stock solution, it is recommended to use the appropriate solvent based on your experimental needs.[6] For instance, to prepare a 10 mM stock solution in DMSO, you would dissolve 2.91 mg of this compound (assuming a molecular weight of 290.97 g/mol ) in 1 mL of DMSO. Always use the batch-specific molecular weight provided on the vial for precise calculations.
Troubleshooting Guides
Issue 1: The compound won't fully dissolve in water.
-
Possible Cause: The concentration you are trying to achieve exceeds the solubility limit in water.
-
Solution:
Issue 2: I am observing precipitate in my stock solution after thawing.
-
Possible Cause: The compound may have come out of solution during the freezing process or the solvent may have evaporated, increasing the concentration.
-
Solution:
-
Warm the vial to 37°C and vortex gently to try and redissolve the precipitate.
-
Centrifuge the vial to pellet the precipitate and carefully transfer the supernatant to a new tube. The concentration of this supernatant may be lower than intended.
-
To avoid this issue, ensure vials are tightly sealed and consider preparing smaller, single-use aliquots.[6]
-
Issue 3: I am concerned about the stability of the compound during shipping.
-
Possible Cause: Exposure to ambient temperatures during shipping.
-
Solution: Reputable suppliers typically ship this compound on blue ice to maintain a cool temperature.[4][6] Upon receipt, immediately transfer the compound to the recommended storage conditions (-20°C).
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipette and sterile tips
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the required amount of this compound. For 1 mL of a 10 mM solution, you will need approximately 2.91 mg (based on a molecular weight of 290.97 g/mol ). Adjust the mass based on the batch-specific molecular weight.
-
Add the appropriate volume of DMSO to the this compound.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[][6]
-
Protocol 2: General Handling Procedures
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound.
-
Weighing: To avoid inhalation, handle the solid powder in a well-ventilated area or a chemical fume hood.
-
Spill Management: In case of a spill, isolate the area. For a small powder spill, gently cover with a damp paper towel to avoid creating dust and then wipe up. For a solution spill, absorb with an inert material and dispose of it as chemical waste. Clean the spill area with an appropriate solvent and then soap and water.
-
Disposal: Dispose of all waste containing this compound according to your institution's chemical waste disposal guidelines.
Visualizations
References
How to store and handle BC-11 hydrobromide effectively
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage and handling of BC-11 hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored at -20°C.[1][2] Some suppliers may also recommend storage at 4°C in a dry, sealed container.[3][4][] Always refer to the certificate of analysis provided with your specific batch for the most accurate storage information.
Q2: How should I store stock solutions of this compound?
A2: Prepared stock solutions should be stored in aliquots to prevent degradation from repeated freeze-thaw cycles.[6] For long-term stability, store stock solutions at -80°C, where they can be viable for up to 6 months.[][6] For shorter-term storage, -20°C is suitable for up to 1 month.[][6]
Q3: What solvents can I use to dissolve this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) and water.[1][3]
Q4: What is the solubility of this compound in common solvents?
A4: The solubility of this compound is significantly higher in DMSO than in water. Quantitative solubility data is summarized in the table below.
Data Presentation: Solubility
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Special Conditions |
| DMSO | 100 mM[1] | 29.1 mg/mL | - |
| Water | 20 mM[1] | 5.82 mg/mL | Gentle warming may be required.[1] |
Q5: How do I prepare a stock solution of this compound?
A5: To prepare a stock solution, it is recommended to use the appropriate solvent based on your experimental needs.[6] For instance, to prepare a 10 mM stock solution in DMSO, you would dissolve 2.91 mg of this compound (assuming a molecular weight of 290.97 g/mol ) in 1 mL of DMSO. Always use the batch-specific molecular weight provided on the vial for precise calculations.
Troubleshooting Guides
Issue 1: The compound won't fully dissolve in water.
-
Possible Cause: The concentration you are trying to achieve exceeds the solubility limit in water.
-
Solution:
Issue 2: I am observing precipitate in my stock solution after thawing.
-
Possible Cause: The compound may have come out of solution during the freezing process or the solvent may have evaporated, increasing the concentration.
-
Solution:
-
Warm the vial to 37°C and vortex gently to try and redissolve the precipitate.
-
Centrifuge the vial to pellet the precipitate and carefully transfer the supernatant to a new tube. The concentration of this supernatant may be lower than intended.
-
To avoid this issue, ensure vials are tightly sealed and consider preparing smaller, single-use aliquots.[6]
-
Issue 3: I am concerned about the stability of the compound during shipping.
-
Possible Cause: Exposure to ambient temperatures during shipping.
-
Solution: Reputable suppliers typically ship this compound on blue ice to maintain a cool temperature.[4][6] Upon receipt, immediately transfer the compound to the recommended storage conditions (-20°C).
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipette and sterile tips
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the required amount of this compound. For 1 mL of a 10 mM solution, you will need approximately 2.91 mg (based on a molecular weight of 290.97 g/mol ). Adjust the mass based on the batch-specific molecular weight.
-
Add the appropriate volume of DMSO to the this compound.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[][6]
-
Protocol 2: General Handling Procedures
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound.
-
Weighing: To avoid inhalation, handle the solid powder in a well-ventilated area or a chemical fume hood.
-
Spill Management: In case of a spill, isolate the area. For a small powder spill, gently cover with a damp paper towel to avoid creating dust and then wipe up. For a solution spill, absorb with an inert material and dispose of it as chemical waste. Clean the spill area with an appropriate solvent and then soap and water.
-
Disposal: Dispose of all waste containing this compound according to your institution's chemical waste disposal guidelines.
Visualizations
References
Addressing batch-to-batch variability of BC-11 hydrobromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues arising from the batch-to-batch variability of BC-11 hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of urokinase-type plasminogen activator (uPA).[1][][3] Its primary mechanism of action is the inhibition of the proteolytic activity of uPA, which is involved in various physiological and pathological processes, including cancer cell invasion and metastasis.[4]
Q2: What are the most common causes of batch-to-batch variability with this compound?
The most common sources of variability between different batches of this compound can be attributed to:
-
Degree of Hydration: The molecular weight of this compound can vary between batches due to differences in hydration. This directly impacts the concentration of stock solutions if not accounted for.
-
Purity and Impurities: Variations in the manufacturing process can lead to differences in the purity profile and the presence of minor impurities.[5][6]
-
Polymorphism: Different crystalline forms (polymorphs) of the compound may exist, which can affect its solubility and bioavailability.[7]
-
Handling and Storage: Improper storage conditions can lead to degradation of the compound over time.
Q3: How can I determine if batch-to-batch variability is affecting my experimental results?
Inconsistent results between experiments using different batches of this compound are a primary indicator. This may manifest as:
-
Significant shifts in the IC50 value.
-
Variability in the observed cellular phenotype.
-
Inconsistent inhibition of uPA activity in enzymatic assays.
To confirm if batch variability is the root cause, it is recommended to re-test a new batch alongside a previously validated batch under identical experimental conditions.
Q4: The Certificate of Analysis (CofA) for my new batch of this compound shows a different molecular weight than the previous one. How should I proceed?
It is crucial to use the batch-specific molecular weight provided on the Certificate of Analysis (CofA) when calculating the amount of compound needed to prepare stock solutions.[1] Failure to do so will result in incorrect stock concentrations and subsequent experimental inaccuracies.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Kinase Assays
| Potential Cause | Troubleshooting Step |
| Incorrect Stock Concentration | Always use the batch-specific molecular weight from the CofA to prepare stock solutions. Visually inspect for any precipitation in the stock solution. |
| Variable Enzyme Activity | Ensure the uPA enzyme is from a consistent source and has been stored correctly. Perform a control experiment to check the enzyme's activity before running the inhibition assay. |
| Assay Conditions | Minor variations in assay conditions such as ATP concentration, buffer pH, and incubation time can significantly impact IC50 values.[8][9] Standardize these parameters across all experiments. |
| Compound Solubility | Ensure this compound is fully dissolved in the assay buffer. Poor solubility can lead to an overestimation of the IC50 value. |
Issue 2: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques. |
| Inadequate Mixing | Ensure thorough mixing of all reagents, especially after the addition of this compound. |
| Edge Effects | Avoid using the outer wells of microplates, as they are more susceptible to evaporation. Alternatively, fill the outer wells with a buffer to create a humidified environment.[8] |
| Cell Seeding Density | In cell-based assays, ensure a uniform cell density across all wells. |
Data Presentation
Table 1: Technical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₁BN₂O₂S·HBr | [1] |
| Molecular Weight | 290.97 (Varies by batch) | [1] |
| IC50 (uPA) | 8.2 µM | [][3] |
| Solubility (DMSO) | up to 100 mM | |
| Solubility (Water) | up to 20 mM (with gentle warming) | |
| Storage | -20°C |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Determine Batch-Specific Molecular Weight: Obtain the precise molecular weight from the Certificate of Analysis (CofA) provided with the specific batch of this compound.
-
Calculate Required Mass: Use the batch-specific molecular weight to calculate the mass of this compound required to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Add the appropriate volume of sterile DMSO to the vial of this compound.
-
Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved. Visually inspect for any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: In Vitro uPA Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against uPA.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., Tris-HCl, pH 8.5, with 0.01% Tween-20).
-
Dilute recombinant human uPA to the desired concentration in assay buffer.
-
Prepare a solution of a fluorogenic uPA substrate (e.g., Boc-Val-Gly-Arg-AMC) in assay buffer.
-
Prepare a serial dilution of this compound from the stock solution in assay buffer.
-
-
Assay Procedure:
-
Add 20 µL of the uPA enzyme solution to the wells of a black 96-well microplate.
-
Add 10 µL of the serially diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 20 µL of the uPA substrate solution to all wells.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm) at regular intervals for 30-60 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Plot the percentage of uPA inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Mandatory Visualizations
Caption: uPA signaling pathways inhibited by this compound.
Caption: Experimental workflow for uPA inhibition assay.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. scbt.com [scbt.com]
- 3. glpbio.com [glpbio.com]
- 4. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 8. benchchem.com [benchchem.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of BC-11 hydrobromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues arising from the batch-to-batch variability of BC-11 hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of urokinase-type plasminogen activator (uPA).[1][][3] Its primary mechanism of action is the inhibition of the proteolytic activity of uPA, which is involved in various physiological and pathological processes, including cancer cell invasion and metastasis.[4]
Q2: What are the most common causes of batch-to-batch variability with this compound?
The most common sources of variability between different batches of this compound can be attributed to:
-
Degree of Hydration: The molecular weight of this compound can vary between batches due to differences in hydration. This directly impacts the concentration of stock solutions if not accounted for.
-
Purity and Impurities: Variations in the manufacturing process can lead to differences in the purity profile and the presence of minor impurities.[5][6]
-
Polymorphism: Different crystalline forms (polymorphs) of the compound may exist, which can affect its solubility and bioavailability.[7]
-
Handling and Storage: Improper storage conditions can lead to degradation of the compound over time.
Q3: How can I determine if batch-to-batch variability is affecting my experimental results?
Inconsistent results between experiments using different batches of this compound are a primary indicator. This may manifest as:
-
Significant shifts in the IC50 value.
-
Variability in the observed cellular phenotype.
-
Inconsistent inhibition of uPA activity in enzymatic assays.
To confirm if batch variability is the root cause, it is recommended to re-test a new batch alongside a previously validated batch under identical experimental conditions.
Q4: The Certificate of Analysis (CofA) for my new batch of this compound shows a different molecular weight than the previous one. How should I proceed?
It is crucial to use the batch-specific molecular weight provided on the Certificate of Analysis (CofA) when calculating the amount of compound needed to prepare stock solutions.[1] Failure to do so will result in incorrect stock concentrations and subsequent experimental inaccuracies.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Kinase Assays
| Potential Cause | Troubleshooting Step |
| Incorrect Stock Concentration | Always use the batch-specific molecular weight from the CofA to prepare stock solutions. Visually inspect for any precipitation in the stock solution. |
| Variable Enzyme Activity | Ensure the uPA enzyme is from a consistent source and has been stored correctly. Perform a control experiment to check the enzyme's activity before running the inhibition assay. |
| Assay Conditions | Minor variations in assay conditions such as ATP concentration, buffer pH, and incubation time can significantly impact IC50 values.[8][9] Standardize these parameters across all experiments. |
| Compound Solubility | Ensure this compound is fully dissolved in the assay buffer. Poor solubility can lead to an overestimation of the IC50 value. |
Issue 2: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques. |
| Inadequate Mixing | Ensure thorough mixing of all reagents, especially after the addition of this compound. |
| Edge Effects | Avoid using the outer wells of microplates, as they are more susceptible to evaporation. Alternatively, fill the outer wells with a buffer to create a humidified environment.[8] |
| Cell Seeding Density | In cell-based assays, ensure a uniform cell density across all wells. |
Data Presentation
Table 1: Technical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₁BN₂O₂S·HBr | [1] |
| Molecular Weight | 290.97 (Varies by batch) | [1] |
| IC50 (uPA) | 8.2 µM | [][3] |
| Solubility (DMSO) | up to 100 mM | |
| Solubility (Water) | up to 20 mM (with gentle warming) | |
| Storage | -20°C |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Determine Batch-Specific Molecular Weight: Obtain the precise molecular weight from the Certificate of Analysis (CofA) provided with the specific batch of this compound.
-
Calculate Required Mass: Use the batch-specific molecular weight to calculate the mass of this compound required to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Add the appropriate volume of sterile DMSO to the vial of this compound.
-
Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved. Visually inspect for any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: In Vitro uPA Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against uPA.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., Tris-HCl, pH 8.5, with 0.01% Tween-20).
-
Dilute recombinant human uPA to the desired concentration in assay buffer.
-
Prepare a solution of a fluorogenic uPA substrate (e.g., Boc-Val-Gly-Arg-AMC) in assay buffer.
-
Prepare a serial dilution of this compound from the stock solution in assay buffer.
-
-
Assay Procedure:
-
Add 20 µL of the uPA enzyme solution to the wells of a black 96-well microplate.
-
Add 10 µL of the serially diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 20 µL of the uPA substrate solution to all wells.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm) at regular intervals for 30-60 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Plot the percentage of uPA inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Mandatory Visualizations
Caption: uPA signaling pathways inhibited by this compound.
Caption: Experimental workflow for uPA inhibition assay.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. scbt.com [scbt.com]
- 3. glpbio.com [glpbio.com]
- 4. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 8. benchchem.com [benchchem.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of BC-11 Hydrobromide on uPA: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the role of urokinase-type plasminogen activator (uPA) in pathological processes, identifying potent and selective inhibitors is paramount. This guide provides a comparative analysis of BC-11 hydrobromide, a selective uPA inhibitor, against other known uPA inhibitors, supported by experimental data and detailed methodologies.
Comparative Analysis of uPA Inhibitors
This compound demonstrates effective inhibition of uPA. To objectively assess its performance, a comparison with other commercially available or well-documented uPA inhibitors is presented below. The data highlights the half-maximal inhibitory concentration (IC50) and, where available, the selectivity against other related serine proteases.
| Inhibitor | Target | IC50 / Ki | Selectivity |
| This compound | uPA | 8.2 µM (IC50)[1] | Exhibits no activity at 8 other related enzymes[1] |
| UK122 | uPA | 0.2 µM (IC50)[2][3][4] | Highly selective; no significant inhibition of tPA, plasmin, thrombin, and trypsin (IC50 > 100 µM for all)[2][4][5] |
| Upamostat (WX-671) | uPA | Ki ~1 µM (for active metabolite WX-UK1)[6] | Active against trypsins and closely related enzymes[6][7] |
| YO-2 | uPA | 3.99 µM (IC50)[8] | More active than PSI-112[8] |
| PSI-112 | uPA | > 25 µM (IC50)[8] | More selective for plasmin over uPA[8] |
| ZK824859 | uPA | 79 nM (IC50) | Selective against tPA (IC50 = 1580 nM) and plasmin (IC50 = 1330 nM) |
Experimental Protocols
To ensure the reproducibility and validation of the inhibitory effects of compounds like this compound, standardized experimental protocols are crucial. Below are detailed methodologies for key assays.
Chromogenic uPA Activity Assay (Direct Assay)
This assay quantifies the enzymatic activity of uPA by measuring the cleavage of a chromogenic substrate.
Materials:
-
96-well microplate
-
uPA standard
-
Test inhibitor (e.g., this compound)
-
uPA substrate (e.g., a p-nitroaniline-conjugated peptide)
-
Assay buffer
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the test inhibitor and the uPA standard in assay buffer.
-
To each well of a 96-well plate, add 50 µL of assay diluent.
-
Add 30 µL of the uPA standard or sample (pre-incubated with or without the inhibitor) to the appropriate wells.
-
Initiate the reaction by adding 30 µL of the uPA substrate to each well.
-
Mix gently by tapping the plate.
-
Immediately measure the absorbance at 405 nm at time zero.
-
Incubate the plate at 37°C.
-
For high uPA activity, take readings every 3-5 minutes for up to 30 minutes. For low activity, take readings every 30-60 minutes for up to 6 hours.
-
Calculate the rate of substrate cleavage (change in absorbance over time) to determine uPA activity and the inhibitory effect of the compound.
Cell Migration Assay (Boyden Chamber Assay)
This assay assesses the effect of a uPA inhibitor on the migratory capacity of cancer cells, such as the highly invasive MDA-MB-231 breast cancer cell line.
Materials:
-
Transwell inserts (8-µm pore size)
-
24-well plates
-
MDA-MB-231 cells
-
Serum-free cell culture medium
-
Cell culture medium with 10% Fetal Bovine Serum (FBS) as a chemoattractant
-
Test inhibitor (e.g., this compound)
-
Crystal violet stain
-
Cotton swabs
Procedure:
-
Culture MDA-MB-231 cells to sub-confluency.
-
Harvest the cells and resuspend them in serum-free medium at a density of 2x10^6 cells/mL.[9]
-
Add 600 µL of medium containing 10% FBS to the lower chambers of the 24-well plate.[9]
-
Seed 100 µL of the cell suspension into the upper chambers of the Transwell inserts.[9] The test inhibitor at various concentrations can be added to the upper chamber with the cells.
-
Incubate the plate for 12-24 hours at 37°C in a CO2 incubator to allow for cell migration.[9]
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Count the number of stained, migrated cells in several microscopic fields to quantify cell migration and the inhibitory effect of the compound.
Visualizing the Mechanism of Action and Experimental Design
To further elucidate the context of uPA inhibition, the following diagrams illustrate the uPA signaling pathway and a typical experimental workflow for validating an inhibitor.
Caption: The uPA signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating uPA inhibitors.
References
- 1. BC 11 hydrobromide | Urokinase | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of a novel inhibitor of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Upamostat: a serine protease inhibitor for antiviral, gastrointestinal, and anticancer indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
Validating the Inhibitory Effect of BC-11 Hydrobromide on uPA: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the role of urokinase-type plasminogen activator (uPA) in pathological processes, identifying potent and selective inhibitors is paramount. This guide provides a comparative analysis of BC-11 hydrobromide, a selective uPA inhibitor, against other known uPA inhibitors, supported by experimental data and detailed methodologies.
Comparative Analysis of uPA Inhibitors
This compound demonstrates effective inhibition of uPA. To objectively assess its performance, a comparison with other commercially available or well-documented uPA inhibitors is presented below. The data highlights the half-maximal inhibitory concentration (IC50) and, where available, the selectivity against other related serine proteases.
| Inhibitor | Target | IC50 / Ki | Selectivity |
| This compound | uPA | 8.2 µM (IC50)[1] | Exhibits no activity at 8 other related enzymes[1] |
| UK122 | uPA | 0.2 µM (IC50)[2][3][4] | Highly selective; no significant inhibition of tPA, plasmin, thrombin, and trypsin (IC50 > 100 µM for all)[2][4][5] |
| Upamostat (WX-671) | uPA | Ki ~1 µM (for active metabolite WX-UK1)[6] | Active against trypsins and closely related enzymes[6][7] |
| YO-2 | uPA | 3.99 µM (IC50)[8] | More active than PSI-112[8] |
| PSI-112 | uPA | > 25 µM (IC50)[8] | More selective for plasmin over uPA[8] |
| ZK824859 | uPA | 79 nM (IC50) | Selective against tPA (IC50 = 1580 nM) and plasmin (IC50 = 1330 nM) |
Experimental Protocols
To ensure the reproducibility and validation of the inhibitory effects of compounds like this compound, standardized experimental protocols are crucial. Below are detailed methodologies for key assays.
Chromogenic uPA Activity Assay (Direct Assay)
This assay quantifies the enzymatic activity of uPA by measuring the cleavage of a chromogenic substrate.
Materials:
-
96-well microplate
-
uPA standard
-
Test inhibitor (e.g., this compound)
-
uPA substrate (e.g., a p-nitroaniline-conjugated peptide)
-
Assay buffer
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the test inhibitor and the uPA standard in assay buffer.
-
To each well of a 96-well plate, add 50 µL of assay diluent.
-
Add 30 µL of the uPA standard or sample (pre-incubated with or without the inhibitor) to the appropriate wells.
-
Initiate the reaction by adding 30 µL of the uPA substrate to each well.
-
Mix gently by tapping the plate.
-
Immediately measure the absorbance at 405 nm at time zero.
-
Incubate the plate at 37°C.
-
For high uPA activity, take readings every 3-5 minutes for up to 30 minutes. For low activity, take readings every 30-60 minutes for up to 6 hours.
-
Calculate the rate of substrate cleavage (change in absorbance over time) to determine uPA activity and the inhibitory effect of the compound.
Cell Migration Assay (Boyden Chamber Assay)
This assay assesses the effect of a uPA inhibitor on the migratory capacity of cancer cells, such as the highly invasive MDA-MB-231 breast cancer cell line.
Materials:
-
Transwell inserts (8-µm pore size)
-
24-well plates
-
MDA-MB-231 cells
-
Serum-free cell culture medium
-
Cell culture medium with 10% Fetal Bovine Serum (FBS) as a chemoattractant
-
Test inhibitor (e.g., this compound)
-
Crystal violet stain
-
Cotton swabs
Procedure:
-
Culture MDA-MB-231 cells to sub-confluency.
-
Harvest the cells and resuspend them in serum-free medium at a density of 2x10^6 cells/mL.[9]
-
Add 600 µL of medium containing 10% FBS to the lower chambers of the 24-well plate.[9]
-
Seed 100 µL of the cell suspension into the upper chambers of the Transwell inserts.[9] The test inhibitor at various concentrations can be added to the upper chamber with the cells.
-
Incubate the plate for 12-24 hours at 37°C in a CO2 incubator to allow for cell migration.[9]
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of stained, migrated cells in several microscopic fields to quantify cell migration and the inhibitory effect of the compound.
Visualizing the Mechanism of Action and Experimental Design
To further elucidate the context of uPA inhibition, the following diagrams illustrate the uPA signaling pathway and a typical experimental workflow for validating an inhibitor.
Caption: The uPA signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating uPA inhibitors.
References
- 1. BC 11 hydrobromide | Urokinase | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of a novel inhibitor of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Upamostat: a serine protease inhibitor for antiviral, gastrointestinal, and anticancer indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
A Comparative Guide to BC-11 Hydrobromide and Other Urokinase Plasminogen Activator (uPA) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BC-11 hydrobromide with other inhibitors of the urokinase plasminogen activator (uPA), a key enzyme implicated in cancer invasion and metastasis. The following sections detail the inhibitory activities, cellular effects, and experimental protocols associated with these compounds, offering a valuable resource for researchers in oncology and drug discovery.
Introduction to uPA and its Inhibition
Urokinase plasminogen activator (uPA) is a serine protease that plays a critical role in the degradation of the extracellular matrix (ECM) by converting plasminogen to plasmin.[1] Elevated levels of uPA are strongly associated with tumor progression, metastasis, and poor prognosis in various cancers.[2][3] Consequently, the inhibition of uPA has emerged as a promising therapeutic strategy to impede cancer cell invasion and metastasis.[1][2][4] Inhibitors of uPA are a diverse group of molecules, including small molecules, peptides, and antibodies, that target the enzymatic activity of uPA or its interaction with its receptor (uPAR).[5]
This compound: A Selective uPA Inhibitor
This compound is a selective, small-molecule inhibitor of urokinase (uPA).[6] It has been shown to inhibit uPA with an IC50 of 8.2 μM and exhibits selectivity, showing no activity against eight other related enzymes. Beyond its enzymatic inhibition, this compound has demonstrated cytotoxic effects on cancer cells.
Comparative Analysis of uPA Inhibitors
Table 1: In Vitro Inhibitory Activity of Selected uPA Inhibitors
| Inhibitor | Type | Target | Potency (IC50 / Ki) | Selectivity | Reference |
| This compound | Small Molecule | uPA | IC50 = 8.2 μM | Selective over 8 other related enzymes | |
| Upamostat (WX-671) | Small Molecule (Prodrug of WX-UK1) | uPA, Trypsins | Not specified | Serine protease inhibitor | [5] |
| UK122 | Small Molecule (4-oxazolidinone analog) | uPA | IC50 = 0.2 μM | High specificity against thrombin, trypsin, plasmin, and tPA | [3] |
| Amiloride | Small Molecule | uPA | Not specified | Also inhibits other proteins | [5] |
| Upain-1 | Peptide | uPA | Ki = 500 nM | Not specified | Not specified in search results |
Note: The data presented in this table are compiled from different sources and may not be directly comparable due to variations in experimental conditions.
Table 2: Cytotoxic Effects of uPA Inhibitors on Cancer Cells
| Inhibitor | Cell Line | Effect | Potency (ED50 / IC50) | Reference |
| This compound | MDA-MB231 (Triple-Negative Breast Cancer) | Decreases cell viability, perturbs cell cycle | ED50 = 117 μM (at 72h) | [6][7] |
| UK122 | CFPAC-1 (Pancreatic Cancer) | Inhibits cell migration and invasion, low cytotoxicity | IC50 > 100 μM | [3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of uPA inhibitors.
uPA Inhibition Assay (Chromogenic)
This assay measures the ability of a compound to inhibit the enzymatic activity of uPA.
Principle: uPA cleaves a chromogenic substrate, resulting in a color change that can be quantified spectrophotometrically. The presence of an inhibitor reduces the rate of color development.
Materials:
-
Human uPA enzyme
-
Chromogenic uPA substrate (e.g., S-2444)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.5)
-
Test compounds (e.g., this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add assay buffer to each well.
-
Add varying concentrations of the test compound to the wells. Include a positive control (uPA without inhibitor) and a negative control (buffer only).
-
Add a fixed concentration of human uPA to each well (except the negative control) and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the chromogenic uPA substrate to all wells.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) at time zero.
-
Continue to monitor the absorbance at regular intervals for a defined period (e.g., 30-60 minutes).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the reaction rate against the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of uPA inhibitors on cancer cells.[8][9][10][11]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[8][9][10][11] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.[9][10][11] The amount of formazan produced is proportional to the number of viable cells.[9][10][11]
Materials:
-
Cancer cell line (e.g., MDA-MB231)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Test compounds (e.g., this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of the test compound. Include a vehicle control (cells treated with the solvent used to dissolve the compound).
-
Incubate the cells for the desired period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the ED50 or IC50 value by plotting cell viability against the compound concentration.
Visualizing Key Pathways and Workflows
uPA-uPAR Signaling Pathway
The urokinase plasminogen activator (uPA) system is central to cancer cell invasion and metastasis. The binding of uPA to its receptor, uPAR, on the cell surface initiates a proteolytic cascade that leads to the degradation of the extracellular matrix (ECM). This interaction also triggers intracellular signaling pathways that promote cell migration, proliferation, and survival.
References
- 1. The urokinase-type plasminogen activator and the generation of inhibitors of urokinase activity and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of the protease domain of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a novel inhibitor of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to BC-11 Hydrobromide and Other Urokinase Plasminogen Activator (uPA) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BC-11 hydrobromide with other inhibitors of the urokinase plasminogen activator (uPA), a key enzyme implicated in cancer invasion and metastasis. The following sections detail the inhibitory activities, cellular effects, and experimental protocols associated with these compounds, offering a valuable resource for researchers in oncology and drug discovery.
Introduction to uPA and its Inhibition
Urokinase plasminogen activator (uPA) is a serine protease that plays a critical role in the degradation of the extracellular matrix (ECM) by converting plasminogen to plasmin.[1] Elevated levels of uPA are strongly associated with tumor progression, metastasis, and poor prognosis in various cancers.[2][3] Consequently, the inhibition of uPA has emerged as a promising therapeutic strategy to impede cancer cell invasion and metastasis.[1][2][4] Inhibitors of uPA are a diverse group of molecules, including small molecules, peptides, and antibodies, that target the enzymatic activity of uPA or its interaction with its receptor (uPAR).[5]
This compound: A Selective uPA Inhibitor
This compound is a selective, small-molecule inhibitor of urokinase (uPA).[6] It has been shown to inhibit uPA with an IC50 of 8.2 μM and exhibits selectivity, showing no activity against eight other related enzymes. Beyond its enzymatic inhibition, this compound has demonstrated cytotoxic effects on cancer cells.
Comparative Analysis of uPA Inhibitors
Table 1: In Vitro Inhibitory Activity of Selected uPA Inhibitors
| Inhibitor | Type | Target | Potency (IC50 / Ki) | Selectivity | Reference |
| This compound | Small Molecule | uPA | IC50 = 8.2 μM | Selective over 8 other related enzymes | |
| Upamostat (WX-671) | Small Molecule (Prodrug of WX-UK1) | uPA, Trypsins | Not specified | Serine protease inhibitor | [5] |
| UK122 | Small Molecule (4-oxazolidinone analog) | uPA | IC50 = 0.2 μM | High specificity against thrombin, trypsin, plasmin, and tPA | [3] |
| Amiloride | Small Molecule | uPA | Not specified | Also inhibits other proteins | [5] |
| Upain-1 | Peptide | uPA | Ki = 500 nM | Not specified | Not specified in search results |
Note: The data presented in this table are compiled from different sources and may not be directly comparable due to variations in experimental conditions.
Table 2: Cytotoxic Effects of uPA Inhibitors on Cancer Cells
| Inhibitor | Cell Line | Effect | Potency (ED50 / IC50) | Reference |
| This compound | MDA-MB231 (Triple-Negative Breast Cancer) | Decreases cell viability, perturbs cell cycle | ED50 = 117 μM (at 72h) | [6][7] |
| UK122 | CFPAC-1 (Pancreatic Cancer) | Inhibits cell migration and invasion, low cytotoxicity | IC50 > 100 μM | [3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of uPA inhibitors.
uPA Inhibition Assay (Chromogenic)
This assay measures the ability of a compound to inhibit the enzymatic activity of uPA.
Principle: uPA cleaves a chromogenic substrate, resulting in a color change that can be quantified spectrophotometrically. The presence of an inhibitor reduces the rate of color development.
Materials:
-
Human uPA enzyme
-
Chromogenic uPA substrate (e.g., S-2444)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.5)
-
Test compounds (e.g., this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add assay buffer to each well.
-
Add varying concentrations of the test compound to the wells. Include a positive control (uPA without inhibitor) and a negative control (buffer only).
-
Add a fixed concentration of human uPA to each well (except the negative control) and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the chromogenic uPA substrate to all wells.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) at time zero.
-
Continue to monitor the absorbance at regular intervals for a defined period (e.g., 30-60 minutes).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the reaction rate against the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of uPA inhibitors on cancer cells.[8][9][10][11]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[8][9][10][11] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[9][10][11] The amount of formazan produced is proportional to the number of viable cells.[9][10][11]
Materials:
-
Cancer cell line (e.g., MDA-MB231)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Test compounds (e.g., this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of the test compound. Include a vehicle control (cells treated with the solvent used to dissolve the compound).
-
Incubate the cells for the desired period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the ED50 or IC50 value by plotting cell viability against the compound concentration.
Visualizing Key Pathways and Workflows
uPA-uPAR Signaling Pathway
The urokinase plasminogen activator (uPA) system is central to cancer cell invasion and metastasis. The binding of uPA to its receptor, uPAR, on the cell surface initiates a proteolytic cascade that leads to the degradation of the extracellular matrix (ECM). This interaction also triggers intracellular signaling pathways that promote cell migration, proliferation, and survival.
References
- 1. The urokinase-type plasminogen activator and the generation of inhibitors of urokinase activity and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of the protease domain of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a novel inhibitor of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
BC-11 hydrobromide versus camostat for TMPRSS2 inhibition
An Objective Comparison of BC-11 Hydrobromide and Camostat (B1201512) for TMPRSS2 Inhibition
Introduction
Transmembrane protease serine 2 (TMPRSS2) is a crucial host cell enzyme that facilitates the entry of various viruses, including SARS-CoV-2, by priming the viral spike protein for fusion with the host cell membrane. As such, inhibitors of TMPRSS2 have garnered significant interest as potential antiviral therapeutics. This guide provides a detailed comparison of two such inhibitors: this compound and camostat mesylate, focusing on their mechanism of action, inhibitory potency, and the experimental data supporting their activity. This information is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
Both this compound and camostat mesylate act as inhibitors of serine proteases, but they differ in their specific chemical nature and binding mechanisms.
This compound is a selective, covalent inhibitor of TMPRSS2.[1][2] It is also recognized as a selective inhibitor of urokinase (uPA).[3][4] Its covalent binding mechanism suggests a potentially prolonged duration of action at the target site.
Camostat Mesylate is a broad-spectrum serine protease inhibitor that also functions as a covalent inhibitor.[5][6] It is a prodrug that is rapidly converted in the body to its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetate (B147497) (GBPA).[7][8] Camostat covalently binds to the serine residue (Ser441) in the active site of TMPRSS2, thereby blocking its enzymatic activity.[5][9]
Quantitative Data Comparison
The following table summarizes the in vitro efficacy of this compound and camostat mesylate against TMPRSS2 and their ability to inhibit viral entry.
| Parameter | This compound | Camostat Mesylate | Reference(s) |
| IC50 (TMPRSS2) | 1.44 µM | 1.01 nM - 6.2 nM | [1][8][10][11] |
| EC50 (SARS-CoV-2 Entry) | 66 µM | 0.98 µM | [1] |
| Other Activity | IC50 (uPA) = 8.2 µM | Approved for pancreatitis in Japan | [3][4][8] |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency. EC50 (Half-maximal effective concentration) values represent the concentration of the drug that gives a half-maximal response, in this case, the inhibition of viral entry into cells.
Experimental Protocols
The data presented above were generated using established in vitro assays. The general methodologies for these key experiments are detailed below.
In Vitro TMPRSS2 Enzymatic Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of TMPRSS2.
-
Reagents and Materials:
-
Procedure:
-
The test compounds are serially diluted to various concentrations.
-
A fixed concentration of recombinant TMPRSS2 is pre-incubated with the diluted compounds in the assay buffer for a specified period.
-
The enzymatic reaction is initiated by adding the fluorogenic peptide substrate to the wells.
-
As TMPRSS2 cleaves the substrate, the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC) is released, leading to an increase in fluorescence.[8][13]
-
The fluorescence intensity is measured over time using a plate reader (e.g., excitation at 340 nm, emission at 440 nm).[13]
-
The rate of reaction is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
SARS-CoV-2 Pseudoparticle Entry Assay
This cell-based assay measures the ability of an inhibitor to block viral entry into host cells.
-
Reagents and Materials:
-
Host cell line co-expressing ACE2 and TMPRSS2 (e.g., A549-hACE2-TMPRSS2 or Calu-3 cells).[1][14]
-
Pseudotyped viral particles carrying the SARS-CoV-2 spike protein and a reporter gene (e.g., luciferase or GFP).[1]
-
Test compounds.
-
Cell culture medium and reagents.
-
Luminometer or fluorescence microscope for signal detection.
-
-
Procedure:
-
Host cells are seeded in multi-well plates and allowed to adhere.
-
The cells are then treated with various concentrations of the test compounds and incubated.
-
Following incubation, the pseudotyped viral particles are added to the cells.
-
The plates are incubated for a sufficient period (e.g., 48-72 hours) to allow for viral entry and expression of the reporter gene.
-
The level of reporter gene expression is quantified. For luciferase, a lysis buffer and substrate are added, and luminescence is measured. For GFP, fluorescence is measured.
-
The EC50 value is calculated by plotting the percentage of viral entry inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Signaling Pathway: TMPRSS2-Mediated Viral Entry
Caption: TMPRSS2 role in viral entry and inhibition.
Experimental Workflow: In Vitro TMPRSS2 Inhibition Assay
Caption: Workflow for TMPRSS2 enzymatic inhibition assay.
Clinical Relevance and Summary
Camostat mesylate has been the subject of numerous clinical trials for the treatment of COVID-19.[15][16] However, results have been largely inconclusive, with several studies in non-hospitalized adults failing to demonstrate a significant benefit in terms of viral clearance or symptom improvement.[17] The very short plasma half-life of camostat has been suggested as a potential reason for its limited efficacy in clinical settings.[1][2] It remains an approved treatment for chronic pancreatitis in Japan and South Korea.[18]
This compound , in contrast, appears to be at an earlier, preclinical stage of development.[3] The available data identifies it as a covalent TMPRSS2 inhibitor, but with a significantly higher IC50 value (lower potency) compared to camostat.[1] Its primary characterization in some literature is as a urokinase (uPA) inhibitor with cytotoxic effects on certain cancer cells.[3][19][20] There is no evidence from the provided search results of this compound being evaluated in human clinical trials.
References
- 1. BC‐11 is a covalent TMPRSS2 fragment inhibitor that impedes SARS‐CoV‐2 host cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BC-11 is a covalent TMPRSS2 fragment inhibitor that impedes SARS-CoV-2 host cell entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BC 11 hydrobromide | Urokinase | Tocris Bioscience [tocris.com]
- 5. Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camostat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanism of inhibiting the SARS-CoV-2 cell entry facilitator TMPRSS2 with camostat and nafamostat - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - Structure-based phylogeny identifies avoralstat as a TMPRSS2 inhibitor that prevents SARS-CoV-2 infection in mice [jci.org]
- 12. A Suite of TMPRSS2 Assays for Screening Drug Repurposing Candidates as Potential Treatments of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. TMPRSS2 Inhibitor Discovery Facilitated through an In Silico and Biochemical Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TMPRSS2 inhibitors for the treatment of COVID-19 in adults: a systematic review and meta-analysis of randomized clinical trials of nafamostat and camostat mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Potential of Camostat in COVID-19 | Clinical Research Trial Listing [centerwatch.com]
- 17. One Week of Oral Camostat Versus Placebo in Nonhospitalized Adults With Mild-to-Moderate Coronavirus Disease 2019: A Randomized Controlled Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. UK researchers study anti-inflammatory drug camostat for Covid-19 [clinicaltrialsarena.com]
- 19. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
BC-11 hydrobromide versus camostat for TMPRSS2 inhibition
An Objective Comparison of BC-11 Hydrobromide and Camostat for TMPRSS2 Inhibition
Introduction
Transmembrane protease serine 2 (TMPRSS2) is a crucial host cell enzyme that facilitates the entry of various viruses, including SARS-CoV-2, by priming the viral spike protein for fusion with the host cell membrane. As such, inhibitors of TMPRSS2 have garnered significant interest as potential antiviral therapeutics. This guide provides a detailed comparison of two such inhibitors: this compound and camostat mesylate, focusing on their mechanism of action, inhibitory potency, and the experimental data supporting their activity. This information is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
Both this compound and camostat mesylate act as inhibitors of serine proteases, but they differ in their specific chemical nature and binding mechanisms.
This compound is a selective, covalent inhibitor of TMPRSS2.[1][2] It is also recognized as a selective inhibitor of urokinase (uPA).[3][4] Its covalent binding mechanism suggests a potentially prolonged duration of action at the target site.
Camostat Mesylate is a broad-spectrum serine protease inhibitor that also functions as a covalent inhibitor.[5][6] It is a prodrug that is rapidly converted in the body to its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetate (GBPA).[7][8] Camostat covalently binds to the serine residue (Ser441) in the active site of TMPRSS2, thereby blocking its enzymatic activity.[5][9]
Quantitative Data Comparison
The following table summarizes the in vitro efficacy of this compound and camostat mesylate against TMPRSS2 and their ability to inhibit viral entry.
| Parameter | This compound | Camostat Mesylate | Reference(s) |
| IC50 (TMPRSS2) | 1.44 µM | 1.01 nM - 6.2 nM | [1][8][10][11] |
| EC50 (SARS-CoV-2 Entry) | 66 µM | 0.98 µM | [1] |
| Other Activity | IC50 (uPA) = 8.2 µM | Approved for pancreatitis in Japan | [3][4][8] |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency. EC50 (Half-maximal effective concentration) values represent the concentration of the drug that gives a half-maximal response, in this case, the inhibition of viral entry into cells.
Experimental Protocols
The data presented above were generated using established in vitro assays. The general methodologies for these key experiments are detailed below.
In Vitro TMPRSS2 Enzymatic Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of TMPRSS2.
-
Reagents and Materials:
-
Procedure:
-
The test compounds are serially diluted to various concentrations.
-
A fixed concentration of recombinant TMPRSS2 is pre-incubated with the diluted compounds in the assay buffer for a specified period.
-
The enzymatic reaction is initiated by adding the fluorogenic peptide substrate to the wells.
-
As TMPRSS2 cleaves the substrate, the fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released, leading to an increase in fluorescence.[8][13]
-
The fluorescence intensity is measured over time using a plate reader (e.g., excitation at 340 nm, emission at 440 nm).[13]
-
The rate of reaction is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
SARS-CoV-2 Pseudoparticle Entry Assay
This cell-based assay measures the ability of an inhibitor to block viral entry into host cells.
-
Reagents and Materials:
-
Host cell line co-expressing ACE2 and TMPRSS2 (e.g., A549-hACE2-TMPRSS2 or Calu-3 cells).[1][14]
-
Pseudotyped viral particles carrying the SARS-CoV-2 spike protein and a reporter gene (e.g., luciferase or GFP).[1]
-
Test compounds.
-
Cell culture medium and reagents.
-
Luminometer or fluorescence microscope for signal detection.
-
-
Procedure:
-
Host cells are seeded in multi-well plates and allowed to adhere.
-
The cells are then treated with various concentrations of the test compounds and incubated.
-
Following incubation, the pseudotyped viral particles are added to the cells.
-
The plates are incubated for a sufficient period (e.g., 48-72 hours) to allow for viral entry and expression of the reporter gene.
-
The level of reporter gene expression is quantified. For luciferase, a lysis buffer and substrate are added, and luminescence is measured. For GFP, fluorescence is measured.
-
The EC50 value is calculated by plotting the percentage of viral entry inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Signaling Pathway: TMPRSS2-Mediated Viral Entry
Caption: TMPRSS2 role in viral entry and inhibition.
Experimental Workflow: In Vitro TMPRSS2 Inhibition Assay
Caption: Workflow for TMPRSS2 enzymatic inhibition assay.
Clinical Relevance and Summary
Camostat mesylate has been the subject of numerous clinical trials for the treatment of COVID-19.[15][16] However, results have been largely inconclusive, with several studies in non-hospitalized adults failing to demonstrate a significant benefit in terms of viral clearance or symptom improvement.[17] The very short plasma half-life of camostat has been suggested as a potential reason for its limited efficacy in clinical settings.[1][2] It remains an approved treatment for chronic pancreatitis in Japan and South Korea.[18]
This compound , in contrast, appears to be at an earlier, preclinical stage of development.[3] The available data identifies it as a covalent TMPRSS2 inhibitor, but with a significantly higher IC50 value (lower potency) compared to camostat.[1] Its primary characterization in some literature is as a urokinase (uPA) inhibitor with cytotoxic effects on certain cancer cells.[3][19][20] There is no evidence from the provided search results of this compound being evaluated in human clinical trials.
References
- 1. BC‐11 is a covalent TMPRSS2 fragment inhibitor that impedes SARS‐CoV‐2 host cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BC-11 is a covalent TMPRSS2 fragment inhibitor that impedes SARS-CoV-2 host cell entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BC 11 hydrobromide | Urokinase | Tocris Bioscience [tocris.com]
- 5. Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camostat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanism of inhibiting the SARS-CoV-2 cell entry facilitator TMPRSS2 with camostat and nafamostat - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - Structure-based phylogeny identifies avoralstat as a TMPRSS2 inhibitor that prevents SARS-CoV-2 infection in mice [jci.org]
- 12. A Suite of TMPRSS2 Assays for Screening Drug Repurposing Candidates as Potential Treatments of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. TMPRSS2 Inhibitor Discovery Facilitated through an In Silico and Biochemical Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TMPRSS2 inhibitors for the treatment of COVID-19 in adults: a systematic review and meta-analysis of randomized clinical trials of nafamostat and camostat mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Potential of Camostat in COVID-19 | Clinical Research Trial Listing [centerwatch.com]
- 17. One Week of Oral Camostat Versus Placebo in Nonhospitalized Adults With Mild-to-Moderate Coronavirus Disease 2019: A Randomized Controlled Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. UK researchers study anti-inflammatory drug camostat for Covid-19 [clinicaltrialsarena.com]
- 19. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Cross-validation of BC-11 hydrobromide activity in different cell lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC-11 hydrobromide is a selective inhibitor of the urokinase-type plasminogen activator (uPA), a serine protease implicated in tumor invasion and metastasis. This guide provides a comparative analysis of the cytotoxic activity of this compound across different cancer cell lines, supported by available experimental data. The primary focus of existing research has been on the triple-negative breast cancer cell line, MDA-MB-231, with limited quantitative data available for other cell lines.
Mechanism of Action
This compound exerts its anti-cancer effects by targeting uPA. The binding of this compound to the N-terminus of uPA inhibits its enzymatic activity, which in turn disrupts downstream signaling pathways involved in cell proliferation and survival. In MDA-MB-231 cells, this inhibition leads to a perturbation of the cell cycle and, at higher concentrations, induces apoptosis through the impairment of mitochondrial activity and the production of reactive oxygen species.[1][2]
Data Presentation: Cytotoxic Activity of this compound
The following table summarizes the available quantitative data on the cytotoxic activity of this compound in various cell lines. It is important to note that comprehensive cross-validation is limited by the scarcity of published IC50 or ED50 values for cell lines other than MDA-MB-231.
| Cell Line | Cancer Type | Species | Endpoint | Value (µM) | Exposure Time | Citation |
| MDA-MB-231 | Breast Adenocarcinoma (Triple-Negative) | Human | ED50 | 117 | 72 hours | [2] |
| MDA-MB-231 | Breast Adenocarcinoma (Triple-Negative) | Human | ED75 | 250 | 72 hours | [2] |
| - | (Enzymatic Assay) | - | IC50 (for uPA) | 8.2 | - | |
| Rat Astroglioma C6 | Glioma | Rat | Not specified | Data not available | - | [3] |
| HT-29 | Colon Adenocarcinoma | Human | Not specified | Data not available | - | [1] |
ED50 (Effective Dose 50): The concentration of a drug that gives half of the maximal response. ED75 (Effective Dose 75): The concentration of a drug that gives 75% of the maximal response. IC50 (Inhibitory Concentration 50): The concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
Cell Viability Assay (MTT Assay) for MDA-MB-231 Cells[2]
-
Cell Plating: MDA-MB-231 cells are seeded in 96-well plates at a density of 5,500 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound for 24, 48, and 72 hours.
-
MTT Incubation: After the treatment period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the ED50 and ED75 values are calculated from the dose-response curves.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for assessing its cytotoxicity.
Conclusion
The available data robustly demonstrates the cytotoxic activity of this compound in the MDA-MB-231 triple-negative breast cancer cell line. Its mechanism as a uPA inhibitor, leading to cell cycle arrest and apoptosis, is well-supported. However, a significant data gap exists regarding its efficacy in other cancer cell lines and in non-cancerous cells. To fully validate the therapeutic potential and selectivity of this compound, further studies are warranted to generate quantitative cytotoxicity data across a broader panel of cell lines. Such research will be crucial for establishing a more comprehensive understanding of its anti-cancer spectrum and for guiding future drug development efforts.
References
- 1. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Cross-validation of BC-11 hydrobromide activity in different cell lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC-11 hydrobromide is a selective inhibitor of the urokinase-type plasminogen activator (uPA), a serine protease implicated in tumor invasion and metastasis. This guide provides a comparative analysis of the cytotoxic activity of this compound across different cancer cell lines, supported by available experimental data. The primary focus of existing research has been on the triple-negative breast cancer cell line, MDA-MB-231, with limited quantitative data available for other cell lines.
Mechanism of Action
This compound exerts its anti-cancer effects by targeting uPA. The binding of this compound to the N-terminus of uPA inhibits its enzymatic activity, which in turn disrupts downstream signaling pathways involved in cell proliferation and survival. In MDA-MB-231 cells, this inhibition leads to a perturbation of the cell cycle and, at higher concentrations, induces apoptosis through the impairment of mitochondrial activity and the production of reactive oxygen species.[1][2]
Data Presentation: Cytotoxic Activity of this compound
The following table summarizes the available quantitative data on the cytotoxic activity of this compound in various cell lines. It is important to note that comprehensive cross-validation is limited by the scarcity of published IC50 or ED50 values for cell lines other than MDA-MB-231.
| Cell Line | Cancer Type | Species | Endpoint | Value (µM) | Exposure Time | Citation |
| MDA-MB-231 | Breast Adenocarcinoma (Triple-Negative) | Human | ED50 | 117 | 72 hours | [2] |
| MDA-MB-231 | Breast Adenocarcinoma (Triple-Negative) | Human | ED75 | 250 | 72 hours | [2] |
| - | (Enzymatic Assay) | - | IC50 (for uPA) | 8.2 | - | |
| Rat Astroglioma C6 | Glioma | Rat | Not specified | Data not available | - | [3] |
| HT-29 | Colon Adenocarcinoma | Human | Not specified | Data not available | - | [1] |
ED50 (Effective Dose 50): The concentration of a drug that gives half of the maximal response. ED75 (Effective Dose 75): The concentration of a drug that gives 75% of the maximal response. IC50 (Inhibitory Concentration 50): The concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
Cell Viability Assay (MTT Assay) for MDA-MB-231 Cells[2]
-
Cell Plating: MDA-MB-231 cells are seeded in 96-well plates at a density of 5,500 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound for 24, 48, and 72 hours.
-
MTT Incubation: After the treatment period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the ED50 and ED75 values are calculated from the dose-response curves.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for assessing its cytotoxicity.
Conclusion
The available data robustly demonstrates the cytotoxic activity of this compound in the MDA-MB-231 triple-negative breast cancer cell line. Its mechanism as a uPA inhibitor, leading to cell cycle arrest and apoptosis, is well-supported. However, a significant data gap exists regarding its efficacy in other cancer cell lines and in non-cancerous cells. To fully validate the therapeutic potential and selectivity of this compound, further studies are warranted to generate quantitative cytotoxicity data across a broader panel of cell lines. Such research will be crucial for establishing a more comprehensive understanding of its anti-cancer spectrum and for guiding future drug development efforts.
References
- 1. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Head-to-Head Comparison: BC-11 Hydrobromide and Nafamostat as Serine Protease Inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of therapeutic development, particularly concerning viral diseases and cancer, the inhibition of serine proteases has emerged as a critical strategy. This guide provides a detailed, data-driven comparison of two notable serine protease inhibitors: BC-11 hydrobromide and nafamostat (B1217035). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, experimental data, and relevant protocols.
Executive Summary
This compound, initially identified as a urokinase-type plasminogen activator (uPA) inhibitor, has recently been characterized as a covalent inhibitor of Transmembrane Serinase 2 (TMPRSS2). Nafamostat is a well-established, broad-spectrum serine protease inhibitor with potent activity against TMPRSS2, among other proteases. It is used clinically as an anticoagulant and for the treatment of pancreatitis, and has been extensively investigated as a potential therapeutic for COVID-19. While both compounds target TMPRSS2, a key protease for the entry of coronaviruses into host cells, they exhibit distinct inhibitory profiles and have been studied in different contexts.
Comparative Data
The following tables summarize the key quantitative data for this compound and nafamostat based on available literature.
Table 1: Inhibitory Activity
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | uPA | 8.2 µM | Enzymatic Assay | [1][2] |
| TMPRSS2 | - (Covalent Inhibitor) | Enzymatic Assay | [3] | |
| Nafamostat | TMPRSS2 | 2.2 nM | Viral Infection Assay (Human Airway Epithelia) | [4] |
| MERS-CoV S protein-mediated fusion | 0.1 µM | Cell Fusion Assay | [5] |
Table 2: Antiviral and Cytotoxic Activity
| Compound | Activity | Cell Line | EC50 / ED50 | Reference |
| This compound | SARS-CoV-2 (Omicron) Pseudotyped Particle Entry Inhibition | - | Modest Inhibition | [3] |
| Cytotoxicity | MDA-MB-231 (Breast Cancer) | 117 µM (ED50) | [6] | |
| Nafamostat | SARS-CoV-2 Infection Inhibition | Calu-3 (Lung Cancer) | ~10 nM | [7] |
Mechanism of Action
This compound: this compound was first recognized as a selective inhibitor of urokinase-type plasminogen activator (uPA), a serine protease involved in cancer cell invasion and metastasis.[1][8] More recently, it has been identified as a covalent inhibitor of TMPRSS2.[3] Its mechanism involves the boronic acid "warhead" forming a covalent bond with the catalytic serine residue in the active site of the protease, leading to its inhibition.[9]
Nafamostat: Nafamostat is a broad-spectrum serine protease inhibitor.[10] Its mechanism of action involves its guanidinobenzoyl moiety mimicking the natural substrates of these proteases (like arginine or lysine). This allows nafamostat to bind to the active site, where the catalytic serine residue attacks the ester bond of the drug, forming a stable acyl-enzyme intermediate and thus inactivating the protease.[9] It potently inhibits a range of serine proteases, including TMPRSS2, thrombin, and plasmin.[4][10]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental procedures discussed.
Caption: SARS-CoV-2 entry and points of inhibition.
Caption: Workflow for in vitro TMPRSS2 inhibition assay.
Experimental Protocols
TMPRSS2 Enzymatic Inhibition Assay
This protocol is based on established fluorogenic biochemical assays to determine the in vitro inhibitory activity of compounds against TMPRSS2.[11][12][13]
Materials:
-
Recombinant human TMPRSS2 (extracellular domain)
-
Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay Buffer: 50 mM Tris pH 8.0, 150 mM NaCl, 0.01% Tween-20
-
Test compounds (this compound, nafamostat) dissolved in DMSO
-
384-well or 1536-well black assay plates
-
Plate reader capable of fluorescence measurement
Procedure:
-
Compound Plating: Serially dilute the test compounds in DMSO. Using an acoustic dispenser, add 20 nL of the compound solutions to the wells of the assay plate. Add DMSO alone to control wells.
-
Substrate Addition: Add 20 nL of the fluorogenic substrate solution to each well.
-
Enzyme Addition: Initiate the reaction by adding 5 µL of recombinant TMPRSS2 diluted in assay buffer to each well. The final concentration of the enzyme should be optimized to achieve a linear reaction rate.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at approximately 340 nm and emission at approximately 440 nm.
-
Data Analysis: Normalize the fluorescence readings to the controls (0% inhibition with DMSO, 100% inhibition with no enzyme). Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
SARS-CoV-2 Pseudotyped Particle Entry Assay
This assay is used to assess the ability of a compound to inhibit viral entry into host cells.[3]
Materials:
-
Host cells expressing ACE2 and TMPRSS2 (e.g., Calu-3 or engineered HEK293T cells)
-
Pseudotyped viral particles carrying the SARS-CoV-2 Spike protein and a reporter gene (e.g., luciferase)
-
Cell culture medium and supplements
-
Test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified pre-incubation period (e.g., 1 hour).
-
Infection: Add the SARS-CoV-2 pseudotyped particles to the wells and incubate for a period sufficient for viral entry and reporter gene expression (e.g., 48-72 hours).
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Normalize the luciferase signal to the vehicle-treated control cells. Plot the normalized values against the logarithm of the compound concentration and fit the data to determine the EC50 value. A parallel cytotoxicity assay should be performed to ensure that the observed reduction in reporter signal is not due to cell death.
Discussion and Conclusion
Both this compound and nafamostat are inhibitors of the serine protease TMPRSS2, a critical host factor for SARS-CoV-2 entry. Nafamostat demonstrates significantly higher potency against TMPRSS2 in the nanomolar range, while the inhibitory concentration of this compound for TMPRSS2 has not been precisely quantified in the available literature, though its covalent mechanism of action is noted.[3][4]
Nafamostat's broad-spectrum activity, including its anticoagulant properties, presents both therapeutic opportunities and potential off-target effects.[10] Its clinical development for COVID-19 has been extensive, though results have been varied, potentially due to its short plasma half-life.[3]
This compound, with its background as a uPA inhibitor, offers a different pharmacological profile.[1] Its identification as a covalent TMPRSS2 inhibitor is more recent, and it is considered a good starting point for further structural optimization to improve its antiviral potency.[3]
Disclaimer: This document is for informational purposes for a research audience and is not intended as medical advice. The compounds discussed are for research use only unless approved for specific clinical indications.
References
- 1. BC 11 hydrobromide | Urokinase | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BC-11 is a covalent TMPRSS2 fragment inhibitor that impedes SARS-CoV-2 host cell entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico Analysis and Synthesis of Nafamostat Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. A Tale of Two Proteases: MPro and TMPRSS2 as Targets for COVID-19 Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Suite of TMPRSS2 Assays for Screening Drug Repurposing Candidates as Potential Treatments of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: BC-11 Hydrobromide and Nafamostat as Serine Protease Inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of therapeutic development, particularly concerning viral diseases and cancer, the inhibition of serine proteases has emerged as a critical strategy. This guide provides a detailed, data-driven comparison of two notable serine protease inhibitors: BC-11 hydrobromide and nafamostat. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, experimental data, and relevant protocols.
Executive Summary
This compound, initially identified as a urokinase-type plasminogen activator (uPA) inhibitor, has recently been characterized as a covalent inhibitor of Transmembrane Serinase 2 (TMPRSS2). Nafamostat is a well-established, broad-spectrum serine protease inhibitor with potent activity against TMPRSS2, among other proteases. It is used clinically as an anticoagulant and for the treatment of pancreatitis, and has been extensively investigated as a potential therapeutic for COVID-19. While both compounds target TMPRSS2, a key protease for the entry of coronaviruses into host cells, they exhibit distinct inhibitory profiles and have been studied in different contexts.
Comparative Data
The following tables summarize the key quantitative data for this compound and nafamostat based on available literature.
Table 1: Inhibitory Activity
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | uPA | 8.2 µM | Enzymatic Assay | [1][2] |
| TMPRSS2 | - (Covalent Inhibitor) | Enzymatic Assay | [3] | |
| Nafamostat | TMPRSS2 | 2.2 nM | Viral Infection Assay (Human Airway Epithelia) | [4] |
| MERS-CoV S protein-mediated fusion | 0.1 µM | Cell Fusion Assay | [5] |
Table 2: Antiviral and Cytotoxic Activity
| Compound | Activity | Cell Line | EC50 / ED50 | Reference |
| This compound | SARS-CoV-2 (Omicron) Pseudotyped Particle Entry Inhibition | - | Modest Inhibition | [3] |
| Cytotoxicity | MDA-MB-231 (Breast Cancer) | 117 µM (ED50) | [6] | |
| Nafamostat | SARS-CoV-2 Infection Inhibition | Calu-3 (Lung Cancer) | ~10 nM | [7] |
Mechanism of Action
This compound: this compound was first recognized as a selective inhibitor of urokinase-type plasminogen activator (uPA), a serine protease involved in cancer cell invasion and metastasis.[1][8] More recently, it has been identified as a covalent inhibitor of TMPRSS2.[3] Its mechanism involves the boronic acid "warhead" forming a covalent bond with the catalytic serine residue in the active site of the protease, leading to its inhibition.[9]
Nafamostat: Nafamostat is a broad-spectrum serine protease inhibitor.[10] Its mechanism of action involves its guanidinobenzoyl moiety mimicking the natural substrates of these proteases (like arginine or lysine). This allows nafamostat to bind to the active site, where the catalytic serine residue attacks the ester bond of the drug, forming a stable acyl-enzyme intermediate and thus inactivating the protease.[9] It potently inhibits a range of serine proteases, including TMPRSS2, thrombin, and plasmin.[4][10]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental procedures discussed.
Caption: SARS-CoV-2 entry and points of inhibition.
Caption: Workflow for in vitro TMPRSS2 inhibition assay.
Experimental Protocols
TMPRSS2 Enzymatic Inhibition Assay
This protocol is based on established fluorogenic biochemical assays to determine the in vitro inhibitory activity of compounds against TMPRSS2.[11][12][13]
Materials:
-
Recombinant human TMPRSS2 (extracellular domain)
-
Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay Buffer: 50 mM Tris pH 8.0, 150 mM NaCl, 0.01% Tween-20
-
Test compounds (this compound, nafamostat) dissolved in DMSO
-
384-well or 1536-well black assay plates
-
Plate reader capable of fluorescence measurement
Procedure:
-
Compound Plating: Serially dilute the test compounds in DMSO. Using an acoustic dispenser, add 20 nL of the compound solutions to the wells of the assay plate. Add DMSO alone to control wells.
-
Substrate Addition: Add 20 nL of the fluorogenic substrate solution to each well.
-
Enzyme Addition: Initiate the reaction by adding 5 µL of recombinant TMPRSS2 diluted in assay buffer to each well. The final concentration of the enzyme should be optimized to achieve a linear reaction rate.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at approximately 340 nm and emission at approximately 440 nm.
-
Data Analysis: Normalize the fluorescence readings to the controls (0% inhibition with DMSO, 100% inhibition with no enzyme). Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
SARS-CoV-2 Pseudotyped Particle Entry Assay
This assay is used to assess the ability of a compound to inhibit viral entry into host cells.[3]
Materials:
-
Host cells expressing ACE2 and TMPRSS2 (e.g., Calu-3 or engineered HEK293T cells)
-
Pseudotyped viral particles carrying the SARS-CoV-2 Spike protein and a reporter gene (e.g., luciferase)
-
Cell culture medium and supplements
-
Test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified pre-incubation period (e.g., 1 hour).
-
Infection: Add the SARS-CoV-2 pseudotyped particles to the wells and incubate for a period sufficient for viral entry and reporter gene expression (e.g., 48-72 hours).
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Normalize the luciferase signal to the vehicle-treated control cells. Plot the normalized values against the logarithm of the compound concentration and fit the data to determine the EC50 value. A parallel cytotoxicity assay should be performed to ensure that the observed reduction in reporter signal is not due to cell death.
Discussion and Conclusion
Both this compound and nafamostat are inhibitors of the serine protease TMPRSS2, a critical host factor for SARS-CoV-2 entry. Nafamostat demonstrates significantly higher potency against TMPRSS2 in the nanomolar range, while the inhibitory concentration of this compound for TMPRSS2 has not been precisely quantified in the available literature, though its covalent mechanism of action is noted.[3][4]
Nafamostat's broad-spectrum activity, including its anticoagulant properties, presents both therapeutic opportunities and potential off-target effects.[10] Its clinical development for COVID-19 has been extensive, though results have been varied, potentially due to its short plasma half-life.[3]
This compound, with its background as a uPA inhibitor, offers a different pharmacological profile.[1] Its identification as a covalent TMPRSS2 inhibitor is more recent, and it is considered a good starting point for further structural optimization to improve its antiviral potency.[3]
Disclaimer: This document is for informational purposes for a research audience and is not intended as medical advice. The compounds discussed are for research use only unless approved for specific clinical indications.
References
- 1. BC 11 hydrobromide | Urokinase | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BC-11 is a covalent TMPRSS2 fragment inhibitor that impedes SARS-CoV-2 host cell entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico Analysis and Synthesis of Nafamostat Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. A Tale of Two Proteases: MPro and TMPRSS2 as Targets for COVID-19 Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Suite of TMPRSS2 Assays for Screening Drug Repurposing Candidates as Potential Treatments of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of BC-11 Hydrobromide Against Other Serine Protease Inhibitors: A Guide for Researchers
This guide provides a detailed comparison of the serine protease inhibitor BC-11 hydrobromide with other notable inhibitors, focusing on their efficacy against key targets such as Transmembrane Protease, Serine 2 (TMPRSS2) and urokinase-type Plasminogen Activator (uPA). The information is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.
Introduction to this compound
This compound is a synthetic, small-molecule serine protease inhibitor. Structurally, it is a thiouronium-substituted phenylboronic acid.[1] Its mechanism of action involves the boronic acid warhead, which allows it to form a covalent bond with the serine residue in the active site of target proteases.[2][3] BC-11 has demonstrated inhibitory activity against TMPRSS2 and has been identified as a selective inhibitor of uPA.[2][4]
Quantitative Comparison of Inhibitor Efficacy
The following tables summarize the available quantitative data on the inhibitory potency of this compound and other well-characterized serine protease inhibitors.
Disclaimer: The data presented below are compiled from various studies. A direct comparison of absolute values should be made with caution, as experimental conditions may have varied between studies.
Table 1: Comparison of TMPRSS2 Inhibitors
| Compound | Target | IC50 (nM) | Source |
| This compound | TMPRSS2 | 1440 | [2] |
| Nafamostat (B1217035) | TMPRSS2 | 0.27 | [5][6] |
| Camostat (B1201512) | TMPRSS2 | 6.2 | [5][6] |
| Gabexate | TMPRSS2 | 130 | [5][6] |
| FOY-251 (Camostat metabolite) | TMPRSS2 | 33.3 | [5] |
Table 2: Comparison of Urokinase (uPA) Inhibitors
| Compound | Target | IC50 (µM) | Source |
| This compound | uPA | 8.2 | [4] |
| Doxorubicin | Not Applicable | Not Applicable | [1] |
Note: Doxorubicin is included as a cytotoxic control from a study involving BC-11, not as a direct uPA inhibitor.
Table 3: Cytotoxicity Data
| Compound | Cell Line | ED50 (µM) | Time (h) | Source |
| This compound | MDA-MB-231 | 117 | 72 | [1][7][8] |
| Doxorubicin | MDA-MB-231 | 80 | 72 | [1][7][8] |
Signaling Pathways
The following diagrams illustrate the signaling pathways involving TMPRSS2 and uPA, which are key targets of this compound and other serine protease inhibitors.
Caption: TMPRSS2-mediated viral entry pathway.[9][10]
Caption: uPA/uPAR signaling pathway in cancer metastasis.[11][12]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
TMPRSS2 Inhibition Assay
This protocol is adapted from a high-throughput screening assay for TMPRSS2 inhibitors.[5][13]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human TMPRSS2.
Materials:
-
Recombinant Human TMPRSS2 protein (e.g., residues 106-492 with an N-terminal 6x His-tag)
-
Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay Buffer: 50 mM Tris pH 8, 150 mM NaCl, 0.01% Tween20
-
Test compounds (e.g., this compound) dissolved in DMSO
-
1536-well black plates
-
Acoustic dispenser (e.g., ECHO 655)
-
Liquid handler (e.g., BioRAPTR)
-
Fluorescence plate reader (excitation: 340 nm, emission: 440 nm)
Workflow:
Caption: Workflow for TMPRSS2 inhibition assay.
Procedure:
-
Using an acoustic dispenser, add 20 nL of the fluorogenic substrate solution to each well of a 1536-well black plate.
-
Dispense 20 nL of the test compound at various concentrations (typically in a serial dilution) or DMSO (for control wells) into the appropriate wells.
-
Initiate the enzymatic reaction by dispensing 150 nL of TMPRSS2 diluted in assay buffer into each well, bringing the total reaction volume to 5 µL.
-
Incubate the plate at room temperature for 1 hour.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 340 nm and an emission wavelength of 440 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Urokinase (uPA) Activity Assay
This is a general protocol for a fluorometric uPA activity assay.
Objective: To measure the enzymatic activity of uPA and the inhibitory effect of compounds like this compound.
Materials:
-
Human uPA standard
-
uPA substrate (AMC-based peptide)
-
Assay Buffer
-
Test compounds
-
96-well black plates with clear bottoms
-
Fluorescence multiwell plate reader
Procedure:
-
Prepare a standard curve using a dilution series of the human uPA standard.
-
In a 96-well plate, add the test samples and the standard dilutions to their respective wells.
-
For inhibitor screening, pre-incubate the enzyme with the test compounds (like this compound) for a specified time.
-
Prepare a reaction mix containing the uPA substrate in the assay buffer.
-
Add the reaction mix to all wells to start the reaction.
-
Measure the fluorescence at appropriate intervals using a plate reader (e.g., Ex/Em = 350/450 nm).
-
The rate of increase in fluorescence is proportional to the uPA activity. For inhibition studies, compare the activity in the presence of the inhibitor to the control (no inhibitor) to determine the percentage of inhibition.
Cytotoxicity Assay (MTT Assay)
This protocol is based on the methodology used to determine the cytotoxic effects of this compound on MDA-MB-231 cells.[8]
Objective: To determine the half-maximal effective dose (ED50) of a compound that reduces the viability of a cell population by 50%.
Materials:
-
MDA-MB-231 breast cancer cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
96-well plates
-
Test compound (this compound) and control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate spectrophotometer (absorbance at 570 nm)
Workflow:
Caption: Workflow for MTT cytotoxicity assay.
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of approximately 5,500 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and control compounds) for 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Add a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate spectrophotometer.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells and determine the ED50 value from the dose-response curve.
Conclusion
This compound is a serine protease inhibitor with demonstrated activity against TMPRSS2 and uPA. The available data suggests that while it is a potent inhibitor, other compounds such as nafamostat and camostat show higher potency against TMPRSS2 in the reported assays. In terms of cytotoxicity against the MDA-MB-231 breast cancer cell line, this compound shows an effect at micromolar concentrations. Further research, particularly direct comparative studies under standardized conditions, is necessary to fully elucidate the relative efficacy and selectivity profile of this compound compared to other serine protease inhibitors. The provided protocols and pathway diagrams serve as a resource for designing and interpreting such future investigations.
References
- 1. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BC‐11 is a covalent TMPRSS2 fragment inhibitor that impedes SARS‐CoV‐2 host cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BC-11 is a covalent TMPRSS2 fragment inhibitor that impedes SARS-CoV-2 host cell entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BC 11 hydrobromide | Urokinase | Tocris Bioscience [tocris.com]
- 5. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Efficacy of BC-11 Hydrobromide Against Other Serine Protease Inhibitors: A Guide for Researchers
This guide provides a detailed comparison of the serine protease inhibitor BC-11 hydrobromide with other notable inhibitors, focusing on their efficacy against key targets such as Transmembrane Protease, Serine 2 (TMPRSS2) and urokinase-type Plasminogen Activator (uPA). The information is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.
Introduction to this compound
This compound is a synthetic, small-molecule serine protease inhibitor. Structurally, it is a thiouronium-substituted phenylboronic acid.[1] Its mechanism of action involves the boronic acid warhead, which allows it to form a covalent bond with the serine residue in the active site of target proteases.[2][3] BC-11 has demonstrated inhibitory activity against TMPRSS2 and has been identified as a selective inhibitor of uPA.[2][4]
Quantitative Comparison of Inhibitor Efficacy
The following tables summarize the available quantitative data on the inhibitory potency of this compound and other well-characterized serine protease inhibitors.
Disclaimer: The data presented below are compiled from various studies. A direct comparison of absolute values should be made with caution, as experimental conditions may have varied between studies.
Table 1: Comparison of TMPRSS2 Inhibitors
| Compound | Target | IC50 (nM) | Source |
| This compound | TMPRSS2 | 1440 | [2] |
| Nafamostat | TMPRSS2 | 0.27 | [5][6] |
| Camostat | TMPRSS2 | 6.2 | [5][6] |
| Gabexate | TMPRSS2 | 130 | [5][6] |
| FOY-251 (Camostat metabolite) | TMPRSS2 | 33.3 | [5] |
Table 2: Comparison of Urokinase (uPA) Inhibitors
| Compound | Target | IC50 (µM) | Source |
| This compound | uPA | 8.2 | [4] |
| Doxorubicin | Not Applicable | Not Applicable | [1] |
Note: Doxorubicin is included as a cytotoxic control from a study involving BC-11, not as a direct uPA inhibitor.
Table 3: Cytotoxicity Data
| Compound | Cell Line | ED50 (µM) | Time (h) | Source |
| This compound | MDA-MB-231 | 117 | 72 | [1][7][8] |
| Doxorubicin | MDA-MB-231 | 80 | 72 | [1][7][8] |
Signaling Pathways
The following diagrams illustrate the signaling pathways involving TMPRSS2 and uPA, which are key targets of this compound and other serine protease inhibitors.
Caption: TMPRSS2-mediated viral entry pathway.[9][10]
Caption: uPA/uPAR signaling pathway in cancer metastasis.[11][12]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
TMPRSS2 Inhibition Assay
This protocol is adapted from a high-throughput screening assay for TMPRSS2 inhibitors.[5][13]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human TMPRSS2.
Materials:
-
Recombinant Human TMPRSS2 protein (e.g., residues 106-492 with an N-terminal 6x His-tag)
-
Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay Buffer: 50 mM Tris pH 8, 150 mM NaCl, 0.01% Tween20
-
Test compounds (e.g., this compound) dissolved in DMSO
-
1536-well black plates
-
Acoustic dispenser (e.g., ECHO 655)
-
Liquid handler (e.g., BioRAPTR)
-
Fluorescence plate reader (excitation: 340 nm, emission: 440 nm)
Workflow:
Caption: Workflow for TMPRSS2 inhibition assay.
Procedure:
-
Using an acoustic dispenser, add 20 nL of the fluorogenic substrate solution to each well of a 1536-well black plate.
-
Dispense 20 nL of the test compound at various concentrations (typically in a serial dilution) or DMSO (for control wells) into the appropriate wells.
-
Initiate the enzymatic reaction by dispensing 150 nL of TMPRSS2 diluted in assay buffer into each well, bringing the total reaction volume to 5 µL.
-
Incubate the plate at room temperature for 1 hour.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 340 nm and an emission wavelength of 440 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Urokinase (uPA) Activity Assay
This is a general protocol for a fluorometric uPA activity assay.
Objective: To measure the enzymatic activity of uPA and the inhibitory effect of compounds like this compound.
Materials:
-
Human uPA standard
-
uPA substrate (AMC-based peptide)
-
Assay Buffer
-
Test compounds
-
96-well black plates with clear bottoms
-
Fluorescence multiwell plate reader
Procedure:
-
Prepare a standard curve using a dilution series of the human uPA standard.
-
In a 96-well plate, add the test samples and the standard dilutions to their respective wells.
-
For inhibitor screening, pre-incubate the enzyme with the test compounds (like this compound) for a specified time.
-
Prepare a reaction mix containing the uPA substrate in the assay buffer.
-
Add the reaction mix to all wells to start the reaction.
-
Measure the fluorescence at appropriate intervals using a plate reader (e.g., Ex/Em = 350/450 nm).
-
The rate of increase in fluorescence is proportional to the uPA activity. For inhibition studies, compare the activity in the presence of the inhibitor to the control (no inhibitor) to determine the percentage of inhibition.
Cytotoxicity Assay (MTT Assay)
This protocol is based on the methodology used to determine the cytotoxic effects of this compound on MDA-MB-231 cells.[8]
Objective: To determine the half-maximal effective dose (ED50) of a compound that reduces the viability of a cell population by 50%.
Materials:
-
MDA-MB-231 breast cancer cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
96-well plates
-
Test compound (this compound) and control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate spectrophotometer (absorbance at 570 nm)
Workflow:
Caption: Workflow for MTT cytotoxicity assay.
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of approximately 5,500 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and control compounds) for 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Add a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate spectrophotometer.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells and determine the ED50 value from the dose-response curve.
Conclusion
This compound is a serine protease inhibitor with demonstrated activity against TMPRSS2 and uPA. The available data suggests that while it is a potent inhibitor, other compounds such as nafamostat and camostat show higher potency against TMPRSS2 in the reported assays. In terms of cytotoxicity against the MDA-MB-231 breast cancer cell line, this compound shows an effect at micromolar concentrations. Further research, particularly direct comparative studies under standardized conditions, is necessary to fully elucidate the relative efficacy and selectivity profile of this compound compared to other serine protease inhibitors. The provided protocols and pathway diagrams serve as a resource for designing and interpreting such future investigations.
References
- 1. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BC‐11 is a covalent TMPRSS2 fragment inhibitor that impedes SARS‐CoV‐2 host cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BC-11 is a covalent TMPRSS2 fragment inhibitor that impedes SARS-CoV-2 host cell entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BC 11 hydrobromide | Urokinase | Tocris Bioscience [tocris.com]
- 5. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In Vivo Validation of BC-11 Hydrobromide's Anti-Tumor Effects: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the anti-tumor effects of BC-11 hydrobromide, a selective urokinase-plasminogen activator (uPA) inhibitor. While in vivo data for this compound is not yet publicly available, this document summarizes the existing in vitro evidence and compares its potential with other uPA inhibitors that have undergone in vivo validation. This information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the uPA system in cancer.
Introduction to this compound and the Urokinase-Plasminogen Activator System
This compound is a synthetic, thiouronium-substituted phenylboronic acid that acts as a selective inhibitor of urokinase-plasminogen activator (uPA). The uPA system is a critical component of the tumor microenvironment, playing a key role in cancer cell invasion, metastasis, and angiogenesis. Elevated levels of uPA and its receptor (uPAR) are associated with poor prognosis in various cancers, making them attractive targets for therapeutic intervention.
In vitro studies on the triple-negative breast cancer cell line MDA-MB-231 have demonstrated that this compound induces cytotoxicity, disrupts the cell cycle, and, at higher concentrations, leads to mitochondrial impairment and apoptosis.[1][2] The proposed mechanism of action involves the binding of BC-11 to the N-terminus of uPA, thereby interfering with its interaction with both its substrate and the epidermal growth factor receptor (EGFR).[1][2] These promising preclinical findings underscore the need for in vivo validation to assess the compound's therapeutic potential in a physiological setting.[1]
Comparative In Vitro Data: this compound
The following table summarizes the key in vitro findings for this compound's anti-tumor effects on MDA-MB-231 triple-negative breast cancer cells.
| Parameter | Cell Line | Concentration | Effect | Reference |
| Cytotoxicity (ED50) | MDA-MB-231 | 117 µM (72h) | 50% reduction in cell viability | [1][2] |
| Cell Cycle Perturbation | MDA-MB-231 | 117 µM (72h) | Alteration in cell cycle distribution | [1][2] |
| Mitochondrial Impairment & Apoptosis | MDA-MB-231 | 250 µM (72h) | Increased mitochondrial dysfunction and apoptosis | [1][2] |
| Mechanism of Action | MDA-MB-231 | - | Inhibition of uPA, interference with uPA-EGFR interaction | [1][2] |
Comparative In Vivo Data: Alternative uPA Inhibitors
To provide a context for the potential in vivo efficacy of this compound, this section presents data from in vivo studies of other uPA inhibitors.
WX-340
WX-340 is another selective uPA inhibitor that has been evaluated in anaplastic thyroid cancer models.
| Parameter | Animal Model | Cancer Type | Treatment Regimen | Key Findings | Reference |
| Tumor Growth | Xenograft (CAL-62, BHT-101 cells) | Anaplastic Thyroid Cancer | Not specified | Unable to significantly reduce tumor growth | [3][4] |
| Cell Adhesion & Invasiveness | In vitro | Anaplastic Thyroid Cancer | Dose-dependent | Reduced cell adhesion and invasiveness | [3][4] |
IPR-803 (Compound 4)
IPR-803 is a small molecule inhibitor of the uPAR-uPA interaction, which has been tested in a breast cancer metastasis model.
| Parameter | Animal Model | Cancer Type | Treatment Regimen | Key Findings | Reference |
| Metastasis | NSG mice (TMD-MDA-MB-231 cells) | Breast Cancer | Not specified | Impaired metastasis to the lungs | [5][6] |
| Pharmacokinetics (in NOD-SCID mice) | - | - | Single dose | Half-life of nearly 5 hours, peak concentration of 5 µM | [5][6] |
| Cellular Effects | In vitro (MDA-MB-231) | Breast Cancer | Concentration-dependent | Blocks invasion, inhibits MMP activity, impairs cell adhesion and migration | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the in vivo studies of the comparative uPA inhibitors.
In Vivo Tumor Growth Study (WX-340)
-
Animal Model: Xenograft model using CAL-62 and BHT-101 anaplastic thyroid cancer cell lines.
-
Cell Inoculation: Subcutaneous injection of cancer cells into the flanks of immunocompromised mice.
-
Treatment: Administration of WX-340 (dosage and route not specified in the abstract).
-
Endpoint: Measurement of tumor volume over time to assess the effect of the inhibitor on tumor growth.
In Vivo Metastasis Study (IPR-803)
-
Animal Model: Female NSG mice.
-
Cell Inoculation: Inoculation of highly malignant TMD-MDA-MB-231 breast cancer cells into the mammary fat pads.
-
Treatment: Administration of IPR-803 (dosage and route not specified in the abstract).
-
Endpoint: Assessment of lung metastasis by histological analysis.
-
Pharmacokinetic Studies: Conducted in NOD-SCID mice to determine the half-life and peak concentration of the compound in plasma and tumor tissue.
Visualizing the Molecular Pathway and Experimental Workflow
To further elucidate the mechanisms and processes involved, the following diagrams are provided.
Caption: The uPA Signaling Pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for in vivo anti-tumor efficacy studies.
Conclusion
References
- 1. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Effects of the Urokinase Plasminogen Activator Inhibitor WX-340 on Anaplastic Thyroid Cancer Cell Lines [mdpi.com]
- 4. In Vitro and In Vivo Effects of the Urokinase Plasminogen Activator Inhibitor WX-340 on Anaplastic Thyroid Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibition of the uPAR·uPA interaction: synthesis, biochemical, cellular, in vivo pharmacokinetics and efficacy studies in breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vivo Validation of BC-11 Hydrobromide's Anti-Tumor Effects: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the anti-tumor effects of BC-11 hydrobromide, a selective urokinase-plasminogen activator (uPA) inhibitor. While in vivo data for this compound is not yet publicly available, this document summarizes the existing in vitro evidence and compares its potential with other uPA inhibitors that have undergone in vivo validation. This information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the uPA system in cancer.
Introduction to this compound and the Urokinase-Plasminogen Activator System
This compound is a synthetic, thiouronium-substituted phenylboronic acid that acts as a selective inhibitor of urokinase-plasminogen activator (uPA). The uPA system is a critical component of the tumor microenvironment, playing a key role in cancer cell invasion, metastasis, and angiogenesis. Elevated levels of uPA and its receptor (uPAR) are associated with poor prognosis in various cancers, making them attractive targets for therapeutic intervention.
In vitro studies on the triple-negative breast cancer cell line MDA-MB-231 have demonstrated that this compound induces cytotoxicity, disrupts the cell cycle, and, at higher concentrations, leads to mitochondrial impairment and apoptosis.[1][2] The proposed mechanism of action involves the binding of BC-11 to the N-terminus of uPA, thereby interfering with its interaction with both its substrate and the epidermal growth factor receptor (EGFR).[1][2] These promising preclinical findings underscore the need for in vivo validation to assess the compound's therapeutic potential in a physiological setting.[1]
Comparative In Vitro Data: this compound
The following table summarizes the key in vitro findings for this compound's anti-tumor effects on MDA-MB-231 triple-negative breast cancer cells.
| Parameter | Cell Line | Concentration | Effect | Reference |
| Cytotoxicity (ED50) | MDA-MB-231 | 117 µM (72h) | 50% reduction in cell viability | [1][2] |
| Cell Cycle Perturbation | MDA-MB-231 | 117 µM (72h) | Alteration in cell cycle distribution | [1][2] |
| Mitochondrial Impairment & Apoptosis | MDA-MB-231 | 250 µM (72h) | Increased mitochondrial dysfunction and apoptosis | [1][2] |
| Mechanism of Action | MDA-MB-231 | - | Inhibition of uPA, interference with uPA-EGFR interaction | [1][2] |
Comparative In Vivo Data: Alternative uPA Inhibitors
To provide a context for the potential in vivo efficacy of this compound, this section presents data from in vivo studies of other uPA inhibitors.
WX-340
WX-340 is another selective uPA inhibitor that has been evaluated in anaplastic thyroid cancer models.
| Parameter | Animal Model | Cancer Type | Treatment Regimen | Key Findings | Reference |
| Tumor Growth | Xenograft (CAL-62, BHT-101 cells) | Anaplastic Thyroid Cancer | Not specified | Unable to significantly reduce tumor growth | [3][4] |
| Cell Adhesion & Invasiveness | In vitro | Anaplastic Thyroid Cancer | Dose-dependent | Reduced cell adhesion and invasiveness | [3][4] |
IPR-803 (Compound 4)
IPR-803 is a small molecule inhibitor of the uPAR-uPA interaction, which has been tested in a breast cancer metastasis model.
| Parameter | Animal Model | Cancer Type | Treatment Regimen | Key Findings | Reference |
| Metastasis | NSG mice (TMD-MDA-MB-231 cells) | Breast Cancer | Not specified | Impaired metastasis to the lungs | [5][6] |
| Pharmacokinetics (in NOD-SCID mice) | - | - | Single dose | Half-life of nearly 5 hours, peak concentration of 5 µM | [5][6] |
| Cellular Effects | In vitro (MDA-MB-231) | Breast Cancer | Concentration-dependent | Blocks invasion, inhibits MMP activity, impairs cell adhesion and migration | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the in vivo studies of the comparative uPA inhibitors.
In Vivo Tumor Growth Study (WX-340)
-
Animal Model: Xenograft model using CAL-62 and BHT-101 anaplastic thyroid cancer cell lines.
-
Cell Inoculation: Subcutaneous injection of cancer cells into the flanks of immunocompromised mice.
-
Treatment: Administration of WX-340 (dosage and route not specified in the abstract).
-
Endpoint: Measurement of tumor volume over time to assess the effect of the inhibitor on tumor growth.
In Vivo Metastasis Study (IPR-803)
-
Animal Model: Female NSG mice.
-
Cell Inoculation: Inoculation of highly malignant TMD-MDA-MB-231 breast cancer cells into the mammary fat pads.
-
Treatment: Administration of IPR-803 (dosage and route not specified in the abstract).
-
Endpoint: Assessment of lung metastasis by histological analysis.
-
Pharmacokinetic Studies: Conducted in NOD-SCID mice to determine the half-life and peak concentration of the compound in plasma and tumor tissue.
Visualizing the Molecular Pathway and Experimental Workflow
To further elucidate the mechanisms and processes involved, the following diagrams are provided.
Caption: The uPA Signaling Pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for in vivo anti-tumor efficacy studies.
Conclusion
References
- 1. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Effects of the Urokinase Plasminogen Activator Inhibitor WX-340 on Anaplastic Thyroid Cancer Cell Lines [mdpi.com]
- 4. In Vitro and In Vivo Effects of the Urokinase Plasminogen Activator Inhibitor WX-340 on Anaplastic Thyroid Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibition of the uPAR·uPA interaction: synthesis, biochemical, cellular, in vivo pharmacokinetics and efficacy studies in breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Urokinase Plasminogen Activator (uPA) System Inhibition in Diverse Cancer Types with a Focus on BC-11 Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the impact of inhibiting the urokinase plasminogen activator (uPA) system, with a specific focus on the preclinical data available for BC-11 hydrobromide in triple-negative breast cancer and a broader examination of uPA/uPAR inhibitors in other malignancies. The objective is to offer a comprehensive overview of the therapeutic potential of targeting this pathway across various cancer types, supported by experimental data and detailed methodologies.
Introduction to the Urokinase Plasminogen Activator (uPA) System in Cancer
This compound is a selective inhibitor of urokinase (uPA) with an IC50 of 8.2 μM.[2] It has been investigated for its cytotoxic effects, particularly in triple-negative breast cancer. This guide will synthesize the findings on this compound and compare the broader effects of uPA/uPAR inhibition across different cancer models.
Comparative Efficacy of uPA System Inhibition Across Cancer Types
While direct comparative studies of this compound across multiple cancer types are not yet available, preclinical research on uPA/uPAR inhibitors in various cancer models provides valuable insights into the potential broader applicability of such therapeutic strategies.
| Cancer Type | Key Findings on uPA/uPAR Inhibition | Investigated Inhibitors | References |
| Triple-Negative Breast Cancer (TNBC) | This compound induces cell cycle perturbation, mitochondrial dysfunction, and apoptosis in MDA-MB231 cells. Its cytotoxicity is enhanced in combination with EGFR inhibitors. | This compound | |
| Oral Squamous Cell Carcinoma (OSCC) | TGF-β1 regulates uPAR cleavage via PAI-1 induction, affecting cell migration and invasion. Inhibition of uPA activity reduces invasion. | General serine protease inhibitors, uPA inhibitors (not specified) | [3] |
| Ovarian Cancer | Inhibition of uPAR with a monoclonal antibody (ATN-658) blocks adhesion, migration, invasion, and metastasis in vitro and in vivo. It also induces apoptosis. | ATN-658 (anti-uPAR antibody) | [1][2] |
| Colorectal Cancer | Genetic knockout or pharmacological inhibition of uPA stops matrix degradation and significantly reduces cancer cell invasion in 3D "tumouroid" models. | UK-371,804 (pharmacological uPA inhibitor) | [4] |
| Gastric & Esophageal Cancer | High expression of uPA, uPAR, and PAI-1 is associated with poorer clinicopathological features and patient survival. Inhibition of the uPA system is a potential therapeutic strategy. | General uPA/uPAR inhibitors | [5][6][7] |
| Renal Cancer | In a syngeneic murine model, uPA overexpression led to growth inhibition in renal tumors (RENCA) that express low levels of PAI-1. | Not an inhibitor study, but demonstrates the importance of the uPA/PAI-1 balance. | [8] |
| Endometrial Cancer | High levels of u-PA and PAI-1 are associated with shorter progression-free survival in early-stage endometrial cancer, suggesting a therapeutic target. | Not an inhibitor study, but highlights the prognostic significance. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols from the cited research.
Cell Viability and Cytotoxicity Assays (Triple-Negative Breast Cancer)
-
Cell Line: MDA-MB231 human breast adenocarcinoma cells.
-
Treatment: Cells were treated with varying concentrations of this compound.
-
Method: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Data Analysis: The half-maximal effective concentration (ED50) was calculated to determine the potency of this compound.
Cell Migration and Invasion Assays (Oral Squamous Cell Carcinoma & Ovarian Cancer)
-
Method (Migration): The wound healing or "scratch" assay was used. A "scratch" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the gap is monitored over time.
-
Method (Invasion): Boyden chamber assays with a Matrigel-coated membrane were employed. Cancer cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that invade through the Matrigel and membrane is quantified.
-
Inhibitors: For OSCC, various protease inhibitors were used. For ovarian cancer, the anti-uPAR antibody ATN-658 was utilized.[1][2][3]
In Vivo Tumor Growth and Metastasis Models (Ovarian and Colorectal Cancer)
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) were used for xenograft studies.
-
Tumor Implantation: Human cancer cells (e.g., SKOV3ip1 for ovarian cancer, HCT 116 for colorectal cancer) were injected either subcutaneously or orthotopically (e.g., intraperitoneally for ovarian cancer) to establish tumors.
-
Treatment: Animals were treated with uPA/uPAR inhibitors (e.g., ATN-658 for ovarian cancer, UK-371,804 for colorectal cancer) or a vehicle control.[4]
-
Endpoints: Tumor growth was monitored by measuring tumor volume over time. Metastasis was assessed by counting the number of metastatic nodules in relevant organs (e.g., lungs, liver) at the end of the study. Survival analysis was also performed.
Visualizing the Mechanisms
Diagrams of key signaling pathways and experimental workflows provide a clear visual representation of the complex biological processes and research methodologies.
References
- 1. Targeting the Urokinase Plasminogen Activator Receptor Inhibits Ovarian Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cleavage of the urokinase receptor (uPAR) on oral cancer cells: regulation by transforming growth factor - β1 (TGF-β1) and potential effects on migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urokinase-type plasminogen activator (uPA) regulates invasion and matrix remodelling in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental and Clinical Evidence Supports the Use of Urokinase Plasminogen Activation System Components as Clinically Relevant Biomarkers in Gastroesophageal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental and Clinical Evidence Supports the Use of Urokinase Plasminogen Activation System Components as Clinically Relevant Biomarkers in Gastroesophageal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of urokinase-type plasminogen activator and its inhibitor PAI-1 in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ROLE OF PLASMINOGEN ACTIVATOR INHIBITOR-1 IN UROKINASE’S PARADOXICAL IN VIVO TUMOR SUPPRESSING OR PROMOTING EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urokinase plasminogen activator and its inhibitor, PAI-1, in association with progression-free survival in early stage endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Urokinase Plasminogen Activator (uPA) System Inhibition in Diverse Cancer Types with a Focus on BC-11 Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the impact of inhibiting the urokinase plasminogen activator (uPA) system, with a specific focus on the preclinical data available for BC-11 hydrobromide in triple-negative breast cancer and a broader examination of uPA/uPAR inhibitors in other malignancies. The objective is to offer a comprehensive overview of the therapeutic potential of targeting this pathway across various cancer types, supported by experimental data and detailed methodologies.
Introduction to the Urokinase Plasminogen Activator (uPA) System in Cancer
This compound is a selective inhibitor of urokinase (uPA) with an IC50 of 8.2 μM.[2] It has been investigated for its cytotoxic effects, particularly in triple-negative breast cancer. This guide will synthesize the findings on this compound and compare the broader effects of uPA/uPAR inhibition across different cancer models.
Comparative Efficacy of uPA System Inhibition Across Cancer Types
While direct comparative studies of this compound across multiple cancer types are not yet available, preclinical research on uPA/uPAR inhibitors in various cancer models provides valuable insights into the potential broader applicability of such therapeutic strategies.
| Cancer Type | Key Findings on uPA/uPAR Inhibition | Investigated Inhibitors | References |
| Triple-Negative Breast Cancer (TNBC) | This compound induces cell cycle perturbation, mitochondrial dysfunction, and apoptosis in MDA-MB231 cells. Its cytotoxicity is enhanced in combination with EGFR inhibitors. | This compound | |
| Oral Squamous Cell Carcinoma (OSCC) | TGF-β1 regulates uPAR cleavage via PAI-1 induction, affecting cell migration and invasion. Inhibition of uPA activity reduces invasion. | General serine protease inhibitors, uPA inhibitors (not specified) | [3] |
| Ovarian Cancer | Inhibition of uPAR with a monoclonal antibody (ATN-658) blocks adhesion, migration, invasion, and metastasis in vitro and in vivo. It also induces apoptosis. | ATN-658 (anti-uPAR antibody) | [1][2] |
| Colorectal Cancer | Genetic knockout or pharmacological inhibition of uPA stops matrix degradation and significantly reduces cancer cell invasion in 3D "tumouroid" models. | UK-371,804 (pharmacological uPA inhibitor) | [4] |
| Gastric & Esophageal Cancer | High expression of uPA, uPAR, and PAI-1 is associated with poorer clinicopathological features and patient survival. Inhibition of the uPA system is a potential therapeutic strategy. | General uPA/uPAR inhibitors | [5][6][7] |
| Renal Cancer | In a syngeneic murine model, uPA overexpression led to growth inhibition in renal tumors (RENCA) that express low levels of PAI-1. | Not an inhibitor study, but demonstrates the importance of the uPA/PAI-1 balance. | [8] |
| Endometrial Cancer | High levels of u-PA and PAI-1 are associated with shorter progression-free survival in early-stage endometrial cancer, suggesting a therapeutic target. | Not an inhibitor study, but highlights the prognostic significance. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols from the cited research.
Cell Viability and Cytotoxicity Assays (Triple-Negative Breast Cancer)
-
Cell Line: MDA-MB231 human breast adenocarcinoma cells.
-
Treatment: Cells were treated with varying concentrations of this compound.
-
Method: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Data Analysis: The half-maximal effective concentration (ED50) was calculated to determine the potency of this compound.
Cell Migration and Invasion Assays (Oral Squamous Cell Carcinoma & Ovarian Cancer)
-
Method (Migration): The wound healing or "scratch" assay was used. A "scratch" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the gap is monitored over time.
-
Method (Invasion): Boyden chamber assays with a Matrigel-coated membrane were employed. Cancer cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that invade through the Matrigel and membrane is quantified.
-
Inhibitors: For OSCC, various protease inhibitors were used. For ovarian cancer, the anti-uPAR antibody ATN-658 was utilized.[1][2][3]
In Vivo Tumor Growth and Metastasis Models (Ovarian and Colorectal Cancer)
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) were used for xenograft studies.
-
Tumor Implantation: Human cancer cells (e.g., SKOV3ip1 for ovarian cancer, HCT 116 for colorectal cancer) were injected either subcutaneously or orthotopically (e.g., intraperitoneally for ovarian cancer) to establish tumors.
-
Treatment: Animals were treated with uPA/uPAR inhibitors (e.g., ATN-658 for ovarian cancer, UK-371,804 for colorectal cancer) or a vehicle control.[4]
-
Endpoints: Tumor growth was monitored by measuring tumor volume over time. Metastasis was assessed by counting the number of metastatic nodules in relevant organs (e.g., lungs, liver) at the end of the study. Survival analysis was also performed.
Visualizing the Mechanisms
Diagrams of key signaling pathways and experimental workflows provide a clear visual representation of the complex biological processes and research methodologies.
References
- 1. Targeting the Urokinase Plasminogen Activator Receptor Inhibits Ovarian Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cleavage of the urokinase receptor (uPAR) on oral cancer cells: regulation by transforming growth factor - β1 (TGF-β1) and potential effects on migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urokinase-type plasminogen activator (uPA) regulates invasion and matrix remodelling in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental and Clinical Evidence Supports the Use of Urokinase Plasminogen Activation System Components as Clinically Relevant Biomarkers in Gastroesophageal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental and Clinical Evidence Supports the Use of Urokinase Plasminogen Activation System Components as Clinically Relevant Biomarkers in Gastroesophageal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of urokinase-type plasminogen activator and its inhibitor PAI-1 in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ROLE OF PLASMINOGEN ACTIVATOR INHIBITOR-1 IN UROKINASE’S PARADOXICAL IN VIVO TUMOR SUPPRESSING OR PROMOTING EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urokinase plasminogen activator and its inhibitor, PAI-1, in association with progression-free survival in early stage endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of BC-11 Hydrobromide: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of BC-11 hydrobromide, a selective inhibitor of urokinase-type plasminogen activator (uPA) and transmembrane protease, serine 2 (TMPRSS2), with other alternative inhibitors. It is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and specificity, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a small molecule inhibitor targeting two key serine proteases, uPA and TMPRSS2, which are implicated in a variety of pathological processes, including cancer metastasis and viral entry.[1] Its dual inhibitory action makes it a compound of interest for further investigation in relevant therapeutic areas. This guide aims to provide a detailed analysis of its specificity for its primary targets by comparing its inhibitory activity with that of other known inhibitors and by providing protocols for independent validation.
Comparative Inhibitory Activity
The following table summarizes the inhibitory potency of this compound and selected alternative compounds against uPA and TMPRSS2. This quantitative data allows for a direct comparison of their on-target efficacy.
| Compound | Target | IC50 / Ki | Citation(s) |
| This compound | uPA | IC50: 8.2 µM | [2] |
| TMPRSS2 | IC50: 1.44 µM | [1] | |
| Camostat mesylate | TMPRSS2 | IC50: 1.19 nM - 14.8 nM | [1] |
| Nafamostat mesylate | TMPRSS2 | IC50: 2.2 nM | |
| Upamostat (WX-671) (active metabolite WX-UK1) | uPA | IC50: ~83 µM (on HuCCT1 cells) | [2] |
| UK-371,804 | uPA | Ki: 10 nM | [3] |
Note: IC50 and Ki values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Specificity Profile of this compound
A key aspect of validating a chemical probe or drug candidate is to determine its selectivity for the intended target(s) over other related proteins. This compound has been reported to be a selective inhibitor, exhibiting no activity against eight other related enzymes.[2][4] While the specific identities of these eight enzymes are not consistently detailed in publicly available literature, this claim of selectivity is a crucial point for experimental validation.
To address this, a standard approach is to screen the compound against a panel of related serine proteases. A typical selectivity panel would include enzymes with similar substrate specificities or those that are functionally related. For a uPA/TMPRSS2 inhibitor, such a panel might include:
-
Tissue Plasminogen Activator (tPA): A closely related serine protease involved in fibrinolysis.
-
Thrombin: A key enzyme in the coagulation cascade.
-
Plasmin: The downstream effector of uPA, involved in extracellular matrix degradation.
-
Trypsin: A well-characterized serine protease with broad substrate specificity.
-
Kallikrein: A group of serine proteases involved in inflammation and blood pressure regulation.
-
Factor Xa: A critical enzyme in the coagulation cascade.
-
Cathepsins: A family of proteases with diverse cellular functions.
-
Matriptase: A transmembrane serine protease with roles in epithelial function and cancer.
Researchers are encouraged to perform their own selectivity profiling to confirm the specificity of this compound for their particular application.
Experimental Protocols
To facilitate the independent validation of this compound's inhibitory activity and specificity, detailed protocols for enzymatic assays are provided below.
Urokinase-type Plasminogen Activator (uPA) Activity Assay (Chromogenic)
This protocol is based on a direct chromogenic assay where active uPA cleaves a specific substrate, resulting in a color change that can be quantified spectrophotometrically.
Materials:
-
96-well microplate
-
Human uPA standard
-
uPA substrate (e.g., a chromogenic peptide substrate like Z-Gly-Gly-Arg-pNA)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
This compound and other test inhibitors
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound and other inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitors in the assay buffer.
-
In a 96-well plate, add a fixed amount of human uPA to each well.
-
Add the diluted inhibitors to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the uPA substrate to each well.
-
Immediately measure the absorbance at 405 nm at time zero.
-
Incubate the plate at 37°C and take kinetic readings of the absorbance at 405 nm every 5 minutes for 30-60 minutes.
-
Calculate the rate of reaction for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
Transmembrane Protease, Serine 2 (TMPRSS2) Inhibition Assay (Fluorogenic)
This protocol describes a fluorogenic assay to measure the inhibitory activity against TMPRSS2. The enzyme cleaves a fluorogenic substrate, releasing a fluorescent molecule that can be detected.
Materials:
-
Black 96-well or 384-well microplate
-
Recombinant human TMPRSS2
-
Fluorogenic TMPRSS2 substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.01% Tween-20, pH 8.0)
-
This compound and other test inhibitors
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare a stock solution of this compound and other inhibitors in DMSO.
-
Prepare serial dilutions of the inhibitors in the assay buffer.
-
In a black microplate, add the diluted inhibitors to the respective wells. Include a control well with no inhibitor.
-
Add a fixed amount of recombinant human TMPRSS2 to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the fluorogenic TMPRSS2 substrate to each well.
-
Incubate the plate at room temperature, protected from light, for 30-60 minutes.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to determine the IC50 value.
Visualizing Pathways and Workflows
To further aid in understanding the context of this compound's targets and the experimental approach to validate its specificity, the following diagrams are provided.
Caption: Simplified signaling pathway of urokinase-type plasminogen activator (uPA).
Caption: Experimental workflow for determining the specificity of this compound.
References
- 1. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BC 11 hydrobromide | Urokinase | Tocris Bioscience [tocris.com]
Validating the Specificity of BC-11 Hydrobromide: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of BC-11 hydrobromide, a selective inhibitor of urokinase-type plasminogen activator (uPA) and transmembrane protease, serine 2 (TMPRSS2), with other alternative inhibitors. It is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and specificity, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a small molecule inhibitor targeting two key serine proteases, uPA and TMPRSS2, which are implicated in a variety of pathological processes, including cancer metastasis and viral entry.[1] Its dual inhibitory action makes it a compound of interest for further investigation in relevant therapeutic areas. This guide aims to provide a detailed analysis of its specificity for its primary targets by comparing its inhibitory activity with that of other known inhibitors and by providing protocols for independent validation.
Comparative Inhibitory Activity
The following table summarizes the inhibitory potency of this compound and selected alternative compounds against uPA and TMPRSS2. This quantitative data allows for a direct comparison of their on-target efficacy.
| Compound | Target | IC50 / Ki | Citation(s) |
| This compound | uPA | IC50: 8.2 µM | [2] |
| TMPRSS2 | IC50: 1.44 µM | [1] | |
| Camostat mesylate | TMPRSS2 | IC50: 1.19 nM - 14.8 nM | [1] |
| Nafamostat mesylate | TMPRSS2 | IC50: 2.2 nM | |
| Upamostat (WX-671) (active metabolite WX-UK1) | uPA | IC50: ~83 µM (on HuCCT1 cells) | [2] |
| UK-371,804 | uPA | Ki: 10 nM | [3] |
Note: IC50 and Ki values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Specificity Profile of this compound
A key aspect of validating a chemical probe or drug candidate is to determine its selectivity for the intended target(s) over other related proteins. This compound has been reported to be a selective inhibitor, exhibiting no activity against eight other related enzymes.[2][4] While the specific identities of these eight enzymes are not consistently detailed in publicly available literature, this claim of selectivity is a crucial point for experimental validation.
To address this, a standard approach is to screen the compound against a panel of related serine proteases. A typical selectivity panel would include enzymes with similar substrate specificities or those that are functionally related. For a uPA/TMPRSS2 inhibitor, such a panel might include:
-
Tissue Plasminogen Activator (tPA): A closely related serine protease involved in fibrinolysis.
-
Thrombin: A key enzyme in the coagulation cascade.
-
Plasmin: The downstream effector of uPA, involved in extracellular matrix degradation.
-
Trypsin: A well-characterized serine protease with broad substrate specificity.
-
Kallikrein: A group of serine proteases involved in inflammation and blood pressure regulation.
-
Factor Xa: A critical enzyme in the coagulation cascade.
-
Cathepsins: A family of proteases with diverse cellular functions.
-
Matriptase: A transmembrane serine protease with roles in epithelial function and cancer.
Researchers are encouraged to perform their own selectivity profiling to confirm the specificity of this compound for their particular application.
Experimental Protocols
To facilitate the independent validation of this compound's inhibitory activity and specificity, detailed protocols for enzymatic assays are provided below.
Urokinase-type Plasminogen Activator (uPA) Activity Assay (Chromogenic)
This protocol is based on a direct chromogenic assay where active uPA cleaves a specific substrate, resulting in a color change that can be quantified spectrophotometrically.
Materials:
-
96-well microplate
-
Human uPA standard
-
uPA substrate (e.g., a chromogenic peptide substrate like Z-Gly-Gly-Arg-pNA)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
This compound and other test inhibitors
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound and other inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitors in the assay buffer.
-
In a 96-well plate, add a fixed amount of human uPA to each well.
-
Add the diluted inhibitors to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the uPA substrate to each well.
-
Immediately measure the absorbance at 405 nm at time zero.
-
Incubate the plate at 37°C and take kinetic readings of the absorbance at 405 nm every 5 minutes for 30-60 minutes.
-
Calculate the rate of reaction for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
Transmembrane Protease, Serine 2 (TMPRSS2) Inhibition Assay (Fluorogenic)
This protocol describes a fluorogenic assay to measure the inhibitory activity against TMPRSS2. The enzyme cleaves a fluorogenic substrate, releasing a fluorescent molecule that can be detected.
Materials:
-
Black 96-well or 384-well microplate
-
Recombinant human TMPRSS2
-
Fluorogenic TMPRSS2 substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.01% Tween-20, pH 8.0)
-
This compound and other test inhibitors
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare a stock solution of this compound and other inhibitors in DMSO.
-
Prepare serial dilutions of the inhibitors in the assay buffer.
-
In a black microplate, add the diluted inhibitors to the respective wells. Include a control well with no inhibitor.
-
Add a fixed amount of recombinant human TMPRSS2 to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the fluorogenic TMPRSS2 substrate to each well.
-
Incubate the plate at room temperature, protected from light, for 30-60 minutes.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to determine the IC50 value.
Visualizing Pathways and Workflows
To further aid in understanding the context of this compound's targets and the experimental approach to validate its specificity, the following diagrams are provided.
Caption: Simplified signaling pathway of urokinase-type plasminogen activator (uPA).
Caption: Experimental workflow for determining the specificity of this compound.
References
- 1. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BC 11 hydrobromide | Urokinase | Tocris Bioscience [tocris.com]
Safety Operating Guide
Safe Disposal of BC-11 Hydrobromide: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds like BC-11 hydrobromide are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the safe disposal of this compound, in line with established safety protocols.
This compound is recognized as a selective urokinase (uPA) inhibitor.[1] Due to its chemical nature, it is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, adherence to strict disposal procedures is critical. The primary directive for the disposal of this compound is to entrust it to a licensed and approved waste disposal facility.[2]
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below, offering a quick reference for laboratory personnel.
| Property | Value |
| Molecular Weight | 290.97 g/mol |
| Molecular Formula | C₈H₁₁BN₂O₂S·HBr |
| CAS Number | 443776-49-6 |
| Solubility in DMSO | Up to 100 mM |
| Solubility in Water | Up to 20 mM (with gentle warming) |
| Storage Temperature | -20°C |
Data sourced from various suppliers and safety data sheets.
Hazard Identification and Safety Precautions
According to the Global Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[2]
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[2]
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[2]
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[2]
-
P270: Do not eat, drink or smoke when using this product.[2]
-
P273: Avoid release to the environment.[2]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
-
P330: Rinse mouth.[2]
-
P391: Collect spillage.[2]
-
P501: Dispose of contents/container to an approved waste disposal plant.[2]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting, ensuring compliance with safety regulations.
-
Segregation of Waste:
-
Isolate all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves, vials), and solutions.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste.
-
The container must be compatible with the chemical properties of the compound.
-
Ensure the original label on any reused container is completely defaced and the new waste label is clearly visible and accurately filled out.
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste: this compound" and include the relevant hazard symbols (e.g., harmful, environmentally hazardous).
-
Indicate the approximate concentration and quantity of the waste.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from drains and sources of ignition.
-
-
Arrangement for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe handling and transport.
-
-
Documentation:
-
Maintain a record of the amount of this compound waste generated and the date of its transfer to the disposal contractor.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safe Disposal of BC-11 Hydrobromide: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds like BC-11 hydrobromide are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the safe disposal of this compound, in line with established safety protocols.
This compound is recognized as a selective urokinase (uPA) inhibitor.[1] Due to its chemical nature, it is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, adherence to strict disposal procedures is critical. The primary directive for the disposal of this compound is to entrust it to a licensed and approved waste disposal facility.[2]
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below, offering a quick reference for laboratory personnel.
| Property | Value |
| Molecular Weight | 290.97 g/mol |
| Molecular Formula | C₈H₁₁BN₂O₂S·HBr |
| CAS Number | 443776-49-6 |
| Solubility in DMSO | Up to 100 mM |
| Solubility in Water | Up to 20 mM (with gentle warming) |
| Storage Temperature | -20°C |
Data sourced from various suppliers and safety data sheets.
Hazard Identification and Safety Precautions
According to the Global Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[2]
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[2]
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[2]
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[2]
-
P270: Do not eat, drink or smoke when using this product.[2]
-
P273: Avoid release to the environment.[2]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
-
P330: Rinse mouth.[2]
-
P391: Collect spillage.[2]
-
P501: Dispose of contents/container to an approved waste disposal plant.[2]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting, ensuring compliance with safety regulations.
-
Segregation of Waste:
-
Isolate all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves, vials), and solutions.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste.
-
The container must be compatible with the chemical properties of the compound.
-
Ensure the original label on any reused container is completely defaced and the new waste label is clearly visible and accurately filled out.
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste: this compound" and include the relevant hazard symbols (e.g., harmful, environmentally hazardous).
-
Indicate the approximate concentration and quantity of the waste.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from drains and sources of ignition.
-
-
Arrangement for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe handling and transport.
-
-
Documentation:
-
Maintain a record of the amount of this compound waste generated and the date of its transfer to the disposal contractor.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling BC-11 hydrobromide
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling BC-11 hydrobromide, including operational and disposal plans, to build deep trust and provide value beyond the product itself.
Chemical and Hazard Data
This compound is a selective urokinase (uPA) inhibitor.[1][2][] While a valuable tool in research, it is crucial to be aware of its potential hazards. The following table summarizes the key quantitative data available for this compound.
| Property | Value | Reference |
| Molecular Formula | C8H11BN2O2S·HBr | [4] |
| Molecular Weight | 290.97 g/mol | [2][4] |
| CAS Number | 443776-49-6 | [2][5] |
| Hazard Class | Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | [4] |
| Hazard Statements | H302: Harmful if swallowed, H410: Very toxic to aquatic life with long lasting effects | [4] |
| Solubility | Soluble to 100 mM in DMSO and to 20 mM in water with gentle warming. | |
| Storage Temperature | -20°C |
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure. The following PPE is mandatory:
-
Eye Protection: Chemical splash goggles or a face shield are necessary to protect against splashes.[6] Standard safety glasses do not provide adequate protection against chemical splashes.[6]
-
Hand Protection: Always wear unlined, chemical-resistant gloves.[7] Nitrile gloves are a suitable option.[7] Avoid using leather, cloth, or natural rubber gloves as they can absorb chemicals.[7] For tasks with a higher risk of splashing, consider double-gloving.
-
Body Protection: A fully buttoned laboratory coat should be worn over long pants and a long-sleeved shirt.[6] Ensure the lab coat is made of a material appropriate for the chemicals being handled.
-
Footwear: Fully enclosed shoes made of a liquid-resistant material are required.[6]
-
Respiratory Protection: While the provided SDS for a similar hydrobromide compound mentions avoiding breathing mists or vapors and using only in a well-ventilated area, it does not specify mandatory respirator use for routine handling of small quantities in a well-ventilated laboratory. However, if there is a risk of generating aerosols or dust, or if working in a poorly ventilated area, a respirator may be necessary. Always consult your institution's safety officer for specific guidance on respiratory protection.
Experimental Protocols: Safe Handling and Disposal
Adherence to strict protocols is critical for the safe handling and disposal of this compound.
Handling Procedures:
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[4] Prepare your workspace by ensuring it is clean, uncluttered, and located in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment: Don the appropriate PPE as outlined above.
-
Weighing and Aliquoting: When weighing the solid compound, do so in a fume hood to minimize inhalation risk. Use a dedicated spatula and weighing paper. For creating solutions, add the solid to the solvent slowly. As this compound is soluble in DMSO and water with gentle warming, be cautious when heating.[1]
-
During Use: Avoid eating, drinking, or smoking in the laboratory.[4] Wash hands thoroughly after handling, even if gloves were worn.[4]
-
Storage: Store this compound at -20°C in a tightly sealed container in a designated and clearly labeled area.[1]
Disposal Plan:
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and weighing paper, must be collected in a designated, labeled hazardous waste container.
-
Environmental Precaution: Avoid releasing this compound into the environment, as it is very toxic to aquatic life with long-lasting effects.[4] Do not dispose of it down the drain.
-
Disposal Method: Dispose of the hazardous waste through an approved waste disposal company, following all local, state, and federal regulations.[4]
Emergency Procedures: Spill Response
In the event of a spill, immediate and appropriate action is crucial.
Spill Response Workflow:
References
Personal protective equipment for handling BC-11 hydrobromide
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling BC-11 hydrobromide, including operational and disposal plans, to build deep trust and provide value beyond the product itself.
Chemical and Hazard Data
This compound is a selective urokinase (uPA) inhibitor.[1][2][] While a valuable tool in research, it is crucial to be aware of its potential hazards. The following table summarizes the key quantitative data available for this compound.
| Property | Value | Reference |
| Molecular Formula | C8H11BN2O2S·HBr | [4] |
| Molecular Weight | 290.97 g/mol | [2][4] |
| CAS Number | 443776-49-6 | [2][5] |
| Hazard Class | Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | [4] |
| Hazard Statements | H302: Harmful if swallowed, H410: Very toxic to aquatic life with long lasting effects | [4] |
| Solubility | Soluble to 100 mM in DMSO and to 20 mM in water with gentle warming. | |
| Storage Temperature | -20°C |
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure. The following PPE is mandatory:
-
Eye Protection: Chemical splash goggles or a face shield are necessary to protect against splashes.[6] Standard safety glasses do not provide adequate protection against chemical splashes.[6]
-
Hand Protection: Always wear unlined, chemical-resistant gloves.[7] Nitrile gloves are a suitable option.[7] Avoid using leather, cloth, or natural rubber gloves as they can absorb chemicals.[7] For tasks with a higher risk of splashing, consider double-gloving.
-
Body Protection: A fully buttoned laboratory coat should be worn over long pants and a long-sleeved shirt.[6] Ensure the lab coat is made of a material appropriate for the chemicals being handled.
-
Footwear: Fully enclosed shoes made of a liquid-resistant material are required.[6]
-
Respiratory Protection: While the provided SDS for a similar hydrobromide compound mentions avoiding breathing mists or vapors and using only in a well-ventilated area, it does not specify mandatory respirator use for routine handling of small quantities in a well-ventilated laboratory. However, if there is a risk of generating aerosols or dust, or if working in a poorly ventilated area, a respirator may be necessary. Always consult your institution's safety officer for specific guidance on respiratory protection.
Experimental Protocols: Safe Handling and Disposal
Adherence to strict protocols is critical for the safe handling and disposal of this compound.
Handling Procedures:
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[4] Prepare your workspace by ensuring it is clean, uncluttered, and located in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment: Don the appropriate PPE as outlined above.
-
Weighing and Aliquoting: When weighing the solid compound, do so in a fume hood to minimize inhalation risk. Use a dedicated spatula and weighing paper. For creating solutions, add the solid to the solvent slowly. As this compound is soluble in DMSO and water with gentle warming, be cautious when heating.[1]
-
During Use: Avoid eating, drinking, or smoking in the laboratory.[4] Wash hands thoroughly after handling, even if gloves were worn.[4]
-
Storage: Store this compound at -20°C in a tightly sealed container in a designated and clearly labeled area.[1]
Disposal Plan:
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and weighing paper, must be collected in a designated, labeled hazardous waste container.
-
Environmental Precaution: Avoid releasing this compound into the environment, as it is very toxic to aquatic life with long-lasting effects.[4] Do not dispose of it down the drain.
-
Disposal Method: Dispose of the hazardous waste through an approved waste disposal company, following all local, state, and federal regulations.[4]
Emergency Procedures: Spill Response
In the event of a spill, immediate and appropriate action is crucial.
Spill Response Workflow:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
